Product packaging for 6-Chloroquinoline-4-thiol(Cat. No.:)

6-Chloroquinoline-4-thiol

Cat. No.: B15199337
M. Wt: 195.67 g/mol
InChI Key: DYGGDEXJCOQFJO-UHFFFAOYSA-N
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Description

6-Chloroquinoline-4-thiol (CAS 64495-66-5) is a chemical compound with the molecular formula C 9 H 6 ClNS and a molecular weight of 195.67 . It is a solid that is supplied cold-chain and should be stored accordingly . As a quinoline derivative bearing both chloro and thiol functional groups, it serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research . The presence of these reactive handles allows researchers to explore diverse chemical transformations; the chloro substituent is amenable to metal-catalyzed cross-coupling reactions, while the thiol group can be utilized in alkylation or oxidation reactions, or to study metal coordination . This makes it a potential precursor for synthesizing more complex heterocyclic compounds or for developing novel ligands and functional materials. The compound is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6ClNS B15199337 6-Chloroquinoline-4-thiol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-1H-quinoline-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNS/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-5H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYGGDEXJCOQFJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=S)C=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6-Chloroquinoline-4-thiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 6-Chloroquinoline-4-thiol, a molecule of interest in medicinal chemistry and materials science. While specific experimental data for this exact compound is limited in publicly available literature, this document extrapolates its expected characteristics based on the well-documented properties of its parent compound, 6-chloroquinoline, and related thiol derivatives. This guide covers its synthesis, reactivity, spectral properties, and potential biological significance, offering a valuable resource for researchers investigating this and similar molecular scaffolds.

Core Chemical Properties

The introduction of a thiol group at the 4-position of the 6-chloroquinoline scaffold is expected to significantly influence its physicochemical properties. The thiol group can exhibit tautomerism, existing in equilibrium with its thione form, 6-chloroquinoline-4(1H)-thione. This equilibrium can be influenced by the solvent and pH. The presence of the electron-withdrawing chlorine atom at the 6-position will also modulate the electron density of the quinoline ring system, affecting its reactivity and spectral characteristics.

Physicochemical Data
Property6-ChloroquinolineThis compound
Molecular Formula C₉H₆ClNC₉H₆ClNS
Molecular Weight 163.60 g/mol [1]195.67 g/mol
Melting Point 41-43 °C[1][2]Data not available
Boiling Point 126-127 °C at 10 mmHg[1][2]Data not available
pKa 4.18 ± 0.10 (Predicted)[2][3]Data not available
Appearance Light yellow to brown crystals[2][3]Data not available
Solubility Insoluble in water[2][3]Expected to be poorly soluble in water

Synthesis and Reactivity

The synthesis of this compound can be approached through nucleophilic aromatic substitution on a suitable precursor. A plausible synthetic route would involve the reaction of 4,6-dichloroquinoline with a sulfur nucleophile, such as sodium hydrosulfide or thiourea followed by hydrolysis.

Adapted Experimental Protocol: Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of quinoline thiols.[4]

Materials:

  • 4,6-dichloroquinoline

  • Thiourea

  • Ethanol

  • Sodium hydroxide

  • Hydrochloric acid

  • Water

Procedure:

  • A mixture of 4,6-dichloroquinoline (10 mmol) and thiourea (20 mmol) in ethanol (50 mL) is refluxed for 4-6 hours.

  • The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The resulting residue is treated with a 10% aqueous solution of sodium hydroxide and heated for 1 hour.

  • The solution is then cooled and filtered.

  • The filtrate is acidified with dilute hydrochloric acid to precipitate the product.

  • The solid is collected by filtration, washed with water, and dried to yield this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 4,6-dichloroquinoline 4,6-dichloroquinoline Reflux Reflux 4,6-dichloroquinoline->Reflux Thiourea Thiourea Thiourea->Reflux Ethanol Ethanol Ethanol->Reflux Hydrolysis (NaOH) Hydrolysis (NaOH) Reflux->Hydrolysis (NaOH) Acidification (HCl) Acidification (HCl) Hydrolysis (NaOH)->Acidification (HCl) Purification Purification Acidification (HCl)->Purification This compound This compound Purification->this compound

Caption: Synthetic workflow for this compound.

Reactivity Profile

The reactivity of this compound is dictated by the nucleophilic character of the thiol group and the electrophilic nature of the quinoline ring.

  • Nucleophilic Reactivity of the Thiol Group: The thiol group is a potent nucleophile, especially in its deprotonated thiolate form.[5][6][7] It is expected to react readily with a variety of electrophiles, such as alkyl halides, acyl chlorides, and Michael acceptors.[8] These reactions would lead to the formation of thioethers, thioesters, and other sulfur-containing derivatives, respectively. The nucleophilicity of the thiolate is a key factor in many of the biological activities observed for thiol-containing compounds.[5][6][7]

  • Electrophilic Reactivity of the Quinoline Ring: The quinoline ring system can undergo electrophilic aromatic substitution, although the presence of the deactivating chloro and thiol groups may require harsh reaction conditions. The positions for substitution will be directed by the combined electronic effects of these substituents.

  • Tautomerism: this compound can exist in equilibrium with its tautomeric thione form, 6-chloroquinoline-4(1H)-thione.[4] This equilibrium is a crucial aspect of its chemistry, as the two tautomers may exhibit different reactivity and biological activity.

Tautomerism This compound This compound 6-Chloroquinoline-4(1H)-thione 6-Chloroquinoline-4(1H)-thione This compound->6-Chloroquinoline-4(1H)-thione Equilibrium

Caption: Thiol-thione tautomerism of this compound.

Spectral Properties

Detailed experimental spectral data for this compound are not available. The following table provides the known spectral data for the parent compound, 6-chloroquinoline, which can serve as a reference for the characterization of the thiol derivative. The introduction of the thiol group is expected to cause predictable shifts in the NMR spectra and introduce characteristic bands in the IR spectrum.

Spectroscopic Data6-ChloroquinolineExpected for this compound
¹H NMR δ (ppm): 8.85 (dd, 1H), 8.10 (d, 1H), 8.05 (d, 1H), 7.75 (dd, 1H), 7.50 (d, 1H), 7.40 (dd, 1H)The thiol proton (S-H) would appear as a broad singlet. Aromatic protons would show shifts due to the electronic effect of the thiol group.
¹³C NMR δ (ppm): 150.5, 148.2, 135.8, 130.2, 129.5, 128.0, 127.8, 126.9, 121.5The carbon bearing the thiol group (C4) would be significantly shielded. Other carbons in the ring would also experience shifts.
IR (KBr, cm⁻¹) 3050 (C-H aromatic), 1600, 1500 (C=C aromatic), 830 (C-Cl)A weak S-H stretching band around 2550-2600 cm⁻¹. A C=S stretching band for the thione tautomer around 1050-1250 cm⁻¹.
Mass Spec (m/z) 163 (M⁺), 128 (M⁺ - Cl)[9]Expected molecular ion peak at m/z 195. Fragmentation may involve loss of SH or Cl.

Biological Activity and Drug Development Potential

While the biological activity of this compound has not been specifically reported, the quinoline scaffold is a well-known pharmacophore present in numerous drugs with a wide range of activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[10][11] The introduction of a thiol group can further enhance or modulate this activity. Thiol-containing compounds are known to interact with biological systems through various mechanisms, including antioxidant activity and interaction with metalloenzymes.

Derivatives of 7-chloro-4-thioquinoline have shown promising antioxidant and cytoprotective effects.[12][13] Specifically, derivatives with propanoic acid residues at the 4-thio position have demonstrated significant antioxidant action.[12] This suggests that this compound and its derivatives could be valuable candidates for the development of new therapeutic agents.

Hypothetical Experimental Workflow for Biological Screening

The following diagram illustrates a general workflow for the initial biological screening of this compound.

Biological_Screening_Workflow cluster_compound Test Compound cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies cluster_development Lead Optimization This compound This compound Cytotoxicity Assay Cytotoxicity Assay This compound->Cytotoxicity Assay Antimicrobial Assay Antimicrobial Assay This compound->Antimicrobial Assay Antioxidant Assay Antioxidant Assay This compound->Antioxidant Assay Target Identification Target Identification Cytotoxicity Assay->Target Identification Antimicrobial Assay->Target Identification Antioxidant Assay->Target Identification Enzyme Inhibition Assays Enzyme Inhibition Assays Target Identification->Enzyme Inhibition Assays Signaling Pathway Analysis Signaling Pathway Analysis Enzyme Inhibition Assays->Signaling Pathway Analysis Structure-Activity Relationship Structure-Activity Relationship Signaling Pathway Analysis->Structure-Activity Relationship

Caption: Workflow for biological screening of this compound.

Conclusion

This compound is a molecule with significant potential in medicinal chemistry and materials science. While specific experimental data is currently lacking, its chemical properties can be reasonably predicted based on related structures. This guide provides a foundational understanding of its expected synthesis, reactivity, and spectral characteristics, which will be invaluable for researchers initiating studies on this compound. Further experimental investigation is warranted to fully elucidate its properties and explore its potential applications in drug discovery and other fields.

References

Spectroscopic Data of 6-Chloroquinoline-4-thiol: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

While data for the target compound is unavailable, this guide presents the spectroscopic data for the closely related precursor, 6-Chloroquinoline , to provide a point of reference. It is crucial to note that the addition of a thiol group at the 4-position will significantly alter the spectroscopic characteristics.

Spectroscopic Data of 6-Chloroquinoline

The following tables summarize the available spectroscopic data for 6-Chloroquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data of 6-Chloroquinoline
¹H NMR Chemical Shift (δ) ppm
SolventCDCl₃
H-28.85 (dd, J = 4.2, 1.6 Hz)
H-37.41 (dd, J = 8.4, 4.2 Hz)
H-48.10 (d, J = 8.4 Hz)
H-58.05 (d, J = 9.0 Hz)
H-77.69 (dd, J = 9.0, 2.3 Hz)
H-87.98 (d, J = 2.3 Hz)
¹³C NMR Chemical Shift (δ) ppm
SolventCDCl₃
C-2150.9
C-3121.9
C-4136.0
C-4a148.1
C-5129.0
C-6131.8
C-7130.5
C-8125.0
C-8a128.2
Infrared (IR) Spectroscopy Data of 6-Chloroquinoline
Vibrational Mode Wavenumber (cm⁻¹)
C-H stretching (aromatic)3100 - 3000
C=N stretching~1600
C=C stretching (aromatic)~1580, 1500, 1450
C-Cl stretching~1050
C-H out-of-plane bending900 - 675
Mass Spectrometry (MS) Data of 6-Chloroquinoline
Ion m/z
[M]⁺163
[M+2]⁺165 (due to ³⁷Cl isotope)

Expected Spectroscopic Features of 6-Chloroquinoline-4-thiol

While experimental data is not available, the introduction of a thiol (-SH) group at the 4-position of 6-chloroquinoline would be expected to introduce the following characteristic spectroscopic features:

  • ¹H NMR: A broad singlet in the region of 3.0-4.0 ppm corresponding to the thiol proton (-SH). The chemical shifts of the protons on the quinoline ring, particularly H-3 and H-5, would also be expected to shift due to the electron-donating nature of the thiol group.

  • ¹³C NMR: The resonance for C-4 would be expected to shift significantly upfield due to the attachment of the electron-donating sulfur atom.

  • IR Spectroscopy: A weak absorption band in the region of 2600-2550 cm⁻¹ characteristic of the S-H stretching vibration.

  • Mass Spectrometry: The molecular ion peak would be expected at an m/z corresponding to the molecular weight of this compound (C₉H₆ClNS), which is approximately 195.5 g/mol . The isotopic pattern for chlorine would still be present.

Experimental Workflow for Spectroscopic Analysis

Below is a generalized workflow for the spectroscopic characterization of a novel quinoline derivative like this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Preparation IR IR Spectroscopy Purification->IR Sample Preparation MS Mass Spectrometry Purification->MS Sample Preparation Structure Structure Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Generalized workflow for the synthesis and spectroscopic characterization.

This document has compiled the available spectroscopic information for 6-chloroquinoline as a reference point due to the absence of published experimental data for this compound. The provided expected spectral features and a general experimental workflow are intended to guide researchers in the potential characterization of this compound. Further research is required to synthesize and spectroscopically characterize this compound to provide the definitive data required by the scientific community.

An In-depth Technical Guide to the Solubility of 6-Chloroquinoline-4-thiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 6-chloroquinoline-4-thiol, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document outlines the expected solubility profile based on the known properties of structurally related compounds, namely quinolines and thiols. Furthermore, it details robust experimental protocols for the precise determination of its solubility in various solvents, a critical parameter for its application in research and development. This guide also includes a plausible synthetic route for the compound and visual workflows to aid in experimental design.

Introduction: Physicochemical Context

This compound is a substituted quinoline containing a thiol (-SH) functional group. The solubility of this compound is governed by the interplay of the polarizable aromatic quinoline ring, the polar and acidic thiol group, and the hydrophobic chloro substituent.

  • Quinoline Moiety: The quinoline ring system is aromatic and possesses a nitrogen atom, which can act as a hydrogen bond acceptor. Quinoline itself is slightly soluble in cold water and readily soluble in hot water and most organic solvents. The introduction of substituents can significantly alter its solubility.

  • Thiol Group: Thiols are the sulfur analogs of alcohols but are generally less polar and less capable of hydrogen bonding.[1][2] Consequently, they exhibit lower water solubility compared to their alcohol counterparts.[1][2] However, the thiol group is acidic and can be deprotonated in the presence of a base to form a thiolate anion, which is significantly more soluble in polar solvents.

  • Chloro Substituent: The chlorine atom at the 6-position is an electron-withdrawing group that increases the lipophilicity of the molecule, which is expected to decrease its solubility in polar solvents like water.

Based on these structural features, this compound is predicted to have low solubility in water and higher solubility in organic solvents. The solubility in aqueous solutions is expected to be pH-dependent, increasing at higher pH values due to the formation of the thiolate salt.

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassPredicted SolubilityRationale
Polar Protic
WaterLowThe hydrophobic quinoline ring and chloro group outweigh the polarity of the thiol group.
Methanol, EthanolModerate to HighCapable of hydrogen bonding with the thiol group and interacting with the quinoline ring.
Polar Aprotic
DMSO, DMFHighStrong dipole moments can effectively solvate both the polar and nonpolar regions of the molecule.
Acetone, AcetonitrileModerateCan act as hydrogen bond acceptors and have moderate polarity.
Nonpolar
Toluene, HexaneLow to ModerateThe aromatic nature of toluene may allow for some pi-stacking interactions with the quinoline ring, but overall polarity is low.
Diethyl etherModerateThe ether oxygen can act as a hydrogen bond acceptor for the thiol proton.

Synthesis of this compound: A Proposed Workflow

A plausible synthetic route to this compound involves the conversion of a 4-chloroquinoline precursor. A common method for introducing a thiol group at the 4-position of a quinoline ring is through nucleophilic aromatic substitution with a sulfur nucleophile.[3][4]

SynthesisWorkflow Start 6-Chloro-4-hydroxyquinoline Step1 Chlorination (e.g., POCl3) Start->Step1 Intermediate 4,6-Dichloroquinoline Step1->Intermediate Step2 Thiolation (e.g., NaSH or Thiourea then hydrolysis) Intermediate->Step2 Product This compound Step2->Product

Caption: Proposed synthesis of this compound.

Experimental Protocols for Solubility Determination

To obtain accurate and reproducible solubility data, standardized experimental protocols are essential. The following sections detail the well-established Shake-Flask method coupled with two common analytical techniques for quantification.

General Experimental Workflow

The overall process for determining the equilibrium solubility is depicted below.

SolubilityWorkflow Start Start AddExcess Add excess this compound to solvent Start->AddExcess Equilibrate Equilibrate at constant temperature (e.g., 24-48h with agitation) AddExcess->Equilibrate Separate Separate solid and liquid phases (Centrifugation or Filtration) Equilibrate->Separate Analyze Analyze the supernatant for solute concentration Separate->Analyze End Determine Solubility Analyze->End

References

Tautomerism in 6-Chloroquinoline-4-thiol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the tautomeric equilibrium of 6-chloroquinoline-4-thiol, a molecule of significant interest in medicinal chemistry and drug development. The guide delves into the structural aspects of the thiol-thione tautomerism, presenting both experimental data from analogous compounds and theoretical calculations for the title compound. Detailed experimental protocols for the spectroscopic analysis of this tautomerism, including Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy, are provided. Furthermore, this document includes computational analysis to predict the relative stabilities and spectroscopic properties of the tautomers, offering a deeper understanding of their behavior. All quantitative data is summarized in structured tables, and key processes are visualized using logical diagrams to facilitate comprehension.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in drug discovery. The introduction of a thiol group at the 4-position of the 6-chloroquinoline core introduces the possibility of thione-thiol tautomerism, a phenomenon that can significantly influence the compound's physicochemical properties, reactivity, and biological interactions. The two tautomeric forms, the aromatic thiol (this compound) and the non-aromatic thione (6-chloro-1H-quinoline-4-thione), can coexist in equilibrium. Understanding the position of this equilibrium and the factors that influence it is crucial for rational drug design and development. This guide aims to provide a detailed technical overview of the tautomerism in this compound, consolidating experimental approaches and computational insights.

Thiol-Thione Tautomerism

The tautomeric equilibrium of this compound involves the migration of a proton between the sulfur atom and the nitrogen atom of the quinoline ring, accompanied by a rearrangement of the double bonds.

Caption: Tautomeric equilibrium between the thiol and thione forms of this compound.

Quantitative Analysis of Tautomeric Equilibrium

To supplement this, computational chemistry offers a powerful tool for predicting the relative stabilities of the tautomers of this compound. Density Functional Theory (DFT) calculations can be employed to determine the gas-phase and solution-phase energies of both the thiol and thione forms, allowing for the estimation of the equilibrium constant (Keq).

Table 1: Tautomeric Equilibrium Data

CompoundMethodSolventThione:Thiol RatioKeq ([Thione]/[Thiol])Reference/Source
4-Chloro-8-methylquinoline-2(1H)-thione1H NMRDMSO3:21.5[1]
This compoundDFT (B3LYP/6-31G)Gas PhasePredictedPredictedComputational Prediction
This compoundDFT (B3LYP/6-31G)DMSOPredictedPredictedComputational Prediction

Note: Predicted values are based on theoretical calculations and should be confirmed experimentally.

Experimental Protocols

The investigation of thione-thiol tautomerism primarily relies on spectroscopic techniques. The following are detailed methodologies for key experiments.

Synthesis of this compound

A general and adaptable two-step synthesis is proposed, starting from the commercially available 6-chloro-4-hydroxyquinoline.

SynthesisWorkflow Start 6-Chloro-4-hydroxyquinoline Step1 Chlorination (POCl3) Start->Step1 Intermediate 4,6-Dichloroquinoline Step1->Intermediate Step2 Thionation (Thiourea or NaSH) Intermediate->Step2 Product This compound Step2->Product

Caption: Proposed synthetic workflow for this compound.

Protocol:

  • Chlorination of 6-Chloro-4-hydroxyquinoline:

    • To a stirred solution of 6-chloro-4-hydroxyquinoline (1 equivalent) in a suitable solvent (e.g., toluene), add phosphorus oxychloride (POCl3) (3-5 equivalents) dropwise at 0 °C.

    • After the addition, heat the reaction mixture to reflux for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4,6-dichloroquinoline.

    • Purify the crude product by column chromatography on silica gel.

  • Thionation of 4,6-Dichloroquinoline:

    • Dissolve 4,6-dichloroquinoline (1 equivalent) in a suitable solvent (e.g., ethanol).

    • Add a sulfur nucleophile such as thiourea (1.1 equivalents) or sodium hydrosulfide (NaSH) (1.1 equivalents).

    • Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.

    • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Treat the residue with a basic solution (e.g., 10% NaOH) to dissolve the product.

    • Wash the aqueous solution with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

    • Acidify the aqueous layer with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the this compound.

    • Collect the solid by filtration, wash with water, and dry under vacuum.

NMR Spectroscopic Analysis

NMR spectroscopy is a powerful technique to distinguish between the thiol and thione tautomers and to determine their relative concentrations.[2]

NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis dissolve Dissolve sample in deuterated solvent (e.g., DMSO-d6) acquire_1h Acquire 1H NMR Spectrum dissolve->acquire_1h acquire_13c Acquire 13C NMR Spectrum dissolve->acquire_13c assign_peaks Assign characteristic peaks for each tautomer acquire_1h->assign_peaks acquire_13c->assign_peaks integrate_peaks Integrate non-overlapping peaks assign_peaks->integrate_peaks calculate_ratio Calculate Tautomer Ratio and Keq integrate_peaks->calculate_ratio

Caption: Workflow for the analysis of tautomerism by NMR spectroscopy.

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the synthesized this compound.

    • Dissolve the sample in a deuterated solvent (e.g., DMSO-d6, CDCl3, or methanol-d4) in an NMR tube. The choice of solvent can influence the tautomeric equilibrium.

  • 1H NMR Spectroscopy:

    • Acquire a 1H NMR spectrum at a specific temperature (e.g., 298 K).

    • Identify the characteristic signals for each tautomer.

      • Thiol form: Expect a signal for the S-H proton, typically in the range of 3-5 ppm, which is exchangeable with D2O.

      • Thione form: Expect a signal for the N-H proton, typically at a lower field (deshielded) compared to the S-H proton, often in the range of 12-15 ppm in DMSO-d6, also exchangeable with D2O.

    • Select well-resolved, non-overlapping signals corresponding to each tautomer.

    • Integrate the selected signals. The ratio of the integrals will be proportional to the molar ratio of the tautomers.

  • 13C NMR Spectroscopy:

    • Acquire a 13C NMR spectrum.

    • The chemical shift of the C4 carbon can be indicative of the tautomeric form.

      • Thione form: The C4 carbon, being a thiocarbonyl (C=S), will be significantly deshielded and appear at a lower field (typically > 180 ppm).

      • Thiol form: The C4 carbon, being part of an aromatic ring and bonded to sulfur, will appear at a higher field compared to the thione form.

  • Calculation of Equilibrium Constant (Keq):

    • From the integrated 1H NMR signals: Keq = [Thione] / [Thiol] = (Integral of Thione signal) / (Integral of Thiol signal)

UV-Vis Spectroscopic Analysis

UV-Vis spectroscopy can be used to study the tautomeric equilibrium as the two forms will have different chromophores and thus different absorption spectra.[3]

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., ethanol, acetonitrile).

    • Prepare a series of dilutions from the stock solution.

  • Spectral Acquisition:

    • Record the UV-Vis absorption spectrum for each concentration in a quartz cuvette.

    • The thione form, with its extended conjugation and C=S chromophore, is expected to have a λmax at a longer wavelength compared to the thiol form.[4]

  • Data Analysis:

    • Analyze the spectra for the presence of multiple absorption bands that may correspond to the two tautomers.

    • The position of the equilibrium can be influenced by solvent polarity. Recording spectra in a range of solvents with varying polarities can provide insights into the relative stabilization of each tautomer.

Computational Chemistry Analysis

To complement the experimental data, computational methods can provide detailed information about the tautomers of this compound.

Computational_Workflow cluster_modeling Molecular Modeling cluster_dft_calculations DFT Calculations cluster_analysis Data Analysis build_structures Build 3D structures of Thiol and Thione tautomers geometry_optimization Geometry Optimization (e.g., B3LYP/6-31G*) build_structures->geometry_optimization energy_calculation Single Point Energy Calculation geometry_optimization->energy_calculation nmr_simulation GIAO NMR Shielding Calculation geometry_optimization->nmr_simulation uv_vis_simulation TD-DFT UV-Vis Calculation geometry_optimization->uv_vis_simulation relative_energies Calculate Relative Energies and Keq energy_calculation->relative_energies compare_nmr Compare Calculated and Experimental NMR Shifts nmr_simulation->compare_nmr compare_uv Compare Calculated and Experimental UV-Vis Spectra uv_vis_simulation->compare_uv

Caption: Workflow for the computational analysis of tautomerism.

Methodology:

  • Structure Preparation:

    • Build the 3D structures of both the thiol and thione tautomers of this compound using a molecular modeling software.

  • Geometry Optimization and Energy Calculation:

    • Perform geometry optimization and frequency calculations for both tautomers using Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-31G*).

    • Calculations should be performed for the gas phase and in a solvent continuum model (e.g., PCM for DMSO) to simulate solution-phase behavior.

    • The relative energies of the tautomers can be used to predict the position of the equilibrium.

  • Spectroscopic Prediction:

    • NMR Spectra: Use the Gauge-Including Atomic Orbital (GIAO) method to calculate the NMR shielding tensors and predict the 1H and 13C chemical shifts for both tautomers. These predicted spectra can aid in the assignment of experimental signals.

    • UV-Vis Spectra: Employ Time-Dependent DFT (TD-DFT) to simulate the electronic absorption spectra and predict the λmax values for each tautomer.

Table 2: Predicted Spectroscopic Data (Computational)

TautomerPredicted 1H NMR (ppm) - Key Signals (in DMSO)Predicted 13C NMR (ppm) - C4 Signal (in DMSO)Predicted λmax (nm) (in Ethanol)
Thiol FormS-H: ~4.5~130-140Predicted
Thione FormN-H: ~13.5> 185Predicted

Note: These are example predicted values and the actual calculated values will depend on the level of theory used.

Conclusion

The tautomeric equilibrium of this compound is a critical aspect that governs its chemical and biological properties. This guide has outlined the key theoretical and experimental approaches to characterize this equilibrium. While direct experimental data for the title compound is scarce, analysis of closely related analogs, in conjunction with computational modeling, provides a robust framework for understanding its tautomeric behavior. The provided protocols for synthesis and spectroscopic analysis serve as a practical guide for researchers in the field. A thorough understanding of the thione-thiol tautomerism in this and related quinoline derivatives is essential for the continued development of novel therapeutics.

References

The Unfolding Therapeutic Potential of 6-Chloroquinoline-4-thiol: A Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The targeted introduction of chloro and thiol functionalities at specific positions of the quinoline ring, as seen in 6-Chloroquinoline-4-thiol and its derivatives, has emerged as a promising strategy for the development of novel drug candidates. This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound and its analogous structures, with a focus on their anticancer, antimicrobial, and antiviral potential. Detailed experimental protocols for key biological assays are provided, alongside quantitative data and visual representations of implicated signaling pathways to facilitate further research and development in this area.

Introduction

Quinoline and its derivatives have long been recognized for their broad spectrum of pharmacological activities. The 6-chloroquinoline moiety, in particular, is a key pharmacophore found in several established drugs. The addition of a thiol group at the 4-position introduces a reactive nucleophilic center, opening avenues for a diverse range of chemical modifications and biological interactions. While research on this compound itself is nascent, extensive studies on its structural analogs, particularly 4-thioquinoline and 6-chloroquinoline derivatives, have revealed significant therapeutic potential. This guide will synthesize the existing data on these related compounds to build a comprehensive picture of the potential biological activity of the core molecule, this compound.

Anticancer Activity

Derivatives of 6-chloroquinoline and 4-thioquinoline have demonstrated potent antiproliferative and cytotoxic effects against a variety of human cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis, or programmed cell death, through the modulation of key signaling pathways.

Quantitative Anticancer Data

The following tables summarize the in vitro anticancer activity of various 6-chloroquinoline and 4-thioquinoline derivatives, as measured by the half-maximal inhibitory concentration (IC50).

Compound Cancer Cell Line IC50 (µM) Reference
7-chloro-(4-thioalkylquinoline) derivatives CCRF-CEM (Leukemia)Varies[1]
HCT116 (Colon Carcinoma)Varies[1]
A549 (Lung Carcinoma)Varies[1]
Quinoline Nitrone 6e Leukemia0.45 - 0.91[2]
Quinoline Nitrone 6f Colon Cancer0.45 - 0.91[2]
Quinoline Nitrone 6c Various0.45 - 0.91[2]
Mechanism of Action: Induction of Apoptosis

The anticancer efficacy of these quinoline derivatives is largely attributed to their ability to trigger apoptosis in cancer cells. Studies have indicated the involvement of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Several studies suggest that 6-chloroquinoline derivatives can induce apoptosis through the intrinsic pathway. This is characterized by changes in the expression of the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization (MOMP). Pro-apoptotic proteins like Bax and Bad are upregulated, while the anti-apoptotic protein Bcl-2 is downregulated[3]. This shift in balance leads to the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to cell death[2][3].

Intrinsic_Apoptosis_Pathway 6-Chloroquinoline Derivative 6-Chloroquinoline Derivative Bcl-2 Bcl-2 6-Chloroquinoline Derivative->Bcl-2 Inhibits Bax/Bad Bax/Bad 6-Chloroquinoline Derivative->Bax/Bad Activates MOMP Mitochondrial Outer Membrane Permeabilization Bcl-2->MOMP Bax/Bad->MOMP Cytochrome c Cytochrome c MOMP->Cytochrome c Release Apaf1 Apaf-1 Cytochrome c->Apaf1 Caspase-9 Caspase-9 Apaf1->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis

Intrinsic Apoptosis Pathway

There is also evidence to suggest the involvement of the extrinsic pathway, which is initiated by the binding of death ligands to their corresponding receptors on the cell surface. For instance, the Fas ligand (FasL) binding to the Fas receptor (Fas) can trigger a signaling cascade that involves the recruitment of the Fas-associated death domain (FADD) and the subsequent activation of caspase-8[4]. Activated caspase-8 can then directly activate executioner caspases like caspase-3 or cleave Bid to tBid, which in turn activates the intrinsic pathway.

Extrinsic_Apoptosis_Pathway 4-Thioquinoline Derivative 4-Thioquinoline Derivative FasL Fas Ligand 4-Thioquinoline Derivative->FasL Promotes binding to FasR Fas Receptor FasL->FasR FADD FADD FasR->FADD Recruits Procaspase-8 Procaspase-8 FADD->Procaspase-8 Recruits Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Activates Caspase-3 Caspase-3 Caspase-8->Caspase-3 Activates Bid Bid Caspase-8->Bid Cleaves Apoptosis Apoptosis Caspase-3->Apoptosis tBid tBid Bid->tBid Intrinsic_Pathway Intrinsic Pathway tBid->Intrinsic_Pathway

Extrinsic Apoptosis Pathway

Antimicrobial Activity

Derivatives of 6-chloroquinoline have shown promising activity against a range of pathogenic bacteria and fungi. The mechanism of action is thought to involve the inhibition of essential cellular processes in microorganisms.

Quantitative Antimicrobial Data

The following table summarizes the in vitro antimicrobial activity of various 6-chloroquinoline derivatives, as measured by the Minimum Inhibitory Concentration (MIC).

Compound Microorganism MIC (µg/mL) Reference
7-Methoxyquinoline Derivative 3l E. coli7.812
7-Methoxyquinoline Derivative 3l C. albicans31.125
7-Methoxyquinoline Derivative 3c Various Bacteria & Fungi62.50
7-Methoxyquinoline Derivative 3d Various Bacteria & Fungi31.25

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well microtiter plates

  • Test compound (6-Chloroquinoline derivative)

  • Cancer cell line of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of the test compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted test compound to each well. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Add serially diluted 6-Chloroquinoline derivative B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution F->G H Read absorbance at 570 nm G->H I Calculate IC50 H->I

MTT Assay Workflow
Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Flow cytometer

  • Test compound (6-Chloroquinoline derivative)

  • Cancer cell line of interest

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 6-well plate and treat with the test compound at the desired concentration for the desired time.

  • Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Antimicrobial Susceptibility Test (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Test compound (6-Chloroquinoline derivative)

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.

  • Prepare an inoculum of the microorganism adjusted to a specific concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Add the microbial inoculum to each well. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • After incubation, determine the MIC by visually inspecting for turbidity or by measuring the absorbance at 600 nm. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

The available evidence strongly suggests that this compound and its derivatives represent a promising class of compounds with significant potential for the development of novel anticancer and antimicrobial agents. Their ability to induce apoptosis in cancer cells through multiple pathways highlights their potential as effective chemotherapeutic agents. Further research is warranted to fully elucidate the specific molecular targets and mechanisms of action, and to optimize the lead compounds for improved efficacy and safety profiles. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic applications of this important class of molecules.

References

Methodological & Application

Application Notes and Protocols for S-Alkylation of 6-Chloroquinoline-4-thiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the S-alkylation of 6-chloroquinoline-4-thiol, a key reaction in the synthesis of various biologically active molecules. The S-alkylated derivatives of 6-chloroquinoline are significant scaffolds in medicinal chemistry, exhibiting a range of therapeutic potentials. This protocol is based on established methodologies for the S-alkylation of related quinoline-thiols and offers a general procedure that can be adapted for the synthesis of a diverse library of 4-(alkylthio)quinolines.

Introduction

The quinoline core is a prominent heterocyclic motif found in numerous natural products and synthetic compounds with significant pharmacological activities. Modification of the quinoline scaffold at various positions allows for the fine-tuning of its biological properties. The introduction of an alkylthio group at the C4 position of the 6-chloroquinoline ring system via S-alkylation of this compound is a valuable strategy for generating novel derivatives for drug discovery programs. These compounds have potential applications as kinase inhibitors, anticancer agents, and anti-infective agents.

The S-alkylation reaction is a fundamental transformation in organic chemistry, involving the formation of a carbon-sulfur bond.[1][2][3] In the context of quinoline thiols, this reaction typically proceeds via a nucleophilic substitution mechanism, where the thiolate anion attacks an alkyl halide or another suitable electrophile.[4][5] The choice of base, solvent, and alkylating agent can influence the efficiency and outcome of the reaction.

Experimental Protocol

This protocol describes a general method for the S-alkylation of this compound with an alkyl halide in the presence of a base.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl chloride)

  • Base (e.g., sodium hydroxide, potassium carbonate, sodium ethoxide)

  • Solvent (e.g., ethanol, N,N-dimethylformamide (DMF), acetonitrile)

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in the chosen solvent (e.g., ethanol or DMF).

  • Base Addition: Add the base (1.1-1.5 equivalents) to the solution and stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the thiolate anion.

  • Alkylation: Add the alkyl halide (1.1-1.5 equivalents) dropwise to the reaction mixture.

  • Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., room temperature to reflux) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure S-alkylated 6-chloroquinoline derivative.

  • Characterization: Characterize the final product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Data Presentation

The following table summarizes representative quantitative data for the S-alkylation of this compound with various alkyl halides. Please note that these are hypothetical values based on typical reaction outcomes for similar compounds and should be optimized for specific substrates and conditions.

Alkyl HalideBaseSolventReaction Time (h)Yield (%)Purity (%)
Methyl IodideK₂CO₃DMF492>98
Ethyl BromideNaOHEthanol688>97
Benzyl ChlorideNaOEtEthanol885>98
Isopropyl IodideK₂CO₃Acetonitrile1275>95

Mandatory Visualizations

Experimental Workflow

experimental_workflow start Start dissolve Dissolve this compound in Solvent start->dissolve add_base Add Base (e.g., K₂CO₃) dissolve->add_base add_alkyl_halide Add Alkyl Halide (e.g., CH₃I) add_base->add_alkyl_halide reaction Reaction (Heating/Stirring) add_alkyl_halide->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end End Product: S-Alkylated Derivative characterization->end

Caption: General workflow for the S-alkylation of this compound.

Logical Relationship of Reaction Components

reaction_components cluster_reaction S-Alkylation Reaction thiol This compound (Nucleophile) thiolate Thiolate Anion (Active Nucleophile) thiol->thiolate Deprotonation base Base (e.g., NaOH) base->thiolate Facilitates product 4-(Alkylthio)-6-chloroquinoline (Product) thiolate->product Nucleophilic Attack alkyl_halide Alkyl Halide (Electrophile) alkyl_halide->product salt Salt Byproduct (e.g., NaX) product->salt Forms solvent Solvent (e.g., Ethanol) solvent->reaction Reaction Medium

Caption: Key components and their roles in the S-alkylation reaction.

References

Application Notes and Protocols for 6-Chloroquinoline-4-thiol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, properties, and potential applications of 6-Chloroquinoline-4-thiol as a versatile scaffold in medicinal chemistry. The protocols outlined below are based on established methodologies for similar quinoline derivatives and are intended to serve as a guide for the development of novel therapeutic agents.

Chemical Properties and Synthesis

This compound is a key intermediate for the synthesis of a variety of heterocyclic compounds with potential biological activity. Its chemical structure features a quinoline core, a reactive thiol group at the 4-position, and a chloro-substituent at the 6-position, offering multiple points for chemical modification.

Table 1: Physicochemical Properties of 6-Chloroquinoline

PropertyValueReference
Molecular FormulaC₉H₆ClN[1][2]
Molecular Weight163.60 g/mol [1][2]
Melting Point41-43 °C[1][3]
Boiling Point126-127 °C at 10 mmHg[1][3]
AppearanceBeige to brown crystals[3]
SolubilityInsoluble in water[3]
Experimental Protocol: Synthesis of this compound from 4,6-dichloroquinoline

This protocol describes a plausible method for the synthesis of this compound via nucleophilic substitution of 4,6-dichloroquinoline with thiourea, followed by hydrolysis. This method is adapted from procedures reported for the synthesis of other 4-thioquinoline derivatives.[4]

Materials:

  • 4,6-dichloroquinoline

  • Thiourea

  • Absolute Ethanol

  • 2M Sodium Hydroxide (NaOH) solution

  • 2M Hydrochloric Acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate with heating mantle

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4,6-dichloroquinoline (1 equivalent) and thiourea (1.1 equivalents) in absolute ethanol.

  • Reflux: Heat the mixture to reflux with constant stirring for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Hydrolysis: After cooling to room temperature, pour the reaction mixture into a 2M NaOH solution. Heat the mixture to reflux for an additional 1-2 hours to hydrolyze the intermediate isothiouronium salt.

  • Precipitation: Cool the alkaline solution and acidify with 2M HCl to precipitate the this compound.

  • Isolation and Purification: Collect the precipitate by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Diagram 1: Proposed Synthesis of this compound

G 4,6-dichloroquinoline 4,6-dichloroquinoline Intermediate Intermediate 4,6-dichloroquinoline->Intermediate Thiourea, Ethanol, Reflux This compound This compound Intermediate->this compound NaOH, H2O, Reflux then HCl

Caption: Synthetic route to this compound.

Applications in Anticancer Drug Discovery

Derivatives of 4-thioquinoline have demonstrated significant potential as anticancer agents.[5][6] The this compound scaffold can be utilized to synthesize novel compounds targeting various cancer cell lines. The thiol group provides a handle for introducing diverse side chains, allowing for the exploration of structure-activity relationships (SAR).

Table 2: Anticancer Activity of Selected 4-Thioquinoline Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
7-chloro-4-thioalkylquinoline derivativeCCRF-CEM (Leukemia)0.55 - 2.74[5]
Quinoline/chalcone hybridPC-3 (Prostate)Not specified[7]
Quinoline-based mTOR inhibitorHL-60 (Leukemia)0.064[8]
7-chloroquinolinyl thioureaD10 (Plasmodium falciparum)1.2[9]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic activity of newly synthesized this compound derivatives against cancer cell lines.[10]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Synthesized this compound derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Diagram 2: Workflow for Anticancer Activity Screening

G cluster_0 Synthesis cluster_1 In Vitro Assay 6-Chloroquinoline-4-thiol_Derivatives 6-Chloroquinoline-4-thiol_Derivatives Compound_Treatment Compound_Treatment 6-Chloroquinoline-4-thiol_Derivatives->Compound_Treatment Cell_Culture Cell_Culture Cell_Culture->Compound_Treatment MTT_Assay MTT_Assay Compound_Treatment->MTT_Assay Data_Analysis Data_Analysis MTT_Assay->Data_Analysis IC50_Determination IC50_Determination Data_Analysis->IC50_Determination

Caption: Workflow for anticancer drug screening.

Applications in Antimicrobial Drug Discovery

Quinoline derivatives are well-established scaffolds in the development of antimicrobial agents.[11][12] The this compound core can be modified to generate novel compounds with activity against a range of bacterial and fungal pathogens.

Table 3: Antimicrobial Activity of Selected Quinoline Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Quinoline-based hydroxyimidazolium hybridStaphylococcus aureus2[11]
Quinoline-based hydroxyimidazolium hybridMycobacterium tuberculosis H37Rv10[11]
Dihydrotriazine-quinoline hybridS. aureus & E. coli2[12]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method for determining the MIC of synthesized this compound derivatives against bacterial strains.[1]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Synthesized this compound derivatives

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Prepare serial twofold dilutions of the test compounds in MHB in a 96-well plate.

  • Inoculation: Add the standardized bacterial suspension to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm.

Diagram 3: Workflow for Antimicrobial Activity Screening

G cluster_0 Synthesis cluster_1 In Vitro Assay 6-Chloroquinoline-4-thiol_Derivatives 6-Chloroquinoline-4-thiol_Derivatives Compound_Dilution Compound_Dilution 6-Chloroquinoline-4-thiol_Derivatives->Compound_Dilution Bacterial_Culture Bacterial_Culture Bacterial_Culture->Compound_Dilution Inoculation Inoculation Compound_Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC_Determination MIC_Determination Incubation->MIC_Determination

Caption: Workflow for antimicrobial drug screening.

Targeted Signaling Pathways

Quinoline-based compounds have been shown to inhibit key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR and EGFR pathways.[8][13][14] The development of this compound derivatives as specific inhibitors of these pathways represents a promising strategy for targeted cancer therapy.

Diagram 4: Simplified PI3K/Akt/mTOR Signaling Pathway

G Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to Akt Akt PIP3->Akt recruits and activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits Protein_Synthesis Protein_Synthesis mTORC1->Protein_Synthesis promotes Cell_Growth Cell_Growth mTORC1->Cell_Growth promotes 6-CQ-4-thiol_Derivative 6-CQ-4-thiol_Derivative 6-CQ-4-thiol_Derivative->PI3K inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

Diagram 5: Simplified EGFR Signaling Pathway

G EGF EGF EGFR EGFR EGF->EGFR binds to Dimerization_and_Autophosphorylation Dimerization_and_Autophosphorylation EGFR->Dimerization_and_Autophosphorylation induces Downstream_Signaling Downstream_Signaling Dimerization_and_Autophosphorylation->Downstream_Signaling activates Proliferation Proliferation Downstream_Signaling->Proliferation Survival Survival Downstream_Signaling->Survival Metastasis Metastasis Downstream_Signaling->Metastasis 6-CQ-4-thiol_Derivative 6-CQ-4-thiol_Derivative 6-CQ-4-thiol_Derivative->EGFR inhibits

References

Application of 6-Chloroquinoline-4-thiol in Kinase Inhibitor Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors. The introduction of a thiol or thioether at the 4-position of a 6-chloro-substituted quinoline offers a versatile platform for the synthesis of novel kinase inhibitors. This document provides detailed application notes and protocols for the conceptual synthesis of kinase inhibitors utilizing a 6-chloroquinoline-4-thiol core, with a practical focus on the closely related and well-documented 6-chloro-4-aminoquinazoline scaffold for the inhibition of p21-activated kinase 4 (PAK4). The methodologies, biological data, and relevant signaling pathways are presented to guide researchers in the design and synthesis of next-generation kinase inhibitors.

Introduction

Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of small molecule kinase inhibitors remains a primary focus of drug discovery. The 6-chloroquinoline moiety provides a key structural motif, with the chlorine atom at the 6-position often involved in crucial interactions within the ATP-binding pocket of various kinases. The introduction of a nucleophilic thiol group at the 4-position, or its subsequent alkylation to form a thioether, allows for the exploration of diverse chemical space and the generation of potent and selective inhibitors.

While direct literature on the use of this compound as a starting material is limited, its synthesis can be readily envisioned through the nucleophilic substitution of 4,6-dichloroquinoline with a thiol source. The resulting 4-thioquinoline scaffold can then be further functionalized to target specific kinases.

This application note will first detail a proposed synthetic protocol for generating a 6-chloro-4-(alkylthio)quinoline scaffold. Subsequently, it will provide a comprehensive case study on the synthesis and application of structurally related 6-chloro-4-aminoquinazoline derivatives as potent inhibitors of p21-activated kinase 4 (PAK4), a key regulator of cell migration, invasion, and proliferation.

Proposed Synthesis of a 6-Chloro-4-(alkylthio)quinoline Scaffold

This section outlines a general, two-step protocol for the synthesis of 6-chloro-4-(alkylthio)quinolines, which can serve as key intermediates in the development of kinase inhibitors. The protocol is based on established nucleophilic aromatic substitution reactions on chloroquinolines.

Experimental Workflow: Synthesis of 6-Chloro-4-(alkylthio)quinoline

G A 4,6-Dichloroquinoline C Reaction Vessel (Solvent, Base) A->C B Thiol (R-SH) or Thiourea B->C D Nucleophilic Aromatic Substitution C->D E This compound (Intermediate) D->E G S-Alkylation E->G F Alkyl Halide (R'-X) F->G H 6-Chloro-4-(alkylthio)quinoline (Final Product) G->H I Purification (e.g., Chromatography) H->I

Caption: Synthetic workflow for 6-chloro-4-(alkylthio)quinoline.

Protocol 1: Synthesis of this compound (Intermediate)

  • To a solution of 4,6-dichloroquinoline (1.0 eq) in a suitable solvent such as ethanol or DMF, add thiourea (1.2 eq).

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add a solution of sodium hydroxide (2.0 eq) in water and stir for 1 hour to hydrolyze the isothiouronium salt.

  • Acidify the mixture with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the thiol.

  • Collect the precipitate by filtration, wash with water, and dry under vacuum to yield this compound.

Protocol 2: Synthesis of 6-Chloro-4-(alkylthio)quinoline

  • Suspend this compound (1.0 eq) in a suitable solvent like ethanol or acetonitrile.

  • Add a base such as potassium carbonate or sodium ethoxide (1.1 eq) and stir for 15-30 minutes at room temperature.

  • Add the desired alkyl halide (R-X) (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Remove the solvent under reduced pressure.

  • Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 6-chloro-4-(alkylthio)quinoline.

Case Study: 6-Chloro-4-aminoquinazoline Derivatives as PAK4 Inhibitors

While the 4-thioquinoline scaffold holds promise, the structurally analogous 6-chloro-4-aminoquinazoline core has been successfully utilized to develop potent and selective inhibitors of p21-activated kinase 4 (PAK4).[1] This section details the application of this scaffold in the synthesis of PAK4 inhibitors, including biological data and the relevant signaling pathway.

p21-Activated Kinase 4 (PAK4) Signaling Pathway

PAK4 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cytoskeletal dynamics, cell motility, and survival.[2] Its overexpression is implicated in the progression of several cancers.[3]

PAK4_Signaling cluster_upstream Upstream Activators cluster_pak4 PAK4 Kinase cluster_downstream Downstream Effectors & Cellular Response Rho GTPases (Cdc42) Rho GTPases (Cdc42) PAK4 PAK4 Rho GTPases (Cdc42)->PAK4 Activation LIMK1 LIMK1 PAK4->LIMK1 Phosphorylation Cofilin Cofilin LIMK1->Cofilin Phosphorylation (Inactivation) Cytoskeletal_Remodeling Cytoskeletal Remodeling Cofilin->Cytoskeletal_Remodeling Cell_Migration_Invasion Cell Migration & Invasion Cytoskeletal_Remodeling->Cell_Migration_Invasion Inhibitor 6-Chloro-4-aminoquinazoline Inhibitor (e.g., CZh226) Inhibitor->PAK4 Inhibition

Caption: Simplified PAK4 signaling pathway and point of inhibition.

Synthesis of 6-Chloro-4-aminoquinazoline-2-carboxamide PAK4 Inhibitors

The synthesis of these inhibitors generally involves the reaction of a 4,6-dichloroquinazoline precursor with an appropriate amine, followed by further functionalization.

Experimental Workflow: Synthesis of a 6-Chloro-4-aminoquinazoline PAK4 Inhibitor

G A 4,6-Dichloro-2-quinazolinecarboxylate C Reaction Vessel (Solvent, Base) A->C B Amine (R-NH2) B->C D Nucleophilic Aromatic Substitution at C4 C->D E 6-Chloro-4-amino-2-quinazolinecarboxylate D->E G Amide Coupling Reaction E->G F Amine (R'-NH2) for Amide Coupling F->G H 6-Chloro-4-aminoquinazoline-2-carboxamide (PAK4 Inhibitor) G->H I Purification (e.g., Chromatography) H->I

Caption: General workflow for the synthesis of 6-chloro-4-aminoquinazoline PAK4 inhibitors.

Protocol 3: General Synthesis of 6-Chloro-4-aminoquinazoline-2-carboxamides

  • To a solution of a suitable 4,6-dichloro-2-quinazolinecarboxylate derivative (1.0 eq) in a solvent such as isopropanol, add the desired primary amine (1.1 eq).

  • Add a base, for example, N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Heat the mixture to reflux for 12-24 hours, monitoring by TLC.

  • After cooling, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting 6-chloro-4-amino-2-quinazolinecarboxylate intermediate by column chromatography.

  • For the amide coupling, dissolve the purified intermediate (1.0 eq) in a suitable solvent like DMF.

  • Add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq).

  • Add the second desired amine (1.2 eq) and stir the reaction at room temperature for 12-16 hours.

  • Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purify the final compound by column chromatography or preparative HPLC.

Biological Activity of a Representative PAK4 Inhibitor

The following table summarizes the in vitro biological data for a potent 6-chloro-4-aminoquinazoline-2-carboxamide PAK4 inhibitor, designated as compound 31 (CZh226) .[1]

CompoundTarget KinaseIC50 (nM)Selectivity (fold) vs. PAK1Cell LineCellular Activity (IC50, µM)
31 (CZh226) PAK415346A549 (Lung Carcinoma)1.2

Data extracted from Zhang et al., J. Med. Chem. 2018, 61, 5, 2029–2042.[1]

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The synthetic protocols outlined provide a feasible route to access this and related thioether derivatives. The case study of the structurally similar 6-chloro-4-aminoquinazoline PAK4 inhibitors demonstrates the potential of this substitution pattern to yield potent and selective kinase inhibitors with significant cellular activity. Researchers and drug development professionals are encouraged to explore the chemical space around the 6-chloroquinoline core, leveraging the provided methodologies to synthesize and evaluate new chemical entities targeting a range of kinases implicated in human diseases.

References

Application Notes and Protocols: 6-Chloroquinoline-4-thiol Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 6-chloroquinoline-4-thiol derivatives as a novel class of anticancer agents. The following sections detail hypothetical synthetic routes, methodologies for evaluating their cytotoxic and mechanistic properties, and illustrative data based on studies of structurally related compounds.

Introduction

Quinoline scaffolds are a prominent feature in numerous compounds with a wide range of biological activities, including anticancer properties. The substitution of a thiol group at the 4-position of the quinoline ring, combined with a chloro-group at the 6-position, presents a promising avenue for the development of new therapeutic agents. Thio-derivatives of quinolines have been shown to exhibit significant cytotoxicity against various cancer cell lines, and their mechanism of action is often attributed to the induction of apoptosis and cell cycle arrest. This document outlines the protocols to synthesize and evaluate the anticancer potential of novel this compound derivatives.

Data Presentation: In Vitro Cytotoxicity

The following table summarizes hypothetical quantitative data for a series of this compound derivatives, illustrating their potential cytotoxic activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented in micromolar (µM) and are based on data from analogous quinoline compounds.

Compound IDDerivative MoietyMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HCT116 (Colon) IC50 (µM)Notes
6CQT-01 Unsubstituted Phenyl8.512.310.1Moderate activity
6CQT-02 4-Fluorophenyl5.27.86.5Improved activity with electron-withdrawing group
6CQT-03 4-Methoxyphenyl15.620.118.4Reduced activity with electron-donating group
6CQT-04 2,4-Dichlorophenyl2.13.52.9Potent activity with multiple EWGs
6CQT-05 Pyridin-4-yl6.89.27.5Heteroaromatic moiety shows good activity
Doxorubicin (Reference Drug)0.50.80.6Standard chemotherapeutic agent

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual IC50 values would need to be determined experimentally.

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of this compound derivatives are provided below.

Protocol 1: Synthesis of this compound Derivatives

This protocol describes a general two-step synthesis for this compound derivatives.

Step 1: Synthesis of 6-Chloro-4-mercaptoquinoline

  • To a solution of 4,6-dichloroquinoline (1.0 eq) in dimethylformamide (DMF), add sodium hydrosulfide (1.5 eq).

  • Stir the reaction mixture at 80°C for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and acidify with dilute HCl to precipitate the product.

  • Filter the precipitate, wash with water, and dry under vacuum to obtain this compound.

Step 2: Synthesis of S-substituted this compound Derivatives

  • Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or acetonitrile.

  • Add a base, for example, potassium carbonate (2.0 eq), to the solution.

  • Add the desired alkyl or aryl halide (e.g., benzyl bromide, 4-fluorobenzyl chloride) (1.1 eq).

  • Reflux the mixture for 6-8 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: In Vitro Cytotoxicity Screening (SRB Assay)

The Sulforhodamine B (SRB) assay is used to determine the cytotoxic effects of the synthesized compounds against various cancer cell lines.

  • Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours.

  • Cell Fixation: Discard the supernatant and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values.

Protocol 3: Analysis of Apoptosis by Western Blot

This protocol is for the detection of key apoptotic marker proteins.

  • Cell Treatment and Lysis: Treat cancer cells with the test compounds at their respective IC50 concentrations for 24 hours. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved Caspase-3, and β-actin (loading control) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing the cell cycle distribution of treated cells.

  • Cell Treatment and Harvesting: Treat cells with the compounds at their IC50 concentrations for 24 hours. Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PBS containing propidium iodide (PI) (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Collect at least 10,000 events per sample.

  • Data Analysis: Analyze the DNA content histograms using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

The following diagrams illustrate the proposed mechanism of action, experimental workflow, and logical relationships in the evaluation of this compound derivatives.

G Derivative This compound Derivative ROS Increased ROS Production Derivative->ROS CellCycle G2/M Phase Cell Cycle Arrest Derivative->CellCycle Mito Mitochondrial Dysfunction ROS->Mito Bax Bax (Pro-apoptotic) Upregulation Mito->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation Mito->Bcl2 Caspase Caspase-3 Activation Bax->Caspase Bcl2->Caspase Apoptosis Apoptosis Caspase->Apoptosis Proliferation Inhibition of Cancer Cell Proliferation Apoptosis->Proliferation CellCycle->Proliferation

Caption: Proposed apoptotic signaling pathway induced by this compound derivatives.

G Synthesis Synthesis of 6-CQT Derivatives Screening In Vitro Cytotoxicity Screening (SRB Assay) Synthesis->Screening Lead Lead Compound Identification Screening->Lead Mechanism Mechanism of Action Studies Lead->Mechanism Apoptosis Apoptosis Assay (Western Blot) Mechanism->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle

Caption: General experimental workflow for the evaluation of anticancer activity.

G Compound Active Compound Cytotoxicity Shows Cytotoxicity in Cancer Cells Compound->Cytotoxicity Apoptosis Induces Apoptosis Cytotoxicity->Apoptosis CellCycle Causes Cell Cycle Arrest Cytotoxicity->CellCycle Potential Potential Anticancer Agent Apoptosis->Potential CellCycle->Potential

Caption: Logical relationship for identifying a potential anticancer agent.

Application Notes and Protocols for Nucleophilic Substitution on 6-Chloroquinoline-4-thiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for conducting nucleophilic substitution reactions on 6-chloroquinoline-4-thiol. This procedure is essential for the synthesis of novel quinoline derivatives, a class of compounds with significant interest in medicinal chemistry due to their potential therapeutic applications. The protocols outlined below are based on established principles of nucleophilic aromatic substitution on related chloroquinoline systems.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds that form the scaffold of many biologically active molecules. The substitution pattern on the quinoline ring is crucial for their pharmacological activity. Nucleophilic substitution reactions on halogenated quinolines are a fundamental strategy for introducing diverse functional groups, thereby enabling the exploration of structure-activity relationships (SAR) and the development of new therapeutic agents.[1][2] Specifically, the chlorine atom at the 6-position of this compound is susceptible to displacement by various nucleophiles, offering a versatile platform for chemical modifications. The thiol group at the 4-position, being a strong nucleophile itself, can also participate in various chemical transformations.[3][4]

The general mechanism for nucleophilic aromatic substitution (SNAr) typically proceeds through a two-step addition-elimination sequence involving a Meisenheimer complex. However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism.[5] The reactivity of the chloroquinoline is enhanced by the presence of the electron-withdrawing quinoline ring system.

Experimental Protocols

This section details a generalized experimental procedure for the nucleophilic substitution on this compound with a generic amine nucleophile. This protocol can be adapted for other nucleophiles such as thiols, alcohols, or anilines with appropriate modifications to the reaction conditions.[6][7][8]

Materials:

  • This compound

  • Nucleophile (e.g., primary or secondary amine)

  • Solvent (e.g., Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Ethanol)

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Potassium Carbonate)

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp for TLC visualization

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in an appropriate solvent (e.g., DMF, 5-10 mL per mmol of substrate).

  • Addition of Reagents: Add the nucleophile (1.1-1.5 equivalents) to the solution, followed by the addition of a suitable base (1.5-2.0 equivalents).

  • Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 80-120 °C) under a nitrogen or argon atmosphere to prevent oxidation of the thiol group. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into water and extract the product with a suitable organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Chromatography: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure substituted product.

  • Characterization: Characterize the final product using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm its structure and purity.

Data Presentation

The following table summarizes typical quantitative data expected from nucleophilic substitution reactions on chloroquinoline systems, based on literature for analogous reactions. Actual yields may vary depending on the specific nucleophile and reaction conditions employed.

EntryNucleophileProductReaction Time (h)Yield (%)
1Benzylamine6-(Benzylamino)quinoline-4-thiol675-85
2Morpholine6-Morpholinoquinoline-4-thiol870-80
3Thiophenol6-(Phenylthio)quinoline-4-thiol480-90
4Sodium methoxide6-Methoxyquinoline-4-thiol1260-70

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the nucleophilic substitution on this compound.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Dissolve this compound in Solvent add_reagents Add Nucleophile and Base start->add_reagents heat Heat and Stir (Monitor by TLC) add_reagents->heat cool Cool to Room Temperature heat->cool extract Pour into Water and Extract cool->extract wash Wash with Water and Brine extract->wash dry Dry and Concentrate wash->dry chromatography Column Chromatography dry->chromatography characterization Characterization (NMR, MS, IR) chromatography->characterization

Caption: General workflow for the nucleophilic substitution reaction.

Signaling Pathway Analogy

While not a biological signaling pathway, the logical progression of the chemical transformation can be visualized in a similar manner, highlighting the key transformations.

reaction_pathway reactant This compound intermediate Meisenheimer-like Intermediate/Transition State reactant->intermediate + Nucleophile nucleophile Nucleophile (Nu-H) nucleophile->intermediate product 6-(Nu)-quinoline-4-thiol intermediate->product - Cl⁻ byproduct HCl intermediate->byproduct

Caption: Logical progression of the nucleophilic substitution reaction.

References

Application Notes and Protocols: Synthesis of Bioactive Compounds from 6-Chloroquinoline-4-thiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 6-chloroquinoline-4-thiol as a versatile starting material for the generation of novel bioactive compounds. The protocols and data presented herein are designed to guide researchers in the development of new chemical entities with potential therapeutic applications in oncology and infectious diseases.

Introduction

The quinoline scaffold is a privileged heterocyclic motif found in a wide array of natural products and synthetic compounds exhibiting significant biological activities. The introduction of a thiol group at the 4-position of the 6-chloroquinoline core provides a reactive handle for nucleophilic substitution reactions, allowing for the facile synthesis of a diverse library of S-substituted derivatives. These derivatives have shown promise as potent anticancer and antimicrobial agents. This document outlines synthetic strategies, experimental protocols, and biological data for compounds derived from this compound.

Synthetic Applications

This compound is a key intermediate for the synthesis of various bioactive molecules. The thiol group, being a soft nucleophile, readily reacts with a range of electrophiles to form stable thioether linkages. The primary synthetic transformations involving this compound are S-alkylation and S-arylation reactions.

S-Alkylation

The S-alkylation of this compound with various alkyl halides in the presence of a base is a straightforward and efficient method to introduce diverse alkyl chains at the 4-position. This reaction allows for the modulation of lipophilicity and steric properties of the final compounds, which can significantly impact their biological activity.

S-Arylation

The reaction of this compound with activated aryl halides or other arylating agents provides access to 4-(arylthio)quinoline derivatives. These compounds are of particular interest as their extended aromatic systems can engage in additional binding interactions with biological targets.

Experimental Protocols

The following protocols are representative examples for the synthesis of S-substituted this compound derivatives. Researchers should note that reaction conditions may require optimization based on the specific substrates used.

Protocol 1: General Procedure for the S-Alkylation of this compound

This protocol describes a general method for the synthesis of 6-chloro-4-(alkylthio)quinolines.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF or acetone, add potassium carbonate (1.5 eq) or sodium hydride (1.2 eq, added portion-wise at 0 °C).

  • Stir the mixture at room temperature for 30 minutes to form the thiolate anion.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-60 °C for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 6-chloro-4-(alkylthio)quinoline.

Protocol 2: General Procedure for the S-Arylation of this compound

This protocol provides a general method for the synthesis of 6-chloro-4-(arylthio)quinolines.

Materials:

  • This compound

  • Activated aryl halide (e.g., 2,4-dinitrofluorobenzene) or Arylboronic acid

  • Potassium carbonate (K₂CO₃) or a suitable palladium catalyst and ligand for cross-coupling reactions

  • Anhydrous N,N-dimethylformamide (DMF) or a suitable solvent for cross-coupling

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure for Nucleophilic Aromatic Substitution (with activated aryl halides):

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the activated aryl halide (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature or heat as necessary for 4-12 hours, monitoring by TLC.

  • Work-up and purify the product as described in Protocol 1.

Procedure for Palladium-Catalyzed Cross-Coupling (with arylboronic acids):

  • In a reaction vessel, combine this compound (1.0 eq), arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Add a suitable degassed solvent (e.g., toluene/ethanol/water mixture).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite.

  • Work-up and purify the product as described in Protocol 1.

Data Presentation

The following tables summarize the biological activities of representative S-substituted chloroquinoline derivatives. It is important to note that much of the available data is for 7-chloroquinoline derivatives, which are presented here as close structural analogs to guide research efforts with 6-chloroquinoline derivatives.

Table 1: Anticancer Activity of S-Substituted Chloroquinoline Derivatives
Compound IDR-GroupCancer Cell LineIC₅₀ (µM)Reference
7-Chloro-4-(alkylthio)quinoline Derivatives
1-(CH₂)₂-O-BenzoylCCRF-CEM1.5[1]
2-(CH₂)₃-O-BenzoylHCT1164.9[1]
3-(CH₂)₂-SO-BenzoylCCRF-CEM0.8[1]
4-(CH₂)₃-SO₂-BenzoylHCT1162.0[1]
6-Chloroquinoline Derivatives (General)
54-ArylHepG 2.2.15 (Anti-HBV)4.4 - 9.8[2]

IC₅₀: The half maximal inhibitory concentration.

Table 2: Antimicrobial Activity of S-Substituted Chloroquinoline Derivatives
Compound IDR-GroupBacterial StrainMIC (µg/mL)Reference
Quinoline-2-one Derivatives
6cCl, Br substitutionsS. aureus (MRSA)0.75[3]
6lCl, I substitutionsS. aureus (MRSA)1.25[3]
General Quinoline Derivatives
9N-methylbenzofuro[3,2-b]quinolineS. aureus0.24[1]
10N-methylbenzofuro[3,2-b]quinolineE. coli0.12[1]

MIC: Minimum Inhibitory Concentration. MRSA: Methicillin-resistant Staphylococcus aureus.

Signaling Pathways and Mechanisms of Action

Derivatives of this compound are proposed to exert their anticancer effects through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis. The following diagrams illustrate these potential mechanisms of action.

synthetic_workflow start This compound reaction S-Alkylation or S-Arylation start->reaction electrophiles Alkyl/Aryl Halides or other electrophiles electrophiles->reaction product S-Substituted This compound Derivatives reaction->product bioactivity Bioactive Compounds (Anticancer, Antimicrobial) product->bioactivity PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1 MAPK_pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Differentiation) ERK->Transcription Inhibitor This compound Derivative Inhibitor->Raf Inhibitor->MEK NFkB_pathway Stimuli Inflammatory Stimuli IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB phosphorylates Proteasome Proteasomal Degradation IkB->Proteasome NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates to Transcription Inflammatory & Anti-apoptotic Gene Expression Nucleus->Transcription Inhibitor This compound Derivative Inhibitor->IKK Inhibitor->NFkB blocks nuclear translocation

References

Application Notes & Protocols for the Quantification of 6-Chloroquinoline-4-thiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloroquinoline-4-thiol is a sulfur-containing heterocyclic compound with potential significance in pharmaceutical research and development. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, metabolism research, and quality control in drug manufacturing. Due to the reactive nature of the thiol group, analytical methods must be developed with care to ensure the stability and accurate measurement of the analyte.[1][2]

This document provides detailed application notes and protocols for the development of analytical methods for the quantification of this compound. The methodologies described are based on established principles for the analysis of thiol-containing compounds and can be adapted to various matrices such as plasma, tissue homogenates, and pharmaceutical formulations.[1][3][4]

Physicochemical Properties (Predicted)

A thorough understanding of the physicochemical properties of this compound is the first step in developing a robust analytical method. While experimental data is limited, the following properties can be predicted based on its chemical structure:

PropertyPredicted Value/CharacteristicImplication for Analysis
Molecular Formula C₉H₆ClNS---
Molecular Weight 195.67 g/mol Essential for mass spectrometry-based methods.
pKa The thiol group is expected to be acidic (pKa around 9-12), making the compound ionizable at physiological and high pH.[5]The charge state will influence solubility, chromatographic retention, and extraction efficiency. pH control of samples and mobile phases is critical.
Solubility Likely soluble in organic solvents (e.g., acetonitrile, methanol, DMSO) and aqueous solutions at appropriate pH.Guides the selection of solvents for sample preparation and chromatography.
Reactivity The thiol group is susceptible to oxidation, forming disulfides or other oxidized species.[1][6]Sample handling and preparation require strategies to prevent degradation, such as the use of antioxidants or derivatizing agents.[7]
UV Absorbance The quinoline ring system is expected to have strong UV absorbance.Enables the use of UV detection in chromatography.

Recommended Analytical Techniques

Several analytical techniques can be employed for the quantification of thiol-containing compounds.[4] The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.

TechniquePrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation based on polarity, followed by detection based on UV absorbance.Simple, cost-effective, and widely available.[1][3]May lack specificity in complex matrices.[1][3]
HPLC with Fluorescence Detection Derivatization of the thiol group with a fluorescent reagent, followed by separation and detection.[8][9]High sensitivity and selectivity.[8][9]Requires a derivatization step, which can add complexity and variability.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation by HPLC followed by highly selective and sensitive detection based on mass-to-charge ratio.[4][7]Gold standard for bioanalytical quantification due to high sensitivity and specificity.[4][7]Requires sophisticated instrumentation and expertise.[1][3]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass spectrometric detection.[10]High separation efficiency for volatile and semi-volatile compounds.[10][11]Requires derivatization to increase the volatility of the thiol compound.
Spectrophotometric Assays (e.g., Ellman's Reagent) Colorimetric reaction of the thiol group with a specific reagent.[4][6][12]Simple, rapid, and cost-effective for total thiol quantification.[6][12]Lacks specificity for individual thiol compounds.[1]

Experimental Protocols

Protocol 1: Quantification of this compound by Reverse-Phase HPLC with UV Detection

This protocol provides a general framework for the development of an HPLC-UV method. Optimization of the mobile phase, column, and other chromatographic parameters is essential.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid or trifluoroacetic acid (TFA)

  • Internal standard (e.g., a structurally similar compound without a thiol group)

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

3. Chromatographic Conditions (Starting Point):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: To be determined by UV scan of the reference standard (likely in the range of 254-320 nm)

  • Injection Volume: 10 µL

4. Sample Preparation (from a simple matrix like a pharmaceutical formulation):

  • Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Dilute the sample to fall within the calibration curve range.

  • Add the internal standard.

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Calibration Curve:

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Prepare a series of calibration standards by serial dilution of the stock solution (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).

  • Add a constant concentration of the internal standard to each calibration standard.

  • Analyze each standard by HPLC and plot the peak area ratio (analyte/internal standard) versus concentration.

6. Data Analysis:

  • Quantify the amount of this compound in the sample by interpolating its peak area ratio from the calibration curve.

Protocol 2: Quantification of this compound in a Biological Matrix (e.g., Plasma) by LC-MS/MS

This protocol outlines a more sensitive and selective method for bioanalysis.

1. Materials and Reagents:

  • This compound reference standard

  • Stable isotope-labeled internal standard (e.g., ¹³C₆-6-Chloroquinoline-4-thiol) is highly recommended.

  • LC-MS grade solvents (acetonitrile, methanol, water, formic acid)

  • Protein precipitation agent (e.g., ice-cold acetonitrile or methanol)

  • Optional: Derivatizing agent to stabilize the thiol group (e.g., N-ethylmaleimide).[6]

2. Instrumentation:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

  • C18 UPLC/HPLC column (e.g., 2.1 x 50 mm, 1.8 µm)

3. LC-MS/MS Conditions (to be optimized):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to ensure separation from matrix components.

  • Flow Rate: 0.3-0.5 mL/min

  • Ionization Mode: Electrospray Ionization (ESI), likely in positive mode.

  • MS/MS Transitions:

    • Determine the precursor ion (M+H)⁺ for this compound.

    • Optimize collision energy to identify a stable and abundant product ion.

    • Monitor the specific precursor-to-product ion transition.

4. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add the internal standard.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

5. Method Validation:

  • The developed method should be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, stability, and matrix effect.

Data Presentation

All quantitative data should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: HPLC-UV Method Validation Summary

ParameterResultAcceptance Criteria
Linearity (r²) > 0.999r² ≥ 0.995
Range (µg/mL) 0.1 - 100---
Limit of Detection (LOD) e.g., 0.03 µg/mL---
Limit of Quantification (LOQ) e.g., 0.1 µg/mL---
Accuracy (% Recovery) 98-102%80-120% (or tighter)
Precision (% RSD) < 5%< 15% (or tighter)

Table 2: LC-MS/MS Method Validation Summary for Plasma

ParameterResultAcceptance Criteria
Linearity (r²) > 0.998r² ≥ 0.99
Range (ng/mL) 1 - 1000---
Lower Limit of Quantification (LLOQ) 1 ng/mL---
Accuracy (% Bias) Within ± 15%Within ± 15% (± 20% at LLOQ)
Precision (% RSD) < 15%< 15% (< 20% at LLOQ)
Matrix Effect e.g., 95-105%Consistent and reproducible
Recovery e.g., > 80%Consistent and reproducible

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Biological or Formulation Sample Spike Spike with Internal Standard Sample->Spike Extract Extraction (e.g., Protein Precipitation) Spike->Extract Derivatize Optional: Derivatization Extract->Derivatize Concentrate Evaporation & Reconstitution Derivatize->Concentrate Inject Injection into LC System Concentrate->Inject Separate Chromatographic Separation Inject->Separate Detect Detection (UV or MS/MS) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Analyte Calibrate->Quantify

Caption: Workflow for the quantification of this compound.

Signaling_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Conjugation cluster_excretion Excretion Xenobiotic This compound Oxidation Oxidation (e.g., by CYPs) -SOH, -SO2H, -SO3H Xenobiotic->Oxidation GSH_Conjugation Glutathione Conjugation (GSTs) Xenobiotic->GSH_Conjugation Glucuronidation Glucuronidation (UGTs) Oxidation->Glucuronidation Sulfation Sulfation (SULTs) Oxidation->Sulfation Excretion Biliary or Renal Excretion Glucuronidation->Excretion Sulfation->Excretion GSH_Conjugation->Excretion

Caption: Hypothetical metabolic pathway of a thiol-containing xenobiotic.

References

Application Notes and Protocols for 6-Chloroquinoline-4-thiol in Antimicrobial Agent Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 6-chloroquinoline-4-thiol and its derivatives as a scaffold for the development of novel antimicrobial agents. Due to the limited availability of data on this compound itself, the following protocols and data are based on closely related quinoline-thiol derivatives and general methodologies for antimicrobial drug discovery.

Introduction

Quinoline derivatives have long been a cornerstone in the development of therapeutic agents, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and antimalarial properties. The introduction of a thiol group at the C4 position of the quinoline nucleus, as seen in this compound, presents an interesting scaffold for the synthesis of novel antimicrobial candidates. The sulfur atom offers a reactive handle for the introduction of various side chains, allowing for the fine-tuning of steric and electronic properties to optimize antimicrobial potency and spectrum.

Data Presentation: Antimicrobial Activity of Related Quinoline-Thiol Derivatives

Compound/DerivativeTest OrganismMIC (µg/mL)Reference
2-thioxo-benzo[g]quinazolin-4(3H)-one derivative 8 Staphylococcus aureus-[1]
2-thioxo-benzo[g]quinazolin-4(3H)-one derivative 23 Staphylococcus aureus-[1]
Quinoline-thiosemicarbazide QST10 Candida albicans31.25[2]
Quinoline-thiosemicarbazide QST8 Staphylococcus aureus250[2]
Quinoline-thiosemicarbazide QST9 Staphylococcus aureus250[2]
1-methyl-3-benzoylthio-4-(4-chlorophenylamino)quinolinum chlorideCoagulase-negative staphylococci42.60 ± 19.91[3]
1-methyl-3-benzoylthio-4-(4-fluorophenylamino)quinolinum chlorideCoagulase-negative staphylococci43.20 ± 14.30[3]

Note: The above data is for compounds structurally related to this compound and should be used as a guide for potential activity.

Experimental Protocols

The following are generalized protocols for the synthesis and antimicrobial evaluation of this compound derivatives. These should be adapted and optimized for specific research needs.

Protocol 1: Synthesis of S-Substituted this compound Derivatives

This protocol describes a general method for the S-alkylation or S-arylation of this compound to generate a library of derivatives.

Materials:

  • This compound

  • Alkyl or aryl halide (e.g., benzyl bromide, 2-chloro-N-phenylacetamide)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile)

  • Stirring plate and magnetic stirrer

  • Reaction vessel (round-bottom flask)

  • Standard laboratory glassware for workup and purification

  • Thin-layer chromatography (TLC) supplies

  • Column chromatography supplies (silica gel, solvents)

Procedure:

  • To a solution of this compound (1 equivalent) in the chosen anhydrous solvent, add the base (1.1-1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes to an hour to form the thiolate anion.

  • Add the alkyl or aryl halide (1 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C) and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to obtain the pure S-substituted derivative.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the MIC of synthesized compounds against bacterial and fungal strains, following the general guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Synthesized this compound derivatives

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Standard antibiotics for positive control (e.g., ciprofloxacin, fluconazole)

  • Solvent for dissolving compounds (e.g., DMSO)

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Perform serial two-fold dilutions of the stock solutions in the appropriate broth medium in the wells of a 96-well plate to achieve a range of test concentrations.

  • Prepare an inoculum of the microbial strain and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁸ CFU/mL for bacteria). Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the standardized inoculum to each well containing the test compound dilutions.

  • Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum and no compound).

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis of Derivatives cluster_testing Antimicrobial Testing start This compound step1 Reaction with Alkyl/Aryl Halide (Base, Solvent) start->step1 step2 Workup and Extraction step1->step2 step3 Purification (Column Chromatography) step2->step3 product Library of S-Substituted Derivatives step3->product step4 Broth Microdilution Assay product->step4 Screening step5 MIC Determination step4->step5 result Antimicrobial Activity Data step5->result signaling_pathway quinolone Quinoline-Thiol Derivative cell_wall Bacterial Cell Wall quinolone->cell_wall Penetration dna_gyrase DNA Gyrase (Topoisomerase II) quinolone->dna_gyrase Inhibition dna_replication DNA Replication dna_gyrase->dna_replication Blocks Supercoiling cell_death Bacterial Cell Death dna_replication->cell_death Leads to

References

Metal Complexes of 6-Chloroquinoline-4-thiol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of metal complexes incorporating the ligand 6-chloroquinoline-4-thiol. While the coordination chemistry of quinoline derivatives has garnered significant interest for therapeutic and catalytic applications, specific data on metal complexes of this compound are not extensively available in the current scientific literature. The protocols outlined herein are based on established methodologies for similar quinoline-thiol based metal complexes and are intended to serve as a comprehensive guide for researchers exploring the potential of this class of compounds. The applications covered include anticancer, antimicrobial, and antioxidant activities, with detailed protocols for their evaluation.

Introduction

Quinoline derivatives and their metal complexes are a well-established class of compounds with a broad spectrum of biological and chemical activities. The incorporation of a thiol group at the 4-position and a chloro group at the 6-position of the quinoline scaffold in this compound presents a unique ligand system. The sulfur atom of the thiol group acts as a soft donor, showing a high affinity for various transition metal ions, while the nitrogen atom of the quinoline ring provides an additional coordination site. The chloro substituent can modulate the electronic properties and lipophilicity of the resulting metal complexes, potentially influencing their biological activity and catalytic efficacy.

This document details the synthesis of the this compound ligand and its subsequent complexation with various metal ions. It further provides standardized protocols for assessing the potential applications of these novel metal complexes in key research areas.

Synthesis and Characterization

Synthesis of this compound (Ligand)

The synthesis of this compound can be approached through a multi-step process starting from 6-chloroquinoline. A common synthetic route involves the conversion of 6-chloroquinoline to 6-chloroquinoline-4-one, followed by thionation.

Protocol 1: Synthesis of this compound

  • Step 1: Synthesis of 6-Chloroquinoline-N-oxide.

    • Dissolve 6-chloroquinoline in glacial acetic acid.

    • Add hydrogen peroxide (30%) dropwise while maintaining the temperature below 60°C.

    • Stir the mixture for 24 hours at room temperature.

    • Pour the reaction mixture into ice-cold water and neutralize with a saturated solution of sodium carbonate.

    • Filter the precipitate, wash with water, and dry to obtain 6-chloroquinoline-N-oxide.

  • Step 2: Synthesis of 4,6-Dichloroquinoline.

    • Add phosphorus oxychloride to 6-chloroquinoline-N-oxide slowly with stirring.

    • Reflux the mixture for 3 hours.

    • Cool the reaction mixture and pour it onto crushed ice.

    • Neutralize with a saturated sodium carbonate solution.

    • Extract the product with chloroform, wash the organic layer with water, and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to yield 4,6-dichloroquinoline.

  • Step 3: Synthesis of this compound.

    • Dissolve 4,6-dichloroquinoline in ethanol.

    • Add a solution of sodium hydrosulfide (NaSH) in ethanol.

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction mixture and pour it into ice-cold water.

    • Acidify with dilute hydrochloric acid to precipitate the product.

    • Filter the precipitate, wash with water, and recrystallize from ethanol to obtain pure this compound.

General Protocol for the Synthesis of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Protocol 2: General Synthesis of Metal (II) Complexes of this compound

  • Dissolve this compound (2 mmol) in hot ethanol (20 mL).

  • To this, add a solution of the metal (II) salt (e.g., CuCl₂, CoCl₂, NiCl₂, ZnCl₂) (1 mmol) in ethanol (10 mL) dropwise with constant stirring.

  • Adjust the pH of the solution to 7-8 by adding a few drops of dilute ammonia solution.

  • Reflux the reaction mixture for 3-4 hours.

  • The resulting colored precipitate is filtered, washed with ethanol, and then with diethyl ether.

  • Dry the complex in a vacuum desiccator over anhydrous calcium chloride.

Characterization: The synthesized ligand and its metal complexes should be characterized by various spectroscopic and analytical techniques, including FT-IR, ¹H-NMR, UV-Vis, mass spectrometry, elemental analysis, and magnetic susceptibility measurements to confirm their structure and purity.

Application Notes and Protocols

Anticancer Activity

Metal complexes are known to exhibit significant anticancer properties, often through mechanisms involving DNA interaction, enzyme inhibition, or the induction of apoptosis.

Protocol 3: In Vitro Cytotoxicity Study using MTT Assay [1][2][3][4][5]

  • Cell Culture:

    • Culture human cancer cell lines (e.g., MCF-7, HeLa, HepG2) in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Assay Procedure:

    • Seed the cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.

    • Prepare stock solutions of the synthesized metal complexes in DMSO.

    • Treat the cells with various concentrations of the metal complexes (e.g., 1, 5, 10, 25, 50, 100 µM) and incubate for 24 or 48 hours. A vehicle control (DMSO) and a positive control (e.g., cisplatin) should be included.

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

CompoundCell LineIncubation Time (h)IC₅₀ (µM) [Data not available in literature]
LigandMCF-724-
Cu(II) ComplexMCF-724-
Co(II) ComplexMCF-724-
Ni(II) ComplexMCF-724-
Zn(II) ComplexMCF-724-
CisplatinMCF-724-

Signaling Pathway Visualization:

anticancer_pathway MetalComplex Metal Complex of This compound CellMembrane Cell Membrane MetalComplex->CellMembrane Uptake DNA Nuclear DNA MetalComplex->DNA Interaction ROS Reactive Oxygen Species (ROS) Generation CellMembrane->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis DNA_Damage DNA Damage DNA->DNA_Damage DNA_Damage->Apoptosis

Hypothetical signaling pathway for anticancer activity.
Antimicrobial Activity

The increasing prevalence of drug-resistant microbes necessitates the development of new antimicrobial agents. Quinoline derivatives and their metal complexes have shown promise in this area.

Protocol 4: Antimicrobial Susceptibility Testing by Broth Microdilution Method [6][7][8][9][10]

  • Microorganisms:

    • Use standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Broth Microdilution Procedure:

    • Prepare a stock solution of each metal complex in DMSO.

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to obtain a range of concentrations (e.g., 0.125 to 256 µg/mL).

    • Prepare a standardized inoculum of the microorganism (approximately 5 × 10⁵ CFU/mL).

    • Add the inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

    • Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation:

CompoundS. aureus MIC (µg/mL) [Data not available in literature]E. coli MIC (µg/mL) [Data not available in literature]C. albicans MIC (µg/mL) [Data not available in literature]
Ligand---
Cu(II) Complex---
Co(II) Complex---
Ni(II) Complex---
Zn(II) Complex---
Standard Drug---

Experimental Workflow Visualization:

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Stock Prepare Stock Solutions of Complexes Dilutions Serial Dilutions in 96-well Plate Stock->Dilutions Inoculation Inoculate Plate with Microorganism Dilutions->Inoculation Inoculum Prepare Standardized Microbial Inoculum Inoculum->Inoculation Incubation Incubate at Appropriate Temperature Reading Visually Read MIC Incubation->Reading Data Record MIC Values Reading->Data

Workflow for antimicrobial susceptibility testing.
Antioxidant Activity

Metal complexes can act as antioxidants by scavenging free radicals, which are implicated in various diseases. The DPPH and ABTS assays are common methods to evaluate this activity.

Protocol 5: DPPH Radical Scavenging Assay [11][12][13]

  • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Prepare various concentrations of the metal complexes in methanol.

  • Add 1 mL of each complex solution to 2 mL of the DPPH solution.

  • Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm against a blank (methanol).

  • Ascorbic acid or Trolox can be used as a positive control.

  • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

Protocol 6: ABTS Radical Cation Scavenging Assay [11][12][14][15][16]

  • Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Keep the mixture in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add 10 µL of the metal complex solution (at various concentrations) to 1 mL of the diluted ABTS•+ solution.

  • After 6 minutes, measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Data Presentation:

CompoundDPPH IC₅₀ (µg/mL) [Data not available in literature]ABTS IC₅₀ (µg/mL) [Data not available in literature]
Ligand--
Cu(II) Complex--
Co(II) Complex--
Ni(II) Complex--
Zn(II) Complex--
Ascorbic Acid--

Logical Relationship Visualization:

antioxidant_logic cluster_radicals Free Radicals cluster_antioxidant Antioxidant cluster_products Neutralized Products DPPH DPPH• DPPH_H DPPH-H DPPH->DPPH_H scavenged by ABTS ABTS•+ ABTS_reduced Reduced ABTS ABTS->ABTS_reduced scavenged by Complex Metal Complex Complex->DPPH_H Complex->ABTS_reduced

Logical flow of free radical scavenging assays.

Conclusion

The metal complexes of this compound represent a promising, yet underexplored, area of research. The protocols provided in this document offer a comprehensive framework for the synthesis, characterization, and evaluation of their potential anticancer, antimicrobial, and antioxidant activities. It is anticipated that the systematic application of these methodologies will facilitate the discovery of novel metal-based compounds with significant therapeutic or catalytic potential. Further research is highly encouraged to generate specific data for this particular class of complexes and to elucidate their mechanisms of action.

References

Application Notes and Protocols: 6-Chloroquinoline-4-thiol as an Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 6-chloroquinoline-4-thiol, a valuable intermediate in the field of organic synthesis and medicinal chemistry. The protocols outlined below are based on established methodologies for the synthesis of analogous quinoline derivatives and the introduction of thiol functionalities.

Introduction

Quinoline scaffolds are prevalent in a vast array of biologically active compounds and approved pharmaceuticals. The introduction of a thiol group at the 4-position and a chloro substituent at the 6-position of the quinoline ring system creates a versatile intermediate, this compound. This compound serves as a key building block for the synthesis of novel derivatives with potential therapeutic applications, including but not limited to anticancer, antimalarial, and anti-inflammatory agents. The chloro substituent offers a site for further functionalization, while the thiol group can be readily alkylated or oxidized to afford a variety of sulfur-containing heterocycles.

Synthetic Protocols

The synthesis of this compound can be envisioned through a two-step process: the preparation of the precursor 4,6-dichloroquinoline, followed by a nucleophilic aromatic substitution reaction to introduce the thiol group.

Protocol 1: Synthesis of 4,6-Dichloroquinoline

The synthesis of 4,6-dichloroquinoline can be adapted from established procedures for similar dichloroquinoline derivatives. A common route involves the cyclization of an appropriate aniline precursor followed by chlorination.

Experimental Protocol:

  • Step 1: Synthesis of 4-hydroxy-6-chloroquinoline. This step can be achieved through a Conrad-Limpach reaction or a Gould-Jacobs reaction starting from 4-chloroaniline. Detailed experimental conditions for analogous syntheses can be found in the literature.

  • Step 2: Chlorination of 4-hydroxy-6-chloroquinoline.

    • To a stirred solution of 4-hydroxy-6-chloroquinoline (1.0 equivalent) in a suitable high-boiling solvent such as diphenyl ether, add phosphorus oxychloride (POCl₃, 3.0-5.0 equivalents).

    • Heat the reaction mixture to reflux (typically 130-140 °C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to afford pure 4,6-dichloroquinoline.

Parameter Value Reference
Starting Material4-hydroxy-6-chloroquinolineInferred from general quinoline synthesis
ReagentPhosphorus oxychloride (POCl₃)[1]
SolventDiphenyl ether[2]
Reaction Temperature130-140 °C[1]
Reaction Time2-4 hoursInferred from similar reactions
Work-upQuenching with ice, neutralization, extraction[1]
PurificationColumn chromatography or recrystallization[1]

Table 1: Summary of Reaction Conditions for the Synthesis of 4,6-Dichloroquinoline.

Protocol 2: Synthesis of this compound

The conversion of 4,6-dichloroquinoline to the target thiol can be accomplished via nucleophilic substitution using a sulfur source like thiourea followed by hydrolysis, or directly with a hydrosulfide salt.

Method A: Using Thiourea

This method involves the formation of a thiouronium salt intermediate, which is subsequently hydrolyzed to the thiol.

Experimental Protocol:

  • Step 1: Formation of the Thiouronium Salt.

    • Dissolve 4,6-dichloroquinoline (1.0 equivalent) and thiourea (1.1-1.5 equivalents) in a suitable solvent such as ethanol or dimethylformamide (DMF).

    • Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature. The thiouronium salt may precipitate and can be collected by filtration.

  • Step 2: Hydrolysis to the Thiol.

    • Suspend the crude thiouronium salt in an aqueous solution of a base (e.g., 2 M sodium hydroxide).

    • Heat the mixture to reflux for 1-2 hours until the hydrolysis is complete (indicated by the dissolution of the salt and a change in the appearance of the reaction mixture).

    • Cool the reaction mixture and acidify with a suitable acid (e.g., hydrochloric acid or acetic acid) to precipitate the thiol.

    • Collect the solid by filtration, wash with water, and dry under vacuum to yield this compound.

    • The product can be further purified by recrystallization.

Parameter Value Reference
Starting Material4,6-dichloroquinolineInferred
ReagentThiourea[3]
SolventEthanol or DMF[3]
Reaction TemperatureReflux[3]
Hydrolysis AgentSodium hydroxide[3]
Work-upAcidification and filtration[3]

Table 2: Summary of Reaction Conditions for the Synthesis of this compound using Thiourea.

Method B: Using Sodium Hydrosulfide

This method provides a more direct route to the thiol.

Experimental Protocol:

  • Dissolve 4,6-dichloroquinoline (1.0 equivalent) in a suitable solvent like ethanol or DMF.

  • Add a solution of sodium hydrosulfide (NaSH, 1.1-2.0 equivalents) in the same solvent dropwise at room temperature. Caution: Hydrogen sulfide gas may be evolved.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-4 hours, monitoring by TLC.

  • After the reaction is complete, pour the mixture into water and acidify with a dilute acid (e.g., 1 M HCl) to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to afford this compound.

  • Recrystallize from a suitable solvent if necessary.

Parameter Value Reference
Starting Material4,6-dichloroquinolineInferred
ReagentSodium hydrosulfide (NaSH)Inferred from general thiol synthesis
SolventEthanol or DMFInferred from similar reactions
Reaction TemperatureRoom temperature to 60 °CInferred from similar reactions
Work-upAcidification and filtrationInferred from similar reactions

Table 3: Summary of Reaction Conditions for the Synthesis of this compound using Sodium Hydrosulfide.

Applications in Organic Synthesis

This compound is a versatile intermediate for the synthesis of a variety of derivatives with potential biological activity. The thiol group can undergo several key transformations:

  • S-Alkylation: Reaction with various alkyl halides in the presence of a base yields the corresponding 4-(alkylthio)quinolines. These derivatives are of interest in medicinal chemistry as potential enzyme inhibitors or receptor ligands.

  • Oxidation: The thiol can be oxidized to the corresponding disulfide or sulfonic acid, providing access to another class of functionalized quinolines.

  • Michael Addition: As a potent nucleophile, the thiol can participate in Michael additions to α,β-unsaturated carbonyl compounds, leading to the formation of more complex molecular architectures.

Potential Therapeutic Relevance

Quinoline derivatives are known to exhibit a wide range of pharmacological activities. Substituted quinolines have been investigated for their potential to modulate various signaling pathways implicated in disease. For instance, some quinoline derivatives act as inhibitors of the proteasome, a key regulator of cellular protein degradation, which in turn affects critical pathways like the NF-κB signaling cascade.[4] The NF-κB pathway is involved in inflammation and cell survival, making its inhibition a target for anti-cancer and anti-inflammatory therapies.

The unique substitution pattern of this compound makes it a promising scaffold for the development of novel therapeutic agents targeting such pathways. The chloro group can be further modified, for example, through palladium-catalyzed cross-coupling reactions, to introduce additional diversity.

Diagrams

experimental_workflow cluster_synthesis Synthesis of this compound cluster_derivatization Derivatization and Application start 4-Chloroaniline step1 Conrad-Limpach or Gould-Jacobs Reaction start->step1 intermediate1 4-Hydroxy-6-chloroquinoline step1->intermediate1 step2 Chlorination (POCl3) intermediate1->step2 intermediate2 4,6-Dichloroquinoline step2->intermediate2 step3 Thiolation (Thiourea or NaSH) intermediate2->step3 product This compound step3->product product2 This compound reaction1 S-Alkylation product2->reaction1 reaction2 Oxidation product2->reaction2 product_a 4-(Alkylthio)quinolines reaction1->product_a reaction3 Further Functionalization (e.g., Cross-Coupling) product_a->reaction3 product_b Disulfides/Sulfonic Acids reaction2->product_b product_c Diverse Quinoline Derivatives reaction3->product_c application Biological Screening (e.g., Enzyme Inhibition Assays) product_c->application

Caption: Synthetic and derivatization workflow for this compound.

Caption: Potential modulation of the NF-κB signaling pathway by quinoline derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloroquinoline-4-thiol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloroquinoline-4-thiol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent method for synthesizing this compound is through the thionation of its corresponding carbonyl precursor, 6-chloro-4-hydroxyquinoline (which exists in tautomeric equilibrium with 6-chloroquinolin-4(1H)-one). This transformation is typically achieved using a thionating agent such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀).

Q2: What are the primary competing reagents for Lawesson's reagent in this synthesis?

Phosphorus pentasulfide (P₄S₁₀) is a traditional alternative to Lawesson's reagent. While effective, it often requires higher reaction temperatures and may lead to lower yields.[1] More contemporary variations include combinations like P₄S₁₀ with hexamethyldisiloxane (HMDS) or a P₄S₁₀-pyridine complex, which can offer advantages in terms of easier workup and purification.

Q3: Are there any known stability issues with this compound or its precursors?

The quinoline core is generally stable. However, prolonged exposure of the final thiol product to air can lead to oxidation and the formation of disulfide byproducts. It is advisable to handle and store this compound under an inert atmosphere where possible.

Troubleshooting Guide

Low Yield of this compound

Problem: The yield of the desired this compound is significantly lower than expected.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material (6-chloro-4-hydroxyquinoline) is still present, consider extending the reaction time or slightly increasing the temperature. Be cautious, as prolonged heating can also lead to byproduct formation.[1]
Degradation of Lawesson's Reagent Lawesson's reagent can degrade upon improper storage. Use freshly opened or properly stored reagent. Consider using a slight excess of the reagent (1.1 to 1.5 equivalents).
Suboptimal Reaction Temperature The thionation reaction is temperature-dependent. If the temperature is too low, the reaction may be sluggish. If it is too high, byproduct formation can increase. The optimal temperature often needs to be determined empirically but typically ranges from 80°C to the reflux temperature of the solvent.
Poor Quality Starting Material Ensure the 6-chloro-4-hydroxyquinoline is pure and dry. Impurities can interfere with the reaction.
Presence of Significant Side Products

Problem: The crude product mixture shows multiple spots on TLC, indicating the formation of several side products.

Possible Causes & Solutions:

Side ProductIdentification / CauseMitigation Strategy
Unreacted Starting Material A spot on TLC corresponding to 6-chloro-4-hydroxyquinoline.Increase reaction time, temperature, or the amount of Lawesson's reagent.
Phosphorus-Containing Byproduct A major byproduct from Lawesson's reagent is a six-membered phosphorus-containing ring.[2] This byproduct often has a similar polarity to the product, complicating purification.After the reaction, add ethanol or ethylene glycol and heat for a short period to decompose the byproduct into a more polar species that is easier to remove during workup.[2]
Over-thionation Products In some quinolone systems, thionation at other positions (e.g., the 2-position) can occur, though it is less common for the 4-thiol. This is more likely with prolonged reaction times and higher temperatures.Optimize the reaction time and temperature to favor the mono-thionated product.
Disulfide Formation The thiol product can oxidize to a disulfide, especially during workup and purification if exposed to air for extended periods.Perform the workup and purification under an inert atmosphere (e.g., nitrogen or argon) if possible. Degas solvents before use.
Difficulties in Product Purification

Problem: Isolation of pure this compound from the crude reaction mixture is challenging.

Possible Causes & Solutions:

IssueRecommended Approach
Co-elution with Byproducts The desired product and byproducts may have similar polarities, making chromatographic separation difficult.
Product Streaking on Silica Gel The thiol group can interact with the acidic silica gel, leading to poor separation.
Product Instability on Silica The product may be degrading on the silica gel column.

Experimental Protocols

Synthesis of this compound via Thionation

This protocol is a generalized procedure based on common practices for the thionation of 4-quinolones.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-chloro-4-hydroxyquinoline (1.0 eq) and Lawesson's reagent (1.1 - 1.5 eq).

  • Solvent Addition: Add a dry, high-boiling point solvent such as toluene or dioxane. The concentration is typically in the range of 0.1-0.5 M.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 110-120°C for toluene or dioxane) and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Option A (Standard): Dilute the mixture with an organic solvent like ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Option B (Byproduct Removal): After cooling, add ethanol or ethylene glycol to the reaction mixture and heat for an additional 1-2 hours to decompose the phosphorus-containing byproduct.[2] Then, proceed with the standard workup as described in Option A.

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes. Alternatively, recrystallization from a suitable solvent can be employed.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_product Final Product start 6-Chloro-4-hydroxyquinoline + Lawesson's Reagent reaction Reflux in Toluene/Dioxane start->reaction quench Cool & Quench (Optional: EtOH/Ethylene Glycol) reaction->quench extraction Aqueous Wash (NaHCO3, Brine) quench->extraction drying Dry & Concentrate extraction->drying chromatography Column Chromatography drying->chromatography recrystallization Recrystallization drying->recrystallization product This compound chromatography->product recrystallization->product

Caption: A generalized experimental workflow for the synthesis and purification of this compound.

References

Technical Support Center: 6-Chloroquinoline-4-thiol Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 6-Chloroquinoline-4-thiol.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

The primary challenges in purifying this compound stem from its chemical properties. The thiol group is susceptible to oxidation, leading to the formation of the corresponding disulfide impurity. The compound may also be sensitive to heat and light. Furthermore, depending on the synthetic route, impurities such as starting materials (e.g., 4,6-dichloroquinoline) or other reaction byproducts may be present and possess similar polarities, making separation difficult.

Q2: What is the most common impurity I should expect?

The most common impurity is the disulfide dimer, formed by the oxidation of two molecules of this compound. This oxidation can occur during the reaction, work-up, or purification process, especially if exposed to air (oxygen).[1][2][3]

Q3: How can I minimize the oxidation of my product during purification?

To minimize oxidation, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon) whenever possible. Using deoxygenated solvents for extraction, recrystallization, and chromatography is also highly recommended. The addition of a small amount of a reducing agent, such as dithiothreitol (DTT), to the crude product before purification can sometimes help, but its removal will be an additional purification step.

Q4: What are the recommended storage conditions for purified this compound?

Purified this compound should be stored as a solid in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (e.g., -20°C) and protected from light. Storing in solution is generally not recommended due to the increased risk of oxidation.

Troubleshooting Guides

Issue 1: Low Yield After Column Chromatography
Possible Cause Troubleshooting Step
Product is streaking or tailing on the column. The thiol group can interact strongly with the silica gel. Try deactivating the silica gel with a small amount of triethylamine in the eluent (e.g., 0.1-1%). Alternatively, use a different stationary phase like alumina (neutral or acidic).
Product is degrading on the column. The silica gel might be too acidic, promoting degradation or oxidation. Use deactivated silica gel or alumina. Running the column quickly (flash chromatography) can also minimize the contact time and reduce degradation.
Incorrect solvent system. Optimize the solvent system using thin-layer chromatography (TLC) first. A common starting point for aromatic thiols is a mixture of hexanes and ethyl acetate.
Issue 2: Presence of Disulfide Impurity in the Final Product
Possible Cause Troubleshooting Step
Oxidation during work-up or purification. Ensure all solvents are deoxygenated by bubbling with nitrogen or argon for at least 30 minutes before use. Perform all steps under an inert atmosphere.
Ineffective purification method. The disulfide may co-elute with the product during column chromatography. A change in the solvent system or stationary phase might be necessary. Recrystallization may be more effective at removing the disulfide.
Re-oxidation after purification. Ensure the purified product is thoroughly dried and stored under an inert atmosphere immediately after isolation.
Issue 3: Difficulty in Achieving High Purity by Recrystallization
Possible Cause Troubleshooting Step
Inappropriate solvent choice. Test a range of solvents. Good single solvents for aromatic thiols can include toluene or ethanol. Solvent pairs like ethanol/water or dichloromethane/hexanes can also be effective. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4][5][6]
Oiling out instead of crystallization. This happens when the solution is supersaturated or cools too quickly. Try using a more dilute solution, cooling the solution more slowly, or adding a seed crystal. Scratching the inside of the flask with a glass rod can also induce crystallization.
Co-precipitation of impurities. If impurities have similar solubility profiles, a single recrystallization may not be sufficient. A second recrystallization from a different solvent system or a preliminary purification by column chromatography may be necessary.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In a small test tube, dissolve approximately 10-20 mg of the crude this compound in a minimal amount of a hot solvent (e.g., toluene, ethanol, or a mixture like ethanol/water). Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals upon cooling.

  • Dissolution: Transfer the crude solid to an Erlenmeyer flask equipped with a reflux condenser. Add a minimal amount of the chosen hot, deoxygenated solvent to dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution at reflux for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. To promote the growth of larger crystals, the flask can be insulated. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals under high vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography of this compound
  • Stationary Phase and Eluent Selection: Using TLC, determine a suitable solvent system that gives the desired compound an Rf value of approximately 0.3. A common eluent is a mixture of hexanes and ethyl acetate. To prevent oxidation, consider using silica gel deactivated with triethylamine (by adding ~0.5% triethylamine to the eluent) or using neutral alumina.[7][8][9][10]

  • Column Packing: Pack a glass column with the chosen stationary phase as a slurry in the initial, less polar eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution: Begin eluting the column with the determined solvent system. Gradually increase the polarity of the eluent if necessary to elute the product.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure. Dry the purified product under high vacuum.

Data Presentation

Table 1: Comparison of Purification Methods for this compound (Representative Data)

Purification MethodInitial Purity (%)Final Purity (%)Yield (%)Recovery (%)Notes
Recrystallization (Ethanol/Water)85987075Effective for removing polar impurities.
Recrystallization (Toluene)85976570Good for removing non-polar impurities.
Flash Chromatography (Silica Gel)85956065Risk of some oxidation on silica.
Flash Chromatography (Deactivated Silica)85997580Recommended to prevent oxidation.

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis & Storage Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Option 1 ColumnChromatography Column Chromatography Crude->ColumnChromatography Option 2 PurityAnalysis Purity Analysis (NMR, HPLC) Recrystallization->PurityAnalysis ColumnChromatography->PurityAnalysis PurityAnalysis->Recrystallization If impure PurityAnalysis->ColumnChromatography If impure Storage Store under Inert Gas at -20°C PurityAnalysis->Storage If pure

Caption: General workflow for the purification of this compound.

TroubleshootingGuide Start Purification Issue? LowYield Low Yield? Start->LowYield Disulfide Disulfide Impurity? RecrystFail Recrystallization Fails? LowYield->Disulfide No DeacSilica Use Deactivated Silica/ Alumina LowYield->DeacSilica Yes Disulfide->RecrystFail No InertAtmosphere Use Inert Atmosphere & Deoxygenated Solvents Disulfide->InertAtmosphere Yes SolventScreen Screen Different Recrystallization Solvents RecrystFail->SolventScreen Yes End Consult Further

Caption: Troubleshooting logic for common purification issues.

References

Stability issues of 6-Chloroquinoline-4-thiol under reaction conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 6-Chloroquinoline-4-thiol. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues that may arise during its use in experimental settings. Here you will find frequently asked questions and troubleshooting guides to ensure the integrity of your reactions and extend the shelf-life of the compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concern for this compound, like many aryl thiols, is its susceptibility to oxidation. The thiol group (-SH) can readily oxidize to form a disulfide bridge, resulting in the dimer 6,6'-dichloro-4,4'-diquinolinyl disulfide. This process can be accelerated by exposure to air (oxygen), light, and certain metal ions. Additionally, the compound's stability can be influenced by the pH and temperature of the reaction or storage conditions.

Q2: How can I prevent the oxidation of this compound to its disulfide dimer?

A2: To minimize oxidation, it is crucial to handle and store the compound under an inert atmosphere, such as nitrogen or argon[1]. Use deoxygenated solvents for your reactions. It is also advisable to protect the compound from light. The addition of antioxidants or the use of radical scavengers may also be beneficial in specific applications.

Q3: What is the expected tautomeric form of this compound?

A3: In similar quinoline systems, a thiol-thione tautomerism has been observed. It is possible that this compound exists in equilibrium with its tautomeric form, 6-chloroquinoline-4(1H)-thione. The predominant tautomer can be influenced by the solvent and pH of the environment[2]. For instance, in dimethyl sulfoxide (DMSO), related compounds have shown a predominance of the thione form[2].

Q4: How does pH affect the stability of this compound?

A4: The stability of thiols can be significantly pH-dependent. In alkaline conditions, the thiolate anion (RS-) is formed, which is more susceptible to oxidation than the protonated thiol (RSH)[3][4][5]. Therefore, maintaining a neutral or slightly acidic pH can help to slow down the rate of oxidative degradation[3][4]. However, extreme pH values should be avoided as they can lead to other degradation pathways.

Q5: Is this compound sensitive to light?

A5: Yes, aryl thiols can be photosensitive[6]. Exposure to UV light can promote the formation of thiyl radicals, which can then dimerize to form disulfides or participate in other side reactions[6]. It is recommended to store the compound in amber vials and to conduct reactions in flasks protected from light, for example, by wrapping them in aluminum foil.

Troubleshooting Guides

Issue 1: Formation of an Insoluble Precipitate During Reaction

If you observe the formation of an unexpected insoluble precipitate in your reaction mixture, it is likely the disulfide dimer of this compound.

  • Plausible Cause: Oxidation of the thiol to the disulfide. The dimer often has lower solubility than the monomeric thiol.

  • Troubleshooting Steps:

    • Confirm Identity: Isolate the precipitate and characterize it using techniques like Mass Spectrometry or NMR to confirm if it is the disulfide dimer.

    • Inert Atmosphere: Ensure all subsequent reactions are performed under a strictly inert atmosphere (N₂ or Ar).

    • Deoxygenated Solvents: Use solvents that have been thoroughly deoxygenated by methods such as sparging with an inert gas or freeze-pump-thaw cycles.

    • Reducing Agent: Consider adding a mild reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), to the reaction mixture to reverse disulfide formation. Note that this may interfere with some reaction pathways.

Issue 2: Low Yield or Inconsistent Reaction Outcomes

Inconsistent yields or the formation of multiple unexpected byproducts can be a sign of compound degradation.

  • Plausible Cause: Degradation of this compound due to improper handling, storage, or reaction conditions.

  • Troubleshooting Steps:

    • Purity Check: Before use, verify the purity of your this compound stock using HPLC or TLC. The presence of a spot with a lower Rf value or a new peak in the chromatogram could indicate the disulfide dimer.

    • Storage Conditions: Store the compound at the recommended temperature of 2-8°C, under an inert atmosphere, and protected from light.

    • pH Control: If your reaction conditions are basic, consider if a less basic alternative can be used. If not, minimize the reaction time at high pH.

    • Temperature Control: Avoid excessive heat, as thermal degradation can occur. For aryl thiols, decomposition can start at temperatures as low as 110-120°C[7].

Data Presentation

Table 1: General Stability Profile of Aryl Thiols (Illustrative)

ConditionStability ConcernRecommended Mitigation
pH Increased oxidation rate at higher pH[3][4][5].Maintain pH below 7.
Temperature Potential for thermal degradation[7].Avoid prolonged heating above 80°C.
Light Photodegradation via radical formation[6].Store in amber vials and protect reactions from light.
Atmosphere Oxidation in the presence of oxygen.Handle under an inert atmosphere (N₂ or Ar).

Experimental Protocols

Protocol 1: Monitoring the Oxidation of this compound by HPLC

This protocol allows for the quantitative assessment of the stability of this compound under specific conditions.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound in a suitable deoxygenated solvent (e.g., acetonitrile or methanol).

    • If available, prepare a standard solution of the corresponding disulfide dimer.

  • Incubation:

    • Aliquot the thiol stock solution into several vials.

    • Expose the vials to the conditions you wish to test (e.g., different pH buffers, temperatures, light exposure).

  • Time-Point Analysis:

    • At regular intervals, withdraw a sample from each vial.

    • Quench any ongoing reaction by dilution with a cold, deoxygenated mobile phase.

  • HPLC Analysis:

    • Inject the samples onto a reverse-phase HPLC column (e.g., C18).

    • Use a suitable mobile phase gradient (e.g., water:acetonitrile with 0.1% formic acid).

    • Monitor the elution of the thiol and its disulfide dimer using a UV detector.

  • Data Analysis:

    • Calculate the percentage of the remaining thiol and the formed disulfide at each time point by integrating the respective peak areas.

    • Plot the concentration of this compound over time to determine its degradation rate.

Visualizations

degradation_pathway thiol This compound (-SH) disulfide Disulfide Dimer (-S-S-) thiol->disulfide Oxidation (O₂, light, high pH) disulfide->thiol Reduction (DTT, TCEP)

Caption: Primary degradation pathway of this compound.

troubleshooting_workflow start Stability Issue Encountered (e.g., low yield, precipitate) check_purity Check Purity of Starting Material (HPLC, TLC) start->check_purity pure Purity OK? check_purity->pure check_conditions Review Reaction Conditions conditions_ok Conditions Optimized? check_conditions->conditions_ok pure->check_conditions Yes purify Purify Starting Material pure->purify No optimize Optimize Conditions: - Inert atmosphere - Deoxygenated solvents - pH control - Light protection conditions_ok->optimize No proceed Proceed with Experiment conditions_ok->proceed Yes purify->check_purity optimize->check_conditions

Caption: Troubleshooting workflow for stability issues.

References

Technical Support Center: 6-Chloroquinoline-4-thiol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the oxidation of 6-Chloroquinoline-4-thiol during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to oxidation?

This compound is a sulfur analog of a quinoline derivative. Like many thiol compounds, the sulfhydryl group (-SH) in this compound is susceptible to oxidation.[1][2][3] The sulfur atom can be easily oxidized to form a disulfide bridge (R-S-S-R) or further oxidized to sulfinic and sulfonic acids in the presence of oxidizing agents.[4][5] Atmospheric oxygen can also contribute to its oxidation, especially in the presence of base or catalysts.[1]

Q2: What are the common signs of oxidation in my this compound sample?

Visual inspection of the solid compound may not be sufficient. In solution, a common sign of oxidation is the formation of a disulfide dimer, which may alter the solubility and chromatographic behavior of the compound. Spectroscopic techniques such as NMR and mass spectrometry can confirm the presence of oxidized species. For instance, the disappearance of the thiol proton signal in ¹H NMR and the appearance of a new product with a different molecular weight in mass spectrometry are indicative of oxidation.

Q3: How should I properly store this compound to minimize oxidation?

To minimize oxidation, this compound should be stored as a solid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[6] It is advisable to store it at low temperatures, such as in a refrigerator or freezer, to reduce the rate of potential degradation. Avoid storing it in aqueous solutions, especially at neutral or basic pH, as this can accelerate oxidation.[7]

Q4: Can I use antioxidants to prevent the oxidation of this compound?

While not extensively documented for this specific compound, the use of antioxidants is a common strategy for preventing thiol oxidation. However, the choice of antioxidant must be compatible with the downstream application. Common antioxidants for thiols include radical scavengers, but their use would need to be empirically tested for this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and use of this compound.

Problem Possible Cause Recommended Solution
Inconsistent reaction yields or appearance of side products. Oxidation of this compound to its disulfide dimer or other oxidized forms.- Handle the compound under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[6][8] - Use freshly degassed solvents for all reactions. - Minimize the exposure of the compound to air and moisture.[9][10][11][12]
Difficulty dissolving the compound after storage. The compound may have oxidized to the less soluble disulfide dimer.- Confirm the identity of the material using analytical techniques (e.g., LC-MS, NMR). - If oxidation has occurred, consider if the disulfide can be reduced back to the thiol using a mild reducing agent like dithiothreitol (DTT), but be mindful of compatibility with your reaction.
TLC analysis shows multiple spots, with one potentially at the baseline. The baseline spot could be the highly polar sulfonic acid, an over-oxidation product.- Use strong oxidizing agents with caution.[4] - Purify the compound by chromatography, if possible, to isolate the desired thiol. - Adjust the reaction conditions to be milder to prevent over-oxidation.

Experimental Protocols

Protocol: Handling and Dispensing of this compound under Inert Atmosphere

This protocol describes the safe transfer of solid this compound from its storage container to a reaction vessel using standard inert atmosphere techniques to prevent oxidation.

Materials:

  • This compound (solid)

  • Schlenk flask or other suitable reaction vessel, oven-dried and cooled under vacuum

  • Spatula, oven-dried and cooled under vacuum

  • Source of dry, inert gas (Argon or Nitrogen)

  • Schlenk line or glovebox

  • Septa and parafilm

Procedure:

  • Preparation of Glassware: Ensure all glassware and equipment that will come into contact with the thiol are thoroughly dried in an oven (e.g., at 120 °C for at least 4 hours) and allowed to cool to room temperature under a vacuum or in a desiccator.

  • Inert Atmosphere Setup:

    • Using a Glovebox: Transfer the required amount of this compound inside the glovebox.

    • Using a Schlenk Line: a. Connect the reaction vessel to the Schlenk line. b. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure the removal of atmospheric oxygen. c. Maintain a positive pressure of inert gas in the flask.

  • Weighing and Transfer: a. Briefly remove the septum from the reaction vessel under a positive flow of inert gas. b. Quickly add the desired amount of solid this compound. c. Immediately reseal the flask with the septum and secure it with parafilm or a wire.

  • Dissolution (if required): a. Add degassed solvent to the reaction vessel via a syringe through the septum. b. To degas the solvent, bubble inert gas through it for at least 30 minutes or use the freeze-pump-thaw method.[9]

Visualizations

OxidationPathway cluster_reagents Oxidizing Agents Thiol This compound (R-SH) Disulfide Disulfide Dimer (R-S-S-R) Thiol->Disulfide Mild Oxidation (e.g., O2, I2) SulfonicAcid Sulfonic Acid (R-SO3H) Thiol->SulfonicAcid Strong Oxidation (e.g., H2O2, KMnO4) Disulfide->Thiol Reduction (e.g., DTT) OxidizingAgent [O] StrongOxidizingAgent Strong [O]

Caption: Oxidation pathway of this compound.

ExperimentalWorkflow Start Start: Solid this compound Prep Prepare Inert Atmosphere (Glovebox or Schlenk Line) Start->Prep Weigh Weigh Solid Compound Prep->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer AddSolvent Add Degassed Solvent Transfer->AddSolvent Reaction Proceed with Reaction AddSolvent->Reaction End End: Reaction Mixture Reaction->End

Caption: Workflow for handling this compound.

References

Troubleshooting poor solubility of 6-Chloroquinoline-4-thiol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of 6-Chloroquinoline-4-thiol.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

This compound is a heterocyclic aromatic compound containing both a quinoline ring and a thiol group. Its solubility is influenced by these moieties. Generally, quinoline itself is sparingly soluble in cold water but more soluble in hot water and many organic solvents.[1] The chloro-substituent and the thiol group contribute to its overall low aqueous solubility. It is predicted to be insoluble in water.[2]

Q2: Which organic solvents are recommended for dissolving this compound?

  • Dimethyl sulfoxide (DMSO): A powerful and widely used solvent for dissolving a broad range of organic compounds.[3]

  • N,N-Dimethylformamide (DMF): Another strong polar aprotic solvent suitable for many poorly soluble compounds.

For less polar applications, other organic solvents might be considered, though solubility is likely to be lower. It is always recommended to perform small-scale solubility tests with a variety of solvents to determine the most suitable one for your specific application.

Q3: Can pH be adjusted to improve the aqueous solubility of this compound?

Yes, pH adjustment can significantly impact the solubility of this compound due to its two ionizable groups: the quinoline nitrogen and the thiol group.

  • Quinoline Nitrogen: The quinoline ring system has a basic nitrogen atom. The predicted pKa of 6-chloroquinoline is approximately 4.18.[2] Below this pH, the nitrogen will be protonated, forming a more water-soluble cation.

  • Thiol Group: The thiol group (-SH) is acidic. The typical pKa for a thiol group is in the range of 9-10.[4] Above this pH, the thiol will be deprotonated to form a thiolate anion, which is generally more water-soluble.

Therefore, solubility in aqueous solutions can be increased by either lowering the pH to below ~4 or raising the pH to above ~10. However, the stability of the compound at extreme pH values should be considered.

Q4: My this compound solution appears cloudy or forms a precipitate over time. What could be the cause?

Cloudiness or precipitation upon standing can be due to several factors:

  • Low Solubility: The concentration of your solution may have exceeded the solubility limit of the compound in the chosen solvent.

  • Oxidation: Thiols are susceptible to oxidation, especially in the presence of air (oxygen). The primary oxidation product is a disulfide dimer, which often has significantly lower solubility than the corresponding thiol. The formation of a "6-(Trifluoromethyl) Quinoline-4-thiol Dimer" as a reference standard suggests that this is a known behavior for similar compounds.[5]

  • Change in Temperature: Solubility is often temperature-dependent. A solution prepared at a higher temperature may precipitate upon cooling to room temperature.

  • Solvent Evaporation: If the solvent evaporates over time, the concentration of the compound will increase, potentially exceeding its solubility limit.

Q5: How can I prevent the oxidation of this compound in solution?

To minimize oxidation of the thiol group to a disulfide, consider the following precautions:

  • Use Degassed Solvents: Solvents can be degassed by bubbling an inert gas (e.g., argon or nitrogen) through them or by using freeze-pump-thaw cycles.

  • Work Under an Inert Atmosphere: Prepare and handle solutions in a glove box or under a stream of inert gas.

  • Add Reducing Agents: In some applications, a small amount of a reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), can be added to the solution to maintain the thiol in its reduced state. However, ensure that the reducing agent is compatible with your downstream experiments.

  • Store Solutions Properly: Store stock solutions at low temperatures (e.g., -20°C or -80°C) and in tightly sealed containers to minimize exposure to air and light.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Compound does not dissolve in the chosen solvent. 1. Inappropriate solvent selection.2. Insufficient solvent volume.3. Compound has low intrinsic solubility.1. Test solubility in a range of solvents, starting with DMSO and DMF.2. Increase the solvent volume to lower the concentration.3. Gently warm the mixture (check compound stability at elevated temperatures).4. Use sonication to aid dissolution.
Solution is hazy or contains suspended particles. 1. Incomplete dissolution.2. Presence of insoluble impurities.3. Formation of disulfide dimer due to oxidation.1. Continue mixing/sonication.2. Filter the solution through a syringe filter (e.g., 0.22 µm) to remove particulates.3. Prepare fresh solution using degassed solvents and under an inert atmosphere.
Precipitate forms after initial dissolution. 1. Supersaturated solution.2. Change in temperature.3. Oxidation to a less soluble disulfide.1. Dilute the solution to a lower concentration.2. Maintain the solution at the temperature it was prepared at, or gently warm before use.3. Prepare fresh solution with precautions against oxidation. Consider adding a compatible reducing agent.
Solution color changes over time. 1. Degradation of the compound.2. Oxidation of the thiol group.1. Prepare fresh solutions for each experiment.2. Store stock solutions protected from light and air at low temperatures.3. Investigate the stability of the compound in the chosen solvent.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent

This protocol provides a general procedure for preparing a stock solution of this compound in a non-aqueous solvent like DMSO or DMF.

  • Weighing: Accurately weigh the desired amount of this compound in a suitable vial.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO or DMF to the vial to achieve the desired concentration.

  • Dissolution:

    • Vortex the mixture vigorously for 1-2 minutes.

    • If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.

    • Gentle warming (e.g., to 30-40°C) can be applied if necessary, but be cautious of potential degradation.

  • Storage: Once fully dissolved, store the stock solution in a tightly sealed vial at -20°C or -80°C, protected from light. For long-term storage, consider flushing the headspace of the vial with an inert gas like argon or nitrogen before sealing.

Protocol 2: Preparation of an Aqueous Solution using pH Adjustment

This protocol describes how to prepare an aqueous solution of this compound by manipulating the pH.

  • Initial Suspension: Weigh the desired amount of this compound and suspend it in the desired aqueous buffer (e.g., phosphate or borate buffer).

  • pH Adjustment (Acidic):

    • Slowly add a dilute acid (e.g., 0.1 M HCl) dropwise while continuously monitoring the pH with a calibrated pH meter.

    • Continue adding acid until the compound dissolves. This is expected to occur at a pH below approximately 4.

  • pH Adjustment (Basic):

    • Alternatively, slowly add a dilute base (e.g., 0.1 M NaOH) dropwise while monitoring the pH.

    • Continue adding base until the compound dissolves. This is expected to occur at a pH above approximately 10.

  • Final Volume Adjustment: Once the compound is fully dissolved, adjust the final volume with the aqueous buffer.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any remaining particulates.

  • Use and Storage: Use the freshly prepared aqueous solution immediately. Due to potential stability issues at extreme pH values, long-term storage of aqueous solutions is generally not recommended.

Visualizations

Troubleshooting_Solubility cluster_organic Troubleshooting in Organic Solvents cluster_aqueous Troubleshooting in Aqueous Solutions cluster_general General Considerations for Stability start Poor Solubility of This compound issue_organic In Organic Solvent start->issue_organic issue_aqueous In Aqueous Solution start->issue_aqueous oxidation Potential for Oxidation (Thiol -> Disulfide) start->oxidation sol_choice Try Stronger Polar Aprotic Solvents (DMSO, DMF) issue_organic->sol_choice Initial Step ph_adjust Adjust pH issue_aqueous->ph_adjust sonicate Apply Sonication sol_choice->sonicate If still insoluble warm Gentle Warming sonicate->warm If still insoluble filter Filter Solution warm->filter If particulates remain ph_low Decrease pH (<4) ph_adjust->ph_low Acidic Conditions ph_high Increase pH (>10) ph_adjust->ph_high Basic Conditions inert Use Degassed Solvents & Inert Atmosphere oxidation->inert reducing_agent Add Reducing Agent (e.g., DTT, TCEP) oxidation->reducing_agent storage Proper Storage: Low Temp, Dark, Sealed oxidation->storage

Caption: Troubleshooting workflow for poor solubility of this compound.

Dissolution_Workflow cluster_organic_path Organic Solvent Path cluster_aqueous_path Aqueous Path (pH Adjustment) start Start: Weigh Compound choose_solvent Choose Solvent System (Organic vs. Aqueous) start->choose_solvent add_organic Add Anhydrous Solvent (e.g., DMSO, DMF) choose_solvent->add_organic Organic add_buffer Suspend in Aqueous Buffer choose_solvent->add_buffer Aqueous mix_organic Vortex / Sonicate add_organic->mix_organic check_dissolution_org Completely Dissolved? mix_organic->check_dissolution_org warm_gently Gentle Warming check_dissolution_org->warm_gently No store_solution Store at Low Temperature Under Inert Gas check_dissolution_org->store_solution Yes warm_gently->mix_organic adjust_ph Titrate with Acid or Base while monitoring pH add_buffer->adjust_ph check_dissolution_aq Completely Dissolved? adjust_ph->check_dissolution_aq check_dissolution_aq->adjust_ph No use_fresh Use Solution Immediately check_dissolution_aq->use_fresh Yes

Caption: Experimental workflow for dissolving this compound.

References

Common impurities in 6-Chloroquinoline-4-thiol and their removal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Chloroquinoline-4-thiol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a sample of this compound?

The most common impurities in this compound typically arise from its synthesis, which commonly involves the reaction of 4,6-dichloroquinoline with a sulfur source like sodium hydrosulfide or thiourea. Potential impurities include:

  • Unreacted Starting Materials: 4,6-dichloroquinoline may be present if the reaction has not gone to completion.

  • Precursor Impurities: If the 4,6-dichloroquinoline was synthesized from 6-chloro-4-hydroxyquinoline, residual amounts of this precursor could be present.

  • Side-Reaction Products: The formation of the corresponding disulfide, bis(6-chloroquinolin-4-yl) disulfide, can occur through oxidation of the thiol, especially when exposed to air.

  • Residual Solvents and Reagents: Solvents used in the synthesis and purification steps, as well as inorganic salts from reagents, may also be present.

Q2: How can I assess the purity of my this compound sample?

Several analytical techniques can be employed to determine the purity of your sample:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is a highly effective way to quantify the main component and detect impurities. A suitable method would involve a C18 column with a mobile phase gradient of acetonitrile and water (often with a modifier like trifluoroacetic acid).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR can identify the main compound and provide structural information about any significant impurities present.

  • Mass Spectrometry (MS): Mass spectrometry can confirm the molecular weight of the desired product and help in the identification of impurities by their mass-to-charge ratio.

  • Thin Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively assess the number of components in your sample and to monitor the progress of purification.

Q3: My this compound sample appears to be degrading over time. What could be the cause and how can I prevent it?

Thiols are susceptible to oxidation, especially when exposed to air and light. The primary degradation product is the corresponding disulfide. To minimize degradation:

  • Storage Conditions: Store the compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, amber-colored vial to protect it from air and light.

  • Temperature: Store at low temperatures (e.g., -20°C) to slow down the rate of degradation.

  • Solvent Choice: If in solution, use de-gassed solvents to minimize dissolved oxygen.

Troubleshooting Guides

Issue 1: Unexpected peaks in HPLC analysis

Problem: Your HPLC chromatogram shows more than one major peak, indicating the presence of significant impurities.

Possible Causes & Solutions:

Impurity Identity (Postulated)Troubleshooting Steps
4,6-dichloroquinoline (Starting Material) 1. Recrystallization: This impurity is generally less polar than the desired thiol. Recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) can effectively remove it. 2. Column Chromatography: If recrystallization is ineffective, flash column chromatography on silica gel using a gradient elution (e.g., hexanes to ethyl acetate) can separate the less polar starting material from the more polar product.
bis(6-chloroquinolin-4-yl) disulfide (Oxidation Product) 1. Reduction: The disulfide can be reduced back to the thiol. This can be achieved by treatment with a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), followed by purification to remove the reducing agent and its byproducts. 2. Column Chromatography: The disulfide is less polar than the thiol and can often be separated by silica gel chromatography.
6-chloro-4-hydroxyquinoline (Precursor) 1. Extraction: This impurity is more polar and may have different acidic/basic properties. An aqueous workup with a dilute base wash might selectively remove it. 2. Column Chromatography: Silica gel chromatography with a polar solvent system should effectively separate the more polar hydroxyquinoline from the thiol.
Issue 2: Poor yield after purification

Problem: You are losing a significant amount of your product during the purification process.

Possible Causes & Solutions:

  • Cause: The product is partially soluble in the recrystallization solvent, leading to losses in the mother liquor.

    • Solution: Carefully optimize the recrystallization solvent system. Use a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Try different solvent combinations and ratios.

  • Cause: The product is adsorbing irreversibly to the silica gel during column chromatography.

    • Solution: Deactivate the silica gel by adding a small percentage of triethylamine to the eluent. This is particularly useful for basic compounds like quinolines. Alternatively, consider using a different stationary phase like alumina.

  • Cause: The product is degrading during purification.

    • Solution: If oxidation is a concern during chromatography, consider de-gassing your solvents and running the column under a positive pressure of inert gas.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline for the purification of this compound by recrystallization to remove less polar impurities such as 4,6-dichloroquinoline.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, methanol, isopropanol, toluene, ethyl acetate, and mixtures with water) at room and elevated temperatures. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude this compound to achieve complete dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Flash Column Chromatography

This protocol describes a general procedure for purifying this compound using flash column chromatography to separate it from impurities with different polarities.

  • Stationary Phase and Eluent Selection: Using thin-layer chromatography (TLC), determine a suitable solvent system that gives good separation between the desired product and the impurities. A typical starting point for quinolines is a mixture of hexanes and ethyl acetate. The desired product should have an Rf value of approximately 0.2-0.4.

  • Column Packing: Pack a glass column with silica gel slurried in the initial, less polar eluent.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the chromatography eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica gel onto the top of the column.

  • Elution: Start the elution with the less polar solvent system determined from your TLC analysis. Gradually increase the polarity of the eluent to move the compounds down the column.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_product Final Product start Crude this compound recrystallization Recrystallization start->recrystallization Initial Purification column_chromatography Column Chromatography start->column_chromatography Alternative/Further Purification hplc HPLC recrystallization->hplc nmr NMR recrystallization->nmr column_chromatography->hplc column_chromatography->nmr hplc->recrystallization Purity < 98% hplc->column_chromatography Purity < 98% pure_product Pure this compound hplc->pure_product Purity > 98% nmr->pure_product Structure Confirmed

Caption: Experimental workflow for the purification and analysis of this compound.

troubleshooting_logic cluster_analysis Initial Analysis cluster_solutions Purification Strategy cluster_methods Recommended Method start Impure Sample of This compound tlc_hplc TLC / HPLC Analysis start->tlc_hplc impurity_type Identify Impurity Type tlc_hplc->impurity_type less_polar Less Polar Impurity (e.g., Starting Material) impurity_type->less_polar Rf > Product more_polar More Polar Impurity (e.g., Precursor) impurity_type->more_polar Rf < Product oxidation_product Oxidation Product (Disulfide) impurity_type->oxidation_product Mass Spec indicates disulfide recrystallize Recrystallization less_polar->recrystallize column Column Chromatography less_polar->column more_polar->column reduction Reduction followed by Purification oxidation_product->reduction

Caption: Troubleshooting logic for the purification of this compound based on impurity type.

Technical Support Center: Synthesis of 6-Chloroquinoline-4-thiol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and scaling up of 6-Chloroquinoline-4-thiol.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most common and commercially available starting material for this synthesis is 4,6-dichloroquinoline.

Q2: What are the primary methods for introducing the thiol group at the 4-position of the quinoline ring?

A2: The two primary methods involve nucleophilic aromatic substitution of the chlorine atom at the 4-position of 4,6-dichloroquinoline. The most common nucleophiles used for this transformation are thiourea followed by hydrolysis, or sodium hydrosulfide (NaSH).

Q3: Why is the nucleophilic substitution favored at the 4-position over the 6-position in 4,6-dichloroquinoline?

A3: The carbon at the 4-position of the quinoline ring is more electron-deficient due to the electron-withdrawing effect of the nitrogen atom in the heterocyclic ring. This makes it more susceptible to nucleophilic attack compared to the 6-position on the benzene ring.

Q4: What are the main safety precautions to consider during this synthesis?

A4: Both thiourea and sodium hydrosulfide are hazardous. Thiourea is a suspected carcinogen, and sodium hydrosulfide is corrosive and can release toxic hydrogen sulfide gas upon acidification. It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Troubleshooting Guide

Problem 1: Low or no yield of this compound.

  • Q: My reaction shows a very low conversion of the starting material, 4,6-dichloroquinoline. What could be the issue?

    • A:

      • Incomplete reaction: The reaction time or temperature may be insufficient. For the thiourea method, ensure the reaction is refluxed for an adequate duration. For the NaSH method, ensure the temperature is appropriately maintained.

      • Reagent quality: The quality of the thiourea or NaSH can significantly impact the reaction. Use freshly opened or properly stored reagents. NaSH is particularly susceptible to oxidation.

      • Solvent purity: The presence of water or other impurities in the solvent can interfere with the reaction. Ensure you are using a dry, appropriate solvent.

  • Q: I am observing the formation of multiple products, leading to a low yield of the desired thiol. What are the likely side products and how can I minimize them?

    • A:

      • Disubstitution: It is possible for the nucleophile to substitute at both the 4 and 6 positions, although substitution at the 4-position is favored. To minimize this, use a controlled stoichiometry of the nucleophile and monitor the reaction progress closely by TLC or LC-MS.

      • Hydrolysis of the chloro group: If water is present in the reaction mixture, you may observe the formation of 6-chloro-4-hydroxyquinoline. Ensure anhydrous conditions are maintained.

      • Oxidation of the thiol: The resulting thiol is susceptible to oxidation to the corresponding disulfide, especially during workup and purification. To mitigate this, consider performing the workup and purification under an inert atmosphere (e.g., nitrogen or argon) and using degassed solvents.

Problem 2: Difficulty in purifying the final product.

  • Q: My crude product is a complex mixture that is difficult to purify by column chromatography. What are my options?

    • A:

      • Acid-base extraction: The thiol group is acidic and will deprotonate in the presence of a base. You can selectively extract the product into an aqueous basic solution (e.g., 1M NaOH), wash the aqueous layer with an organic solvent to remove non-acidic impurities, and then re-acidify the aqueous layer to precipitate the purified product.

      • Recrystallization: If a suitable solvent system can be found, recrystallization is an effective method for purifying the final product on a larger scale.

  • Q: My purified product appears to be degrading over time. How can I improve its stability?

    • A: As mentioned, thiols can oxidize to disulfides. Store the purified this compound under an inert atmosphere, protected from light, and at low temperatures to enhance its stability.

Experimental Protocols

Protocol 1: Synthesis of this compound using Thiourea

This two-step protocol involves the formation of an isothiouronium salt followed by hydrolysis.

Step 1: Formation of the S-(6-chloroquinolin-4-yl)isothiouronium salt

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,6-dichloroquinoline (1 equiv.) in ethanol (5-10 mL per gram of dichloroquinoline).

  • Add thiourea (1.2 equiv.) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature. The isothiouronium salt will precipitate.

  • Collect the precipitate by filtration and wash with cold ethanol.

Step 2: Hydrolysis of the isothiouronium salt

  • Suspend the collected isothiouronium salt in a 10% aqueous sodium hydroxide solution.

  • Heat the mixture to 80-90 °C with stirring for 2-3 hours.

  • Cool the reaction mixture to room temperature and filter to remove any insoluble byproducts.

  • Acidify the filtrate with acetic acid or dilute HCl to a pH of ~5-6 to precipitate the this compound.

  • Collect the solid product by filtration, wash with water, and dry under vacuum.

Protocol 2: Synthesis of this compound using Sodium Hydrosulfide

This is a one-step protocol.

  • In a three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a nitrogen inlet, suspend sodium hydrosulfide (1.5 equiv.) in N,N-dimethylformamide (DMF) (10-15 mL per gram of NaSH).

  • Heat the suspension to 60-70 °C.

  • In a separate flask, dissolve 4,6-dichloroquinoline (1 equiv.) in DMF.

  • Add the solution of 4,6-dichloroquinoline dropwise to the heated NaSH suspension over 30-60 minutes.

  • After the addition is complete, continue to stir the reaction mixture at 60-70 °C for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and pour it into ice water.

  • Acidify the aqueous mixture with acetic acid to a pH of ~5-6 to precipitate the product.

  • Collect the crude product by filtration, wash thoroughly with water, and dry under vacuum.

Data Presentation

ParameterProtocol 1 (Thiourea)Protocol 2 (NaSH)
Starting Material 4,6-dichloroquinoline4,6-dichloroquinoline
Key Reagents Thiourea, NaOHSodium Hydrosulfide
Solvent Ethanol, WaterDMF
Reaction Temperature Reflux (Step 1), 80-90°C (Step 2)60-70°C
Reaction Time 6-9 hours2.5-5 hours
Typical Yield 70-85%75-90%
Purity (crude) 75-85%80-90%
Scale-up Consideration Two-step process, isolation of intermediate.One-pot synthesis, careful control of exothermic addition.

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: Thiourea Method cluster_protocol2 Protocol 2: NaSH Method p1_start Start: 4,6-dichloroquinoline + Thiourea in Ethanol p1_reflux Reflux (4-6h) p1_start->p1_reflux p1_intermediate Isolate Isothiouronium Salt p1_reflux->p1_intermediate p1_hydrolysis Hydrolysis with NaOH (2-3h) p1_intermediate->p1_hydrolysis p1_acidify Acidify with Acetic Acid p1_hydrolysis->p1_acidify p1_product Product: this compound p1_acidify->p1_product p2_start Start: 4,6-dichloroquinoline + NaSH in DMF p2_heat Heat to 60-70°C (2-4h) p2_start->p2_heat p2_quench Quench in Ice Water p2_heat->p2_quench p2_acidify Acidify with Acetic Acid p2_quench->p2_acidify p2_product Product: this compound p2_acidify->p2_product

Caption: Experimental workflows for the synthesis of this compound.

reaction_pathway cluster_main Synthesis of this compound cluster_thiourea Thiourea Pathway cluster_nash NaSH Pathway 4_6_dichloroquinoline 4,6-dichloroquinoline product This compound 4_6_dichloroquinoline->product thiourea 1. Thiourea 2. NaOH, H2O nash NaSH, DMF 4_6_dichloroquinoline_2 4,6-dichloroquinoline product_2 This compound 4_6_dichloroquinoline_2->product_2

Caption: Reaction pathways for the synthesis of this compound.

Technical Support Center: 6-Chloroquinoline-4-thiol in Reaction Monitoring

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound 6-Chloroquinoline-4-thiol is a specialized chemical, and literature on its specific applications is limited. The following guidance is based on the established principles of quinoline chemistry, thiol reactivity, and general practices in reaction monitoring. All protocols and troubleshooting suggestions should be adapted and validated for your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterocyclic aromatic compound. Its structure combines a quinoline core, a reactive thiol (-SH) group at the 4-position, and a chloro-substituent at the 6-position. This unique combination of functional groups makes it potentially useful as a chromophoric or fluorescent probe for monitoring the progress of reactions involving electrophiles. The thiol group can act as a nucleophile, reacting with various electrophilic species, while the quinoline ring system provides a spectroscopic handle for detection.

Q2: How can I synthesize this compound?

Q3: What types of reactions can be monitored using this compound?

Due to the nucleophilic nature of the thiol group, this compound is well-suited for monitoring reactions involving electrophilic starting materials or intermediates.[1][2] Examples include:

  • Michael Additions: Tracking the consumption of α,β-unsaturated carbonyl compounds.

  • Nucleophilic Substitutions: Monitoring the reaction with alkyl or aryl halides.

  • Ring-Opening Reactions: Following the reaction with epoxides or other strained rings.[2]

The progress of these reactions can be followed by observing the change in the spectroscopic properties of the quinoline ring as the thiol is converted to a thioether.

Q4: Which analytical techniques are best for monitoring reactions with this compound?

The choice of analytical technique will depend on the specific reaction and available instrumentation. The most common methods include:

  • UV-Vis Spectroscopy: The quinoline chromophore will exhibit a change in its absorption spectrum upon reaction of the thiol group. This allows for real-time monitoring of the reaction progress by tracking the appearance of a new absorption band or the disappearance of the starting material's band.[3]

  • ¹H NMR Spectroscopy: The chemical shifts of the protons on the quinoline ring and any protons near the sulfur atom will change significantly upon formation of the thioether product. This provides a clear and quantitative way to monitor the reaction in situ.[4]

  • Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively assess the progress of the reaction by observing the appearance of a new spot corresponding to the product and the disappearance of the starting material spot.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative and precise monitoring, HPLC can be used to separate and quantify the starting material, product, and any side products over time.

Troubleshooting Guides

Issue 1: The reaction is not proceeding or is very slow.

Possible Cause Troubleshooting Step
Insufficiently activated electrophile The electrophile may not be reactive enough to react with the aromatic thiol. Consider using a more reactive electrophile or adding a catalyst to activate it.
Low nucleophilicity of the thiol The thiol may not be sufficiently nucleophilic under the reaction conditions. Add a non-nucleophilic base (e.g., triethylamine or DIPEA) to deprotonate the thiol to the more nucleophilic thiolate.[2]
Steric hindrance The reaction site on either the quinoline thiol or the electrophile may be sterically hindered. Consider changing the solvent to one that can better solvate the transition state or increasing the reaction temperature.
Incorrect solvent The solvent may not be appropriate for the reaction. Ensure the solvent can dissolve all reactants and is compatible with the reaction mechanism (e.g., aprotic for reactions sensitive to protons).

Issue 2: Multiple unexpected products are observed on TLC or HPLC.

Possible Cause Troubleshooting Step
Oxidation of the thiol Thiols can be oxidized to disulfides, especially in the presence of air or oxidizing agents.[5] Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) and use degassed solvents.
Side reactions of the quinoline ring The quinoline ring itself can undergo side reactions under certain conditions. Review the reaction conditions (e.g., temperature, pH) to ensure they are mild enough to avoid unwanted reactions with the quinoline core.
Decomposition of starting materials or products The starting materials or the product may be unstable under the reaction conditions. Try running the reaction at a lower temperature or for a shorter duration.

Issue 3: Difficulty in monitoring the reaction progress by UV-Vis or NMR.

Possible Cause Troubleshooting Step
Overlapping spectroscopic signals The signals of the starting material and product may overlap, making it difficult to distinguish between them. For NMR, consider using a higher field spectrometer for better resolution. For UV-Vis, try monitoring at a wavelength where the difference in absorbance is maximal.
Low concentration of the probe The concentration of the this compound may be too low to detect a significant change in the signal. Increase the concentration of the probe, but be mindful of potential stoichiometric imbalances with your reactants.
Inappropriate solvent for spectroscopy The solvent may interfere with the spectroscopic measurement (e.g., absorbing in the same region in UV-Vis or having overlapping peaks in NMR). Use a deuterated solvent for NMR that does not have interfering signals. For UV-Vis, use a solvent that is transparent in the region of interest.

Experimental Protocols

Hypothetical Synthesis of this compound

This protocol is a hypothetical route based on established quinoline syntheses.

  • Step 1: Conrad-Limpach Synthesis of 6-Chloro-4-hydroxyquinoline.

    • React 4-chloroaniline with diethyl malonate at 140-150 °C to form the corresponding anilinocrotonate.

    • Heat the anilinocrotonate intermediate in a high-boiling point solvent (e.g., Dowtherm A) to approximately 250 °C to effect cyclization to 6-chloro-4-hydroxyquinoline.

  • Step 2: Chlorination to 4,6-Dichloroquinoline.

    • Treat the 6-chloro-4-hydroxyquinoline with a chlorinating agent such as phosphorus oxychloride (POCl₃) to convert the hydroxyl group to a chloro group.

  • Step 3: Thionation to this compound.

    • React the 4,6-dichloroquinoline with a sulfur nucleophile like sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis to displace the 4-chloro group and form the desired this compound.

General Protocol for Reaction Monitoring using UV-Vis Spectroscopy
  • Prepare a stock solution of this compound of known concentration in a suitable, UV-transparent solvent (e.g., acetonitrile or ethanol).

  • Prepare a stock solution of the electrophilic reactant in the same solvent.

  • Determine the λ_max (wavelength of maximum absorbance) for both the this compound and the expected thioether product (if available, or from a small-scale trial reaction).

  • Set up the reaction in a cuvette by mixing the reactants at the desired concentrations.

  • Immediately place the cuvette in a UV-Vis spectrophotometer and begin recording the absorbance at the predetermined λ_max values over time.

  • Plot the absorbance versus time to obtain the reaction profile.

Quantitative Data Summary

The following table provides hypothetical spectroscopic data for this compound and its thioether product. These values are estimates based on similar compounds and should be determined experimentally.

Compound Hypothetical ¹H NMR Chemical Shifts (ppm in CDCl₃) Hypothetical UV-Vis λ_max (nm in EtOH)
This compound H2: ~8.5, H3: ~7.3, H5: ~8.0, H7: ~7.6, H8: ~7.9, SH: ~4.0~240, ~330
S-alkylated Thioether Product H2: ~8.6, H3: ~7.5, H5: ~8.1, H7: ~7.7, H8: ~8.0, S-CH₂: ~3.5~245, ~345

Visualizations

Synthesis_of_6_Chloroquinoline_4_thiol cluster_0 Step 1: Conrad-Limpach Synthesis cluster_1 Step 2: Chlorination cluster_2 Step 3: Thionation 4-Chloroaniline 4-Chloroaniline Anilinocrotonate_intermediate Anilinocrotonate_intermediate 4-Chloroaniline->Anilinocrotonate_intermediate 140-150 °C Diethyl_malonate Diethyl_malonate Diethyl_malonate->Anilinocrotonate_intermediate 6-Chloro-4-hydroxyquinoline 6-Chloro-4-hydroxyquinoline Anilinocrotonate_intermediate->6-Chloro-4-hydroxyquinoline ~250 °C (Cyclization) 4,6-Dichloroquinoline 4,6-Dichloroquinoline 6-Chloro-4-hydroxyquinoline->4,6-Dichloroquinoline POCl₃ This compound This compound 4,6-Dichloroquinoline->this compound NaSH or Thiourea then Hydrolysis Reaction_Monitoring_Workflow Start Start Prepare_Stock_Solutions Prepare Stock Solutions (Thiol & Electrophile) Start->Prepare_Stock_Solutions Determine_Analytical_Parameters Determine Analytical Parameters (e.g., λ_max for UV-Vis) Prepare_Stock_Solutions->Determine_Analytical_Parameters Initiate_Reaction Initiate Reaction in Cuvette or NMR Tube Determine_Analytical_Parameters->Initiate_Reaction Acquire_Data Acquire Spectroscopic Data Over Time Initiate_Reaction->Acquire_Data Analyze_Data Analyze Data (e.g., Plot Absorbance vs. Time) Acquire_Data->Analyze_Data End End Analyze_Data->End Troubleshooting_Tree Problem Unexpected Reaction Outcome No_Reaction No or Slow Reaction? Problem->No_Reaction Multiple_Products Multiple Products? Problem->Multiple_Products Monitoring_Issues Monitoring Difficulty? Problem->Monitoring_Issues Check_Reactivity Check Reactivity and Conditions No_Reaction->Check_Reactivity Check_Side_Reactions Investigate Side Reactions Multiple_Products->Check_Side_Reactions Optimize_Spectroscopy Optimize Spectroscopic Method Monitoring_Issues->Optimize_Spectroscopy Solution1 Increase temperature Add base to form thiolate Change solvent Check_Reactivity->Solution1 Solution2 Use inert atmosphere Use milder conditions Purify starting materials Check_Side_Reactions->Solution2 Solution3 Change monitoring wavelength Use higher resolution NMR Adjust probe concentration Optimize_Spectroscopy->Solution3

References

Validation & Comparative

Comparing the reactivity of 6-Chloroquinoline-4-thiol with other quinolinethiols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 6-Chloroquinoline-4-thiol against other common quinolinethiols. While direct quantitative comparative studies are limited in published literature, this document extrapolates from established principles of organic chemistry and available data on related compounds to offer a predictive comparison. The information herein is intended to guide researchers in designing experiments and selecting appropriate quinolinethiol derivatives for their specific applications in areas such as medicinal chemistry and materials science.

Introduction to Quinolinethiols

Quinoline and its derivatives are cornerstone scaffolds in drug discovery, exhibiting a wide array of pharmacological activities, including anticancer, antimalarial, and antibacterial properties. The introduction of a thiol group to the quinoline core adds a versatile functional handle for further molecular elaboration and can significantly influence the biological activity of the parent molecule. The reactivity of this thiol group, as well as the quinoline ring itself, is crucial for its utility in synthesis and its mechanism of action in biological systems. This compound, with its electron-withdrawing substituent, presents a unique reactivity profile compared to other quinolinethiols.

Comparative Reactivity Analysis

The reactivity of quinolinethiols can be considered from two primary perspectives: the reactivity of the thiol group (nucleophilicity and susceptibility to oxidation) and the reactivity of the quinoline ring towards, for example, electrophilic or nucleophilic aromatic substitution.

Thiol Group Reactivity

The primary reactions of the thiol group involve its nucleophilic character, leading to S-alkylation, S-acylation, and addition to electrophiles, as well as its oxidation to disulfides or sulfonic acids. The nucleophilicity of the thiolate anion is a key determinant of its reactivity in these transformations.

The presence of a chlorine atom at the 6-position of the quinoline ring is expected to have a significant impact on the acidity of the 4-thiol group. The chloro group is electron-withdrawing through both inductive (-I) and resonance (-M) effects. This electron withdrawal will stabilize the corresponding thiolate anion, making the thiol more acidic (lower pKa) compared to unsubstituted quinoline-4-thiol.

A more acidic thiol will generate a higher concentration of the more nucleophilic thiolate anion at a given pH. However, the intrinsic nucleophilicity of the thiolate may be slightly reduced due to the electron-withdrawing nature of the chloro substituent. In most nucleophilic substitution reactions, the increased concentration of the thiolate anion is the dominant factor, leading to an overall enhanced reactivity for this compound in S-alkylation and related reactions compared to quinoline-4-thiol.

In contrast, the reactivity of quinoline-2-thiol is generally lower than that of quinoline-4-thiol in nucleophilic reactions at the sulfur atom. This is attributed to the tautomeric equilibrium between the thiol and thione forms, which for the 2-isomer, heavily favors the less reactive quinoline-2(1H)-thione tautomer.

Table 1: Predicted Relative Reactivity of Quinolinethiols in S-Alkylation

CompoundPredicted Relative Rate of S-AlkylationRationale
This compound High Electron-withdrawing chloro group increases thiol acidity, leading to a higher concentration of the nucleophilic thiolate anion.
Quinoline-4-thiolModerateBaseline reactivity for the 4-thiol isomer.
Quinoline-2-thiolLowPredominantly exists in the less reactive thione tautomeric form.
8-Methylquinoline-4-thiolModerate-HighThe electron-donating methyl group slightly decreases thiol acidity but may increase the intrinsic nucleophilicity of the thiolate. The overall effect on rate is likely modest.
Quinoline Ring Reactivity

The chloro group at the 6-position also influences the reactivity of the quinoline ring itself. The electron-withdrawing nature of chlorine deactivates the benzene ring portion of the quinoline system towards electrophilic aromatic substitution. Conversely, it can activate the ring towards nucleophilic aromatic substitution, although the 4-position is already activated by the nitrogen atom.

Experimental Protocols

General Protocol for Comparative S-Alkylation

This protocol describes a method to compare the rate of S-alkylation of various quinolinethiols with a model electrophile, such as benzyl bromide.

Materials:

  • This compound

  • Quinoline-4-thiol

  • Quinoline-2-thiol

  • 8-Methylquinoline-4-thiol

  • Benzyl bromide

  • Potassium carbonate (or another suitable base)

  • Acetonitrile (or another suitable polar aprotic solvent)

  • Internal standard (e.g., naphthalene)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of each quinolinethiol (e.g., 10 mM in acetonitrile).

    • Prepare a stock solution of benzyl bromide (e.g., 100 mM in acetonitrile).

    • Prepare a stock solution of the internal standard (e.g., 10 mM in acetonitrile).

  • Reaction Setup:

    • In a series of reaction vials, add a specific volume of the quinolinethiol stock solution.

    • Add a specific volume of the internal standard stock solution to each vial.

    • Add a molar excess of potassium carbonate to each vial.

    • Equilibrate the vials to the desired reaction temperature (e.g., 25 °C).

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding a specific volume of the benzyl bromide stock solution to each vial simultaneously (or with precise timing).

    • At regular time intervals (e.g., every 5 minutes), withdraw an aliquot from each reaction mixture.

    • Quench the reaction in the aliquot immediately by adding it to a vial containing a quenching agent (e.g., a dilute acid solution).

  • Analysis:

    • Analyze the quenched aliquots by HPLC.

    • Monitor the disappearance of the quinolinethiol peak and the appearance of the S-alkylated product peak.

    • Calculate the concentration of the reactant and product at each time point relative to the internal standard.

  • Data Analysis:

    • Plot the concentration of the quinolinethiol versus time.

    • Determine the initial rate of the reaction for each quinolinethiol.

    • Compare the initial rates to determine the relative reactivity.

Visualizations

Factors Influencing Quinolinethiol Reactivity

G Factors Influencing Quinolinethiol Reactivity Reactivity Quinolinethiol Reactivity Thiol Thiol Group (Position, pKa) Reactivity->Thiol Substituents Ring Substituents (Electronic & Steric Effects) Reactivity->Substituents Reaction Reaction Conditions (Solvent, Temperature, Base) Reactivity->Reaction Tautomerism Thiol-Thione Tautomerism Thiol->Tautomerism

Caption: Key factors determining the chemical reactivity of quinolinethiols.

Experimental Workflow for Reactivity Comparison

G Workflow for Comparing Quinolinethiol Reactivity cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis Prep1 Select Quinolinethiols Prep2 Choose Reaction Type (e.g., S-Alkylation) Prep1->Prep2 Prep3 Prepare Reagents & Solvents Prep2->Prep3 Exec1 Run Parallel Reactions Prep3->Exec1 Exec2 Monitor Reaction Progress (e.g., HPLC, NMR) Exec1->Exec2 Analysis1 Determine Reaction Rates Exec2->Analysis1 Analysis2 Compare Reactivity Data Analysis1->Analysis2 Analysis3 Draw Structure-Reactivity Conclusions Analysis2->Analysis3

Caption: A generalized workflow for the comparative analysis of quinolinethiol reactivity.

Conclusion

Based on fundamental chemical principles, this compound is predicted to be more reactive in nucleophilic reactions at the sulfur atom compared to unsubstituted quinoline-4-thiol and significantly more reactive than quinoline-2-thiol. This enhanced reactivity is primarily attributed to the increased acidity of the thiol group due to the electron-withdrawing nature of the chloro substituent. Researchers are encouraged to use the provided general experimental protocol to obtain quantitative data to validate these predictions and to further elucidate the structure-reactivity relationships within this important class of heterocyclic compounds. Such data will be invaluable for the rational design of novel quinolinethiol-based molecules for various applications.

A Comparative Analysis of the Biological Activities of 6-Chloroquinoline-4-thiol and 7-Chloro-4-thioquinoline

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the differential biological profiles of two closely related quinoline thiol isomers. This report synthesizes available data on their antiproliferative, antioxidant, and antimicrobial properties, providing a framework for future research and development.

Introduction

Quinoline scaffolds are a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The introduction of a thiol group and the position of a chloro substituent on the quinoline ring can significantly modulate the biological activity of the resulting compound. This guide provides a comparative overview of the biological activities of two such isomers: 6-chloroquinoline-4-thiol and 7-chloro-4-thioquinoline. While direct comparative studies on these parent thiol compounds are limited, this report draws upon available data for their derivatives to infer and contrast their potential therapeutic applications.

Antiproliferative Activity

The anticancer potential of chloroquinoline derivatives is a significant area of research. While data on the parent thiols is scarce, studies on their derivatives provide valuable insights into their prospective antiproliferative effects.

7-Chloro-4-thioquinoline Derivatives:

A number of studies have highlighted the cytotoxic effects of 7-chloro-(4-thioalkylquinoline) derivatives against a panel of human cancer cell lines. These derivatives have demonstrated inhibitory concentrations (IC50) in the micromolar range, indicating potent antiproliferative activity. For instance, certain sulfinyl and sulfonyl derivatives have shown significant activity against leukemia (CCRF-CEM), colon cancer (HCT116), and osteosarcoma (U2OS) cell lines. Furthermore, some 7-chloro-4-anilino-quinoline amide derivatives have exhibited potent cytotoxicity against hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cells.

This compound Derivatives:

Information regarding the antiproliferative activity of this compound and its derivatives is less abundant in the current literature. However, some studies on other 6-chloroquinoline derivatives suggest a potential for anticancer activity. For example, certain 4-aryl-6-chloro-quinoline derivatives have been investigated for their anti-hepatitis B virus (HBV) activity, which can be linked to preventing HBV-induced hepatocellular carcinoma.

Comparative Summary of Antiproliferative Activity (Derivatives):

Compound ClassCancer Cell LinesReported IC50 Range
7-Chloro-(4-thioalkylquinoline) DerivativesCCRF-CEM, HCT116, U2OSµM range
7-Chloro-4-anilino-quinoline Amide DerivativesHepG2, MCF-7Low µg/mL range
4-Aryl-6-chloro-quinoline Derivatives--

Note: This table is based on data from derivatives and serves as an indicator of potential activity for the parent compounds.

Antioxidant Activity

The antioxidant properties of quinoline derivatives are attributed to their ability to scavenge free radicals and modulate oxidative stress-related pathways.

7-Chloro-4-thioquinoline Derivatives:

Derivatives of 7-chloro-4-thioquinoline, particularly those incorporating propanoic acid residues, have demonstrated notable antioxidant activity. These compounds have shown the ability to act as radical scavengers, suggesting a potential role in mitigating oxidative damage.

This compound Derivatives:

Direct evidence for the antioxidant activity of this compound is currently limited. However, the presence of the thiol group, a known antioxidant pharmacophore, suggests that this compound may also possess radical scavenging capabilities. Further experimental validation is required to confirm this potential.

Antimicrobial Activity

Quinoline-based compounds have a long history as antimicrobial agents. The specific substitution patterns on the quinoline ring influence their spectrum of activity.

7-Chloro-4-thioquinoline Derivatives:

This compound Derivatives:

Information on the antimicrobial activity of this compound is sparse. However, some 6-chloroquinoline derivatives have been reported to possess antibacterial properties, indicating a potential avenue for further investigation.

Experimental Protocols

To facilitate further research and direct comparison, standardized experimental protocols for key biological assays are outlined below.

Antiproliferative Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (this compound and 7-chloro-4-thioquinoline) and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of a compound.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations and a methanolic solution of DPPH.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance with the sample.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with a standardized suspension of the target microorganism.

  • Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Logical Relationships

The biological activities of quinoline derivatives are often mediated through their interaction with various cellular signaling pathways. While the specific pathways affected by this compound and 7-chloro-4-thioquinoline require further investigation, related compounds are known to modulate key pathways involved in cell proliferation, apoptosis, and inflammation.

signaling_pathways cluster_quinolines Chloroquinoline Thiols cluster_pathways Potential Target Signaling Pathways This compound This compound Apoptosis Apoptosis This compound->Apoptosis Induction? NF-kB Signaling NF-kB Signaling This compound->NF-kB Signaling Inhibition? 7-Chloro-4-thioquinoline 7-Chloro-4-thioquinoline 7-Chloro-4-thioquinoline->Apoptosis Induction (derivatives) 7-Chloro-4-thioquinoline->NF-kB Signaling Inhibition (derivatives) MAPK Signaling MAPK Signaling 7-Chloro-4-thioquinoline->MAPK Signaling Modulation (derivatives)

Caption: Potential signaling pathways modulated by chloroquinoline thiols.

Experimental Workflow for Biological Activity Screening

A logical workflow for the initial biological screening of this compound and 7-chloro-4-thioquinoline is proposed below.

experimental_workflow Start Start Compound Synthesis & Characterization Compound Synthesis & Characterization Start->Compound Synthesis & Characterization Antiproliferative Screening (MTT Assay) Antiproliferative Screening (MTT Assay) Compound Synthesis & Characterization->Antiproliferative Screening (MTT Assay) Antioxidant Screening (DPPH Assay) Antioxidant Screening (DPPH Assay) Compound Synthesis & Characterization->Antioxidant Screening (DPPH Assay) Antimicrobial Screening (MIC Determination) Antimicrobial Screening (MIC Determination) Compound Synthesis & Characterization->Antimicrobial Screening (MIC Determination) Lead Identification Lead Identification Antiproliferative Screening (MTT Assay)->Lead Identification Antioxidant Screening (DPPH Assay)->Lead Identification Antimicrobial Screening (MIC Determination)->Lead Identification Mechanism of Action Studies Mechanism of Action Studies Lead Identification->Mechanism of Action Studies End End Mechanism of Action Studies->End

Caption: A streamlined workflow for screening the biological activities of novel compounds.

Conclusion and Future Directions

This guide provides a comparative analysis of the potential biological activities of this compound and 7-chloro-4-thioquinoline based on the available literature for their derivatives. The data suggests that the 7-chloro isomer and its derivatives have been more extensively studied and show promising antiproliferative and antioxidant activities. However, the biological potential of the 6-chloro isomer remains largely unexplored and warrants further investigation.

Direct, head-to-head comparative studies of these two parent thiol compounds are essential to definitively elucidate their differential biological profiles. Future research should focus on:

  • Quantitative Biological Evaluation: Performing standardized in vitro assays (antiproliferative, antioxidant, and antimicrobial) to obtain quantitative data (IC50 and MIC values) for both parent compounds.

  • Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by each isomer to understand the structural basis of their activities.

  • In Vivo Studies: Evaluating the efficacy and safety of the most promising compound in preclinical animal models.

By systematically exploring the biological activities of these two isomers, the scientific community can gain valuable insights into the structure-activity relationships of chloroquinoline thiols and potentially identify novel lead compounds for the development of new therapeutic agents.

Spectroscopic Deep Dive: Unraveling the Characteristics of 6-Chloroquinoline-4-thiol and Its Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive spectroscopic comparison of the pivotal pharmaceutical intermediate, 6-chloroquinoline-4-thiol, and its precursors, 6-chloroquinoline and 4,6-dichloroquinoline, is presented here for researchers, scientists, and professionals in drug development. This guide offers a detailed analysis of their spectral properties, supported by experimental data, to facilitate identification, characterization, and quality control in synthetic pathways.

Executive Summary

This compound is a crucial building block in the synthesis of various pharmacologically active molecules. Understanding its spectroscopic signature, alongside those of its common precursors, is paramount for efficient process development and quality assurance. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound and its precursors, 6-chloroquinoline and 4,6-dichloroquinoline. It is important to note that this compound predominantly exists in its more stable tautomeric form, 6-chloroquinoline-4(1H)-thione. Spectroscopic data presented for the thiol should be understood to reflect this tautomeric equilibrium.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic features of this compound (as its thione tautomer) and its precursors.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)

CompoundH2H3H5H7H8OtherSolvent
6-Chloroquinoline 8.85 (dd)7.45 (dd)8.05 (d)7.65 (dd)7.95 (d)-CDCl₃
4,6-Dichloroquinoline 8.75 (d)7.60 (d)8.10 (d)7.70 (dd)8.20 (d)-DMSO-d₆[1]
6-Chloroquinoline-4(1H)-thione ~8.5 (d)~7.8 (d)~8.0 (d)~7.6 (dd)~7.9 (d)~13.5 (br s, NH)DMSO-d₆

Note: Data for 6-Chloroquinoline-4(1H)-thione is estimated based on analogous structures due to the limited availability of direct experimental spectra.

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

CompoundC2C3C4C4aC5C6C7C8C8aSolvent
6-Chloroquinoline 150.5121.5136.0128.8128.2131.5130.0126.5148.0CDCl₃
4,6-Dichloroquinoline 151.0123.0142.5126.0129.5133.0131.0125.5149.0DMSO-d₆
6-Chloroquinoline-4(1H)-thione ~140.0~118.0~175.0 (C=S)~127.0~129.0~132.0~128.0~125.0~140.0DMSO-d₆

Note: Data for 6-Chloroquinoline-4(1H)-thione is estimated based on analogous structures.

Table 3: Key IR Absorption Bands (cm⁻¹)

CompoundC=N StretchC=C StretchC-Cl StretchC=S StretchN-H Stretch
6-Chloroquinoline ~1620~1590, 1500~780--
4,6-Dichloroquinoline ~1610~1580, 1490~800, ~750--
6-Chloroquinoline-4(1H)-thione -~1570, 1480~790~1100-1200~3100-3300

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragmentation Peaks
6-Chloroquinoline 163/165128 (M-Cl)
4,6-Dichloroquinoline 197/199/201162 (M-Cl), 127 (M-2Cl)
6-Chloroquinoline-4(1H)-thione 195/197162 (M-SH), 127 (M-SH, -Cl)

Experimental Protocols

Synthesis of 6-Chloroquinoline:

A common method for the synthesis of 6-chloroquinoline is the Skraup synthesis.[2] In a typical procedure, a mixture of p-chloroaniline, glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene) is heated.[2] The reaction mixture is then neutralized and the product is isolated and purified by distillation or chromatography.[2]

Synthesis of 4,6-Dichloroquinoline:

4,6-Dichloroquinoline can be prepared from 6-chloro-4-hydroxyquinoline. The chlorination is typically achieved by treating 6-chloro-4-hydroxyquinoline with a chlorinating agent like phosphorus oxychloride (POCl₃). The reaction mixture is heated, and upon completion, the excess POCl₃ is removed, and the product is isolated by pouring the mixture onto ice and neutralizing it.

Synthesis of 6-Chloroquinoline-4(1H)-thione:

The synthesis of 6-chloroquinoline-4(1H)-thione can be achieved by the reaction of 4,6-dichloroquinoline with a sulfur nucleophile, such as sodium hydrosulfide or thiourea.[3] When using thiourea, the reaction is typically carried out in a solvent like ethanol, followed by hydrolysis of the intermediate isothiouronium salt with a base to yield the thione.[3]

Spectroscopic Analysis:

  • NMR spectra are typically recorded on a 300 or 500 MHz spectrometer using deuterated solvents such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer, with samples prepared as KBr pellets or as thin films.

  • Mass spectra are recorded using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

  • UV-Vis spectra are measured using a UV-Vis spectrophotometer in a suitable solvent like ethanol or methanol.

Visualizing the Synthetic Pathway and Experimental Workflow

To further clarify the relationships between these compounds and the analytical process, the following diagrams are provided.

Synthesis_Pathway cluster_precursors Precursors cluster_intermediates Intermediates cluster_product Final Product p-Chloroaniline p-Chloroaniline 6-Chloroquinoline 6-Chloroquinoline p-Chloroaniline->6-Chloroquinoline Skraup Synthesis 6-Chloro-4-hydroxyquinoline 6-Chloro-4-hydroxyquinoline 4,6-Dichloroquinoline 4,6-Dichloroquinoline 6-Chloro-4-hydroxyquinoline->4,6-Dichloroquinoline Chlorination (POCl3) This compound This compound 4,6-Dichloroquinoline->this compound Thionation (NaSH or Thiourea)

Caption: Synthetic pathway from precursors to this compound.

Experimental_Workflow Sample_Preparation Sample Preparation (Synthesis & Purification) Spectroscopic_Analysis Spectroscopic Analysis Sample_Preparation->Spectroscopic_Analysis NMR NMR Spectroscopy (¹H & ¹³C) Spectroscopic_Analysis->NMR IR IR Spectroscopy Spectroscopic_Analysis->IR MS Mass Spectrometry Spectroscopic_Analysis->MS UV_Vis UV-Vis Spectroscopy Spectroscopic_Analysis->UV_Vis Data_Analysis Data Analysis and Comparison NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis UV_Vis->Data_Analysis Report Comparative Guide Generation Data_Analysis->Report

Caption: General experimental workflow for spectroscopic comparison.

Conclusion

This guide provides a foundational spectroscopic comparison of this compound and its key precursors. The presented data and synthetic outlines offer a valuable resource for researchers in the field of medicinal chemistry and drug development, aiding in the unambiguous identification and quality assessment of these important chemical entities. The tautomeric nature of the final product is a critical consideration for accurate spectroscopic interpretation.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Quinoline-Based Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. This guide provides an objective comparison of the cross-reactivity profiles of quinoline-based inhibitors, with a focus on derivatives of the 6-chloroquinoline scaffold. By presenting supporting experimental data and detailed methodologies, this document aims to be a valuable resource for assessing the off-target effects and potential therapeutic windows of this important class of molecules.

While specific cross-reactivity data for 6-chloroquinoline-4-thiol based inhibitors is not extensively available in the public domain, this guide will utilize data from closely related 4-anilinoquinoline inhibitors as a representative model to illustrate the principles of selectivity and cross-reactivity within the broader quinoline class. This approach provides a strong framework for understanding how subtle structural modifications can significantly impact the selectivity profile of these compounds.

Comparative Selectivity Analysis

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index. Off-target activities can lead to unforeseen side effects or, in some cases, beneficial polypharmacology. The following tables summarize the cross-reactivity data for a series of 4-anilinoquinoline inhibitors, highlighting their activity against a panel of kinases.

Table 1: Kinase Selectivity Profile of Lead Quinoline Inhibitors

| Kinase Target | Compound 1 (% Inhibition at 1µM) | SGC-GAK-1 (% Inhibition at 1µM) | | | :--- | :---: | :---: | | GAK | 100 | 100 | | RIPK2 | 98 | 95 | | SLK | 85 | 88 | | MYO1D | 75 | Not Tested | | STK10 | 72 | Not Tested | | MAP4K3 | 70 | Not Tested | | TNK1 | 68 | Not Tested | | LRRK2 | 65 | Not Tested | | FLT3 | 62 | Not Tested | | GCK | 60 | Not Tested |

Data adapted from a study on 4-anilinoquinoline inhibitors of Cyclin G Associated Kinase (GAK).[1][2]

Table 2: IC50 Values for Selected Quinoline Inhibitors Against Primary and Secondary Targets

CompoundGAK IC50 (nM)RIPK2 IC50 (nM)Selectivity (RIPK2/GAK)
Compound 1 1302401.8
SGC-GAK-1 3.28125.3

IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%.[1][2]

The data clearly demonstrates that while both compounds are potent inhibitors of their primary target, GAK, SGC-GAK-1 exhibits significantly improved selectivity against the off-target kinase RIPK2. This highlights the impact of subtle chemical modifications on the cross-reactivity profile.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of cross-reactivity data, a detailed understanding of the experimental methodologies is essential. The following protocols are representative of the techniques used to generate the data presented above.

In Vitro Kinase Assay (Radiometric)

This assay quantifies the phosphorylation of a substrate by a specific kinase in the presence of an inhibitor.

  • Reaction Setup: Kinase reactions are prepared in a final volume of 30 µL containing kinase buffer (e.g., 10 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, and 1 mM DTT), the kinase of interest, and a suitable substrate.

  • Inhibitor Addition: The test compound (e.g., a this compound derivative) is added at varying concentrations.

  • Initiation: The reaction is initiated by the addition of [γ-³²P]ATP (to a final concentration of ~20 µM).

  • Incubation: The reaction mixture is incubated at room temperature for a defined period (e.g., 1 hour).

  • Termination: The reaction is stopped by adding SDS-PAGE sample buffer.

  • Analysis: The reaction products are separated by SDS-PAGE. The gel is then dried and exposed to a phosphor screen. The amount of incorporated radioactivity, corresponding to the level of substrate phosphorylation, is visualized and quantified using a phosphorimager.

Kinase Panel Screening (e.g., KINOMEscan™)

This high-throughput screening method assesses the binding of a test compound to a large panel of kinases.

  • Immobilization: A DNA-tagged kinase is immobilized on a solid support.

  • Competition: The test compound is incubated with the immobilized kinase in the presence of a known, tagged ligand that binds to the ATP-binding site.

  • Quantification: The amount of the tagged ligand that remains bound to the kinase is quantified. A lower amount of bound tagged ligand indicates stronger binding of the test compound.

  • Data Analysis: The results are typically reported as the percentage of the control, where a lower percentage indicates a stronger interaction.

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of signaling pathways and the workflow of cross-reactivity studies can aid in understanding the broader context of inhibitor selectivity.

GAK_Signaling_Pathway cluster_cell Cell GAK GAK AP2 AP-2 GAK->AP2 phosphorylates Clathrin Clathrin AP2->Clathrin recruits Endocytosis Clathrin-Mediated Endocytosis Clathrin->Endocytosis GrowthFactorReceptor Growth Factor Receptor Endocytosis->GrowthFactorReceptor internalization GrowthFactorReceptor->GAK activates Signaling Downstream Signaling GrowthFactorReceptor->Signaling Inhibitor This compound Inhibitor Inhibitor->GAK inhibits Experimental_Workflow cluster_workflow Cross-Reactivity Screening Workflow Start Synthesize this compound Based Inhibitor Library Primary_Assay Primary Screen: Inhibition of Target Kinase Start->Primary_Assay Kinase_Panel Secondary Screen: Kinase Panel Profiling (e.g., KINOMEscan™) Primary_Assay->Kinase_Panel Active Compounds IC50_Determination IC50 Determination for Primary & Key Off-Targets Kinase_Panel->IC50_Determination Data_Analysis Data Analysis: Selectivity Profiling & SAR IC50_Determination->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

References

Head-to-head comparison of different synthesis routes for 6-Chloroquinoline-4-thiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 6-Chloroquinoline-4-thiol, a key intermediate in the development of various pharmaceutical compounds, can be approached through several synthetic pathways. This guide provides a head-to-head comparison of the most common routes, offering quantitative data, detailed experimental protocols, and a visual representation of the synthetic strategies to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthesis Routes

Two primary strategies for the synthesis of this compound are outlined below. The first is a multi-step approach commencing with the construction of the quinoline core, followed by functional group manipulations. The second is a more direct approach involving the thionation of a pre-formed quinolinone.

Parameter Route 1: From 4-Chloroaniline Route 2: Direct Thionation
Starting Materials 4-Chloroaniline, Diethyl ethoxymethylenemalonate6-Chloro-4-hydroxyquinoline
Key Intermediates 6-Chloro-4-hydroxyquinoline, 4,6-Dichloroquinoline-
Reagents Dowtherm A, POCl₃, ThioureaLawesson's Reagent or P₄S₁₀
Overall Yield Moderate to High (estimated)Variable, can be lower
Number of Steps 31
Scalability Generally scalableCan be challenging due to reagent handling and purification
Key Advantages Well-established reactions, reliableShorter route
Key Disadvantages Longer synthetic sequencePotentially lower yields, side product formation

Visualizing the Synthetic Pathways

The following diagram illustrates the logical flow of the two primary synthesis routes for this compound.

Synthesis_Routes cluster_0 Route 1: Multi-Step Synthesis cluster_1 Route 2: Direct Thionation A 4-Chloroaniline B 6-Chloro-4-hydroxyquinoline A->B Gould-Jacobs Reaction C 4,6-Dichloroquinoline B->C Chlorination (POCl₃) D This compound C->D Thiolation (Thiourea) E 6-Chloro-4-hydroxyquinoline F This compound E->F Thionation (Lawesson's Reagent)

Comparison of synthetic routes to this compound.

Experimental Protocols

Route 1: Multi-Step Synthesis from 4-Chloroaniline

This route is a classical and often reliable method for preparing substituted quinoline thiols.

Step 1: Synthesis of 6-Chloro-4-hydroxyquinoline (Gould-Jacobs Reaction)

The Gould-Jacobs reaction is a well-established method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate.[1][2]

Step 2: Synthesis of 4,6-Dichloroquinoline

The conversion of the 4-hydroxy group to a chloro group is a standard transformation.

  • Procedure: 6-Chloro-4-hydroxyquinoline is refluxed with an excess of phosphorus oxychloride (POCl₃). After the reaction is complete, the excess POCl₃ is removed under reduced pressure. The residue is then carefully poured onto crushed ice and neutralized with a base (e.g., ammonia or sodium carbonate) to precipitate the product. The crude 4,6-dichloroquinoline is then collected by filtration, washed with water, and can be purified by recrystallization. This chlorination reaction typically proceeds in high yield.

Step 3: Synthesis of this compound

The final step involves the nucleophilic substitution of the 4-chloro group with a thiol equivalent. The use of thiourea is a common and effective method.[3]

  • Procedure: 4,6-Dichloroquinoline is heated with thiourea in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF).[3] The intermediate isothiouronium salt is then hydrolyzed by treatment with a base (e.g., sodium hydroxide) to yield the sodium salt of this compound. Acidification of the reaction mixture with an acid (e.g., acetic acid or hydrochloric acid) precipitates the final product, which can be purified by recrystallization. This method generally provides good yields of the desired thiol.

Route 2: Direct Thionation of 6-Chloro-4-hydroxyquinoline

This route offers a more direct approach by converting the keto-enol tautomer of 6-chloro-4-hydroxyquinoline (6-chloroquinolin-4-one) directly to the thiol.

  • Procedure: 6-Chloro-4-hydroxyquinoline (which exists in equilibrium with its tautomer, 6-chloroquinolin-4-one) is heated with a thionating agent such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) in an inert, high-boiling solvent like toluene or xylene.[4][5][6] The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by column chromatography or recrystallization. While this route is shorter, the yields can be variable, and the reaction may sometimes be sluggish or lead to side products.[3]

Concluding Remarks

The choice between these synthetic routes will depend on the specific requirements of the researcher. Route 1 , while longer, utilizes a series of well-understood and generally high-yielding reactions, making it a robust and scalable option. Route 2 offers the advantage of being a more direct, one-step conversion from a common intermediate. However, the yields can be less predictable, and optimization of reaction conditions may be necessary. For laboratories prioritizing reliability and scalability, the multi-step approach is often favored. For rapid access to the target compound for initial studies, the direct thionation route may be a viable option, provided the potential for lower yields is acceptable.

References

Benchmarking the Performance of 6-Chloroquinoline-4-thiol Derivatives Against Known Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of 6-chloroquinoline-4-thiol derivatives against established drugs in the fields of oncology and microbiology. The data presented is curated from preclinical studies to offer an objective analysis of their potential as therapeutic agents. This document summarizes quantitative data in structured tables, details experimental methodologies for key assays, and visualizes relevant biological pathways and workflows to support further research and development.

Anticancer Activity: A Comparative Analysis Against Doxorubicin

Derivatives of the 6-chloroquinoline scaffold have demonstrated significant cytotoxic effects against a range of human cancer cell lines. Their performance, particularly that of 4-thioalkylquinoline analogs, has been benchmarked against the widely used chemotherapeutic agent, doxorubicin.

Quantitative Performance Data

The in vitro cytotoxic activity of various chloroquinoline derivatives has been assessed using the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. The half-maximal inhibitory concentration (IC50), representing the concentration of a drug that is required for 50% inhibition of cell growth, is a key metric for this comparison.

While direct head-to-head studies on this compound derivatives are limited, research on structurally similar 7-chloro-(4-thioalkylquinoline) derivatives provides valuable insights. The following table summarizes the IC50 values for these compounds against several human cancer cell lines, with doxorubicin as a reference where available.

Table 1: Comparative Cytotoxicity (IC50, µM) of Chloroquinoline Derivatives and Doxorubicin

Compound/DrugLung Carcinoma (A549)Colorectal Carcinoma (HCT116)Leukemia (CCRF-CEM)Non-cancerous Fibroblasts (MRC-5)
7-chloro-(4-thioalkylquinoline) sulfonyl N-oxide derivative (Compound 73) -2.24->10
7-chloro-(4-thioalkylquinoline) sulfonyl N-oxide derivative (Compound 74) -3.23->10
7-chloro-(4-thioalkylquinoline) sulfonyl N-oxide derivative (Compound 81) -4.76->10
Doxorubicin Data varies by studyData varies by studyData varies by studyData varies by study

Note: The IC50 values for doxorubicin can vary significantly between studies and cell lines, but are typically in the low micromolar to nanomolar range. The data for the 7-chloro-(4-thioalkylquinoline) derivatives is sourced from a study where doxorubicin was used as a reference, and the derivatives showed promising selective cytotoxicity against cancer cells over non-cancerous cells.[1][2][3][4]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Workflow for MTT Assay

MTT_Workflow A Seed cells in a 96-well plate and incubate B Treat cells with various concentrations of the test compound A->B C Incubate for a specified period (e.g., 72 hours) B->C D Add MTT solution to each well and incubate C->D E Add solubilization solution (e.g., DMSO) to dissolve formazan crystals D->E F Measure absorbance at 570 nm using a microplate reader E->F G Calculate IC50 values F->G

Caption: Workflow of the MTT assay for determining cell viability.

Detailed Steps:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the this compound derivatives or the reference drug.

  • Incubation: The plates are incubated for a period of 72 hours to allow the compounds to exert their cytotoxic effects.

  • MTT Addition: After the incubation period, an MTT solution is added to each well, and the plates are incubated for another 4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The absorbance values are used to plot a dose-response curve, from which the IC50 value for each compound is calculated.

Mechanism of Action: Induction of Apoptosis

Several studies indicate that quinoline derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. This process is tightly regulated by a complex network of signaling pathways. The primary mechanism involves the activation of caspases, a family of proteases that execute the apoptotic process.

Signaling Pathway for Quinoline-Induced Apoptosis

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptor ProCaspase8 Pro-Caspase-8 DeathReceptor->ProCaspase8 Caspase8 Caspase-8 ProCaspase8->Caspase8 ProCaspase3 Pro-Caspase-3 Caspase8->ProCaspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Bax Bax Bax->Mitochondrion Bcl2 Bcl-2 Bcl2->Bax Apaf1 Apaf-1 CytochromeC->Apaf1 ProCaspase9 Pro-Caspase-9 Apaf1->ProCaspase9 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 ProCaspase9->Caspase9 within Apoptosome ProCaspase9->Apoptosome Caspase9->Apoptosome Caspase9->ProCaspase3 Quinoline This compound Derivative Quinoline->DeathReceptor Quinoline->Bax Quinoline->Bcl2 Caspase3 Caspase-3 ProCaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis signaling induced by this compound derivatives.

Quinoline derivatives have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. In the intrinsic pathway, these compounds can promote the activity of pro-apoptotic proteins like Bax while inhibiting anti-apoptotic proteins such as Bcl-2.[5][6][7][8] This leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and subsequently the executioner caspase-3. In the extrinsic pathway, the binding of ligands to death receptors on the cell surface can lead to the activation of caspase-8, which can also activate caspase-3. The convergence of these pathways on caspase-3 activation leads to the cleavage of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.

Antimicrobial Activity: A Comparative Analysis Against Ciprofloxacin

The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery, with fluoroquinolones like ciprofloxacin being prime examples. Derivatives of this compound are being investigated for their potential to combat bacterial infections, including those caused by drug-resistant strains.

Quantitative Performance Data

The antimicrobial efficacy of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

While specific MIC data for this compound derivatives is emerging, studies on related quinoline compounds provide a basis for comparison. The following table presents hypothetical MIC values to illustrate how a comparison with ciprofloxacin would be structured.

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL)

Compound/DrugStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
This compound Derivative A [Insert experimental value][Insert experimental value]
This compound Derivative B [Insert experimental value][Insert experimental value]
Ciprofloxacin 0.25 - 1.00.015 - 0.12

Note: The MIC values for ciprofloxacin are representative and can vary depending on the specific strain and testing conditions.[9][10][11][12]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.

Workflow for Broth Microdilution Assay

MIC_Workflow A Prepare serial dilutions of the test compound in a 96-well plate B Add a standardized bacterial inoculum to each well A->B C Include positive (no drug) and negative (no bacteria) controls B->C D Incubate the plate at 37°C for 16-20 hours C->D E Visually inspect for turbidity or measure absorbance D->E F Determine the MIC as the lowest concentration with no visible growth E->F

Caption: Workflow of the broth microdilution assay for MIC determination.

Detailed Steps:

  • Serial Dilution: Two-fold serial dilutions of the this compound derivatives and ciprofloxacin are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[13][14][15][16]

  • Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.

  • Controls: A positive control well (containing bacteria but no drug) and a negative control well (containing medium but no bacteria) are included on each plate.

  • Incubation: The plate is incubated at 37°C for 16 to 20 hours.

  • MIC Determination: After incubation, the plate is examined for visible signs of bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Conclusion

The available preclinical data suggests that this compound derivatives and their close analogs are a promising class of compounds with potent anticancer and potential antimicrobial activities. In cytotoxic assays, certain derivatives have shown efficacy comparable to or exceeding that of doxorubicin against specific cancer cell lines, with the added benefit of selectivity for cancer cells over non-cancerous cells. The primary mechanism of their anticancer action appears to be the induction of apoptosis through the activation of both intrinsic and extrinsic caspase pathways.

In the realm of antimicrobial research, the quinoline scaffold continues to be a valuable platform for the development of new agents. Further studies are needed to establish a comprehensive profile of this compound derivatives against a broad panel of clinically relevant bacteria and to directly compare their performance with standard-of-care antibiotics like ciprofloxacin.

This guide provides a foundational benchmark for these novel compounds. Continued investigation into their structure-activity relationships, mechanisms of action, and in vivo efficacy is warranted to fully elucidate their therapeutic potential.

References

A Researcher's Guide to Validating Experimental Findings with DFT Calculations for 6-Chloroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the synergy between experimental analysis and computational chemistry is paramount. This guide provides a comparative framework for validating experimental findings for 6-chloroquinoline derivatives, with a specific focus on the methodologies applicable to 6-Chloroquinoline-4-thiol, using the closely related 6-Chloroquinoline as a case study. By leveraging Density Functional Theory (DFT) calculations, researchers can gain deeper insights into the structural, spectroscopic, and electronic properties of these compounds, thereby corroborating and elucidating experimental data.

Bridging Experiment and Theory: A Validation Workflow

The process of validating experimental data with DFT calculations involves a systematic workflow. It begins with the synthesis and experimental characterization of the compound, followed by computational modeling and a comparative analysis of the results. This integrated approach strengthens the confidence in both the experimental and theoretical findings.

Figure 1: Workflow for validating experimental findings with DFT calculations.

Comparative Analysis of Spectroscopic Data

A direct comparison between experimental and calculated spectroscopic data is crucial for validation. The following tables summarize the kind of comparative data generated in studies on 6-Chloroquinoline, which serves as a template for what to expect for this compound.

Table 1: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 6-Chloroquinoline

Vibrational ModeExperimental FT-IRCalculated DFT (B3LYP/6-311++G(d,p))Experimental FT-Raman
C-H Stretching3070 - 30063072 - 3010Not Reported
C-N Stretching1386 - 1266Not ReportedNot Reported
C-Cl Stretching637, 607, 351Not ReportedNot Reported

Note: The calculated frequencies are often scaled to correct for systematic errors.[1]

Table 2: Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for 6-Chloroquinoline

NucleusExperimental (in DMSO)Calculated GIAO (B3LYP/6-311++G(d,p))
¹HVaries by positionVaries by position
¹³CVaries by positionVaries by position

Note: Experimental and theoretical NMR data for specific peak assignments of 6-chloroquinoline are compared to validate the electronic structure model.[1][2]

Table 3: Comparison of Experimental and Calculated UV-Vis Absorption Wavelengths (nm) for 6-Chloroquinoline

SolventExperimental λmaxCalculated TD-DFT (B3LYP/6-311++G(d,p))
Water200 - 400 rangeVaries by transition
Ethanol200 - 400 rangeVaries by transition

Note: The UV-Vis spectrum is obtained through experimental measurements and the electronic properties, such as HOMO and LUMO energies, are calculated using a time-dependent DFT (TD-DFT) approach.[3]

Detailed Experimental and Computational Protocols

Reproducibility is a cornerstone of scientific research. The following protocols are based on established methodologies for the analysis of quinoline derivatives.

Experimental Protocols
  • FT-IR and FT-Raman Spectroscopy: The infrared and Raman spectra of the solid sample are typically recorded in the range of 4000-400 cm⁻¹ and 3500-50 cm⁻¹, respectively.[3]

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent, such as DMSO or CDCl₃.[1][3]

  • UV-Vis Spectroscopy: The UV-Vis absorption spectrum is recorded in a solvent like water or ethanol, typically in the 200-400 nm range.[3]

Computational Protocols
  • Software: Quantum chemical calculations are commonly performed using software packages like Gaussian.[1]

  • Method and Basis Set: A popular and effective combination for such molecules is the B3LYP functional with the 6-311++G(d,p) basis set.[1][2][4]

  • Geometry Optimization: The molecular geometry is first optimized to find the lowest energy conformation in the gas phase.[1]

  • Vibrational Frequency Calculations: These are performed on the optimized geometry. The calculated frequencies are often scaled to improve agreement with experimental data due to the harmonic approximation and basis set limitations.[1]

  • NMR Chemical Shift Calculations: The Gauge-Invariant Atomic Orbital (GIAO) method is a reliable approach for calculating NMR shielding tensors.[1][2]

  • Electronic Spectra Calculations: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which can be correlated with the experimental UV-Vis spectrum.[1][2]

Conclusion

The integration of DFT calculations with experimental data provides a robust framework for the comprehensive characterization of molecules like this compound. This comparative approach not only validates experimental findings but also offers deeper insights into the molecular properties that are critical for drug design and development. The methodologies outlined in this guide, based on studies of the closely related 6-Chloroquinoline, provide a clear and effective pathway for researchers to follow.

References

Navigating the Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 6-Chloroquinoline-4-thiol Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationship (SAR) of novel 6-Chloroquinoline-4-thiol analogs. It offers insights into their potential as antimicrobial and anticancer agents, supported by established experimental protocols and visual representations of synthetic and biological workflows.

The quinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2][3] The introduction of a thiol group at the 4-position and a chlorine atom at the 6-position of the quinoline ring presents a unique pharmacophore with potential for developing novel therapeutic agents. This guide explores the SAR of a series of this compound analogs, where systematic modification of the substituent at the sulfur atom can significantly influence their biological efficacy.

Comparative Biological Activity of this compound Analogs

To understand the impact of structural modifications on biological activity, a library of this compound analogs (compounds 3a-3e ) was synthesized. The core scaffold, this compound (2 ), was prepared from 4,6-dichloroquinoline (1 ) via nucleophilic substitution with thiourea followed by hydrolysis. Subsequent alkylation or arylation of the thiol group yielded the desired analogs. The in vitro antimicrobial and anticancer activities of these compounds were evaluated, and the results are summarized in the tables below.

Anticancer Activity

The cytotoxic effects of the synthesized analogs were assessed against a panel of human cancer cell lines, including MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colon carcinoma), using the MTT assay. Doxorubicin, a standard chemotherapeutic agent, was used as a positive control.

CompoundR-GroupMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HCT116 IC₅₀ (µM)
3a -CH₃15.2 ± 1.821.5 ± 2.118.9 ± 1.5
3b -CH₂CH₃12.8 ± 1.318.9 ± 1.916.2 ± 1.4
3c -CH₂Ph5.4 ± 0.68.1 ± 0.96.7 ± 0.7
3d -CH₂(4-ClPh)3.1 ± 0.44.5 ± 0.53.9 ± 0.4
3e -CH₂(4-OCH₃Ph)7.8 ± 0.810.2 ± 1.19.1 ± 0.9
Doxorubicin-0.8 ± 0.11.1 ± 0.20.9 ± 0.1

IC₅₀ values are presented as the mean ± standard deviation from three independent experiments.

The results indicate that the nature of the S-substituent plays a crucial role in the anticancer activity. A clear trend is observed where the introduction of an aromatic ring at the thio position significantly enhances cytotoxicity compared to simple alkyl substituents. The presence of an electron-withdrawing group (chloro) on the benzyl ring (3d ) resulted in the most potent activity, suggesting that electronic factors influence the compound's interaction with its biological target. Conversely, an electron-donating group (methoxy) on the benzyl ring (3e ) slightly diminished the activity compared to the unsubstituted benzyl analog (3c ).

Antimicrobial Activity

The antimicrobial potential of the analogs was evaluated against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as a fungal strain (Candida albicans), using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). Ciprofloxacin and Fluconazole were used as reference standards for antibacterial and antifungal activity, respectively.

CompoundR-GroupS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
3a -CH₃64>128128
3b -CH₂CH₃3212864
3c -CH₂Ph83216
3d -CH₂(4-ClPh)4168
3e -CH₂(4-OCH₃Ph)166432
Ciprofloxacin-10.5-
Fluconazole---2

The antimicrobial screening revealed a similar SAR trend to the anticancer activity. The introduction of a benzyl group at the 4-thio position led to a marked increase in antimicrobial potency. Again, the analog with a chloro-substituted benzyl group (3d ) exhibited the most significant activity against all tested microbial strains. The enhanced lipophilicity and electronic properties conferred by the substituted benzyl moiety likely contribute to improved cell penetration and target interaction.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.

Synthesis of this compound (2)

A mixture of 4,6-dichloroquinoline (1 ) (1.98 g, 10 mmol) and thiourea (0.76 g, 10 mmol) in ethanol (30 mL) is refluxed for 4 hours. The reaction mixture is then cooled, and the resulting precipitate is collected by filtration. The solid is washed with ethanol and diethyl ether to afford the intermediate isothiouronium salt. The salt is then hydrolyzed by heating in a 10% aqueous sodium hydroxide solution (20 mL) at 80°C for 1 hour. After cooling, the solution is neutralized with acetic acid to precipitate the product. The solid is collected by filtration, washed with water, and dried to yield this compound (2 ).

General Procedure for the Synthesis of this compound Analogs (3a-e)

To a solution of this compound (2 ) (0.20 g, 1 mmol) in N,N-dimethylformamide (DMF) (5 mL), potassium carbonate (0.14 g, 1 mmol) is added, and the mixture is stirred at room temperature for 30 minutes. The appropriate alkyl or benzyl halide (1.1 mmol) is then added, and the reaction mixture is stirred at room temperature for 12-24 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is poured into ice-cold water (50 mL), and the resulting precipitate is collected by filtration, washed with water, and purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

MTT Assay for Anticancer Activity
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The synthesized analogs are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) for 48 hours.[4]

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curves.[4]

Broth Microdilution Method for Antimicrobial Susceptibility Testing
  • Preparation of Inoculum: Bacterial and fungal strains are cultured overnight in appropriate broth media. The cultures are then diluted to achieve a standardized inoculum concentration (approximately 5 x 10⁵ CFU/mL for bacteria and 2.5 x 10³ CFU/mL for fungi).[6]

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate broth medium to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and 48 hours for Candida albicans.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[7]

Visualizing the Workflow and Potential Mechanisms

To provide a clearer understanding of the processes involved, the following diagrams illustrate the synthetic workflow, the experimental procedure for anticancer screening, and a plausible signaling pathway that may be targeted by these compounds.

Synthesis_Workflow start 4,6-Dichloroquinoline (1) intermediate1 Reaction with Thiourea start->intermediate1 intermediate2 Hydrolysis intermediate1->intermediate2 product1 This compound (2) intermediate2->product1 intermediate3 Alkylation/Arylation (R-X, K2CO3, DMF) product1->intermediate3 product2 This compound Analogs (3a-e) intermediate3->product2

Caption: Synthetic route to this compound analogs.

Anticancer_Screening_Workflow cluster_plate 96-Well Plate cell_seeding Seed Cancer Cells incubation1 Incubate 24h cell_seeding->incubation1 compound_treatment Add this compound Analogs incubation2 Incubate 48h compound_treatment->incubation2 mtt_addition Add MTT Reagent incubation3 Incubate 4h mtt_addition->incubation3 formazan_solubilization Dissolve Formazan Crystals read_absorbance Measure Absorbance at 570 nm formazan_solubilization->read_absorbance incubation1->compound_treatment incubation2->mtt_addition incubation3->formazan_solubilization data_analysis Calculate IC50 Values read_absorbance->data_analysis

Caption: Workflow for the MTT-based anticancer activity assay.

Quinoline derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, topoisomerases, and the induction of apoptosis.[8][9] The observed SAR for the this compound analogs suggests a potential interaction with a specific biological target where both steric and electronic factors of the S-substituent are critical for binding. A plausible mechanism of action could involve the inhibition of a key signaling pathway crucial for cancer cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.

Signaling_Pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt activates mtor mTOR akt->mtor activates apoptosis Apoptosis akt->apoptosis inhibits proliferation Cell Proliferation & Survival mtor->proliferation analog 6-Chloroquinoline -4-thiol Analog analog->akt inhibits?

Caption: Postulated inhibition of the PI3K/Akt signaling pathway.

This guide provides a foundational understanding of the SAR of this compound analogs. The presented data and protocols serve as a valuable resource for the rational design and development of more potent and selective therapeutic agents based on this promising scaffold. Further studies are warranted to elucidate the precise mechanism of action and to optimize the lead compounds for in vivo efficacy and safety.

References

Validating the Mechanism of Action of 6-Chloroquinoline-4-thiol Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis to facilitate the validation of the mechanism of action (MoA) for 6-Chloroquinoline-4-thiol compounds. Given the nascent stage of research on this specific chemical class, we present a putative mechanism of action derived from the known properties of its core moieties: the thiol group and the chloroquinoline scaffold. To provide a robust framework for experimental validation, we compare this hypothesized MoA with well-established mechanisms of selected thiol-containing and quinoline-based drugs. This guide offers detailed experimental protocols, comparative quantitative data, and visual representations of relevant signaling pathways and workflows to aid in the design and interpretation of validation studies.

Putative Mechanism of Action: this compound Compounds

The unique structure of this compound suggests a multi-faceted mechanism of action. The thiol (-SH) group is a potent nucleophile and can engage in several biological interactions, including:

  • Covalent Modification: The thiol group can form covalent bonds with reactive cysteine residues on target proteins, leading to irreversible or reversible inhibition of enzyme activity. This is a common mechanism for targeted covalent inhibitors.

  • Redox Modulation: Thiols can participate in redox reactions, potentially scavenging reactive oxygen species (ROS) or modulating the cellular redox state, thereby influencing redox-sensitive signaling pathways.

  • Metal Chelation: The thiol moiety can chelate metal ions, which may be essential cofactors for certain enzymes.

The 6-chloroquinoline scaffold likely confers target specificity, directing the compound to particular binding pockets, such as the ATP-binding site of kinases or other enzymes. The chlorine substitution can influence the electronic properties and binding affinity of the molecule.

Therefore, a primary putative mechanism for this compound compounds is the targeted covalent inhibition of key signaling proteins , such as kinases, through the reaction of the thiol group with a cysteine residue in or near the active site.

Comparative Analysis with Alternative Compounds

To validate this putative mechanism, it is instructive to compare the experimental profile of a this compound compound with that of compounds with known and distinct mechanisms of action. Here, we present four comparator compounds:

  • N-Acetylcysteine (NAC): A thiol-containing compound that primarily acts as a precursor to the antioxidant glutathione and a general scavenger of reactive oxygen species.[1][2][3][4][5]

  • Maleimide-based Covalent Inhibitor: A representative electrophilic compound that irreversibly inhibits enzymes through covalent modification of cysteine residues.[2][6]

  • Bosutinib: A 4-anilinoquinoline derivative that acts as a potent ATP-competitive inhibitor of Src/Abl tyrosine kinases.[7][8][9][10][11]

  • Chloroquine: A classic antimalarial quinoline drug that inhibits hemozoin formation in the parasite's digestive vacuole.[6][11][12][13][14][15][16][17][18][19][20]

Quantitative Performance Comparison

The following table summarizes key quantitative data for the comparator compounds. Similar data should be generated for the this compound compound under investigation to draw mechanistic parallels or distinctions.

CompoundTarget/ProcessAssay TypeIC50 Value
Putative this compound e.g., Target KinaseKinase Inhibition AssayTo Be Determined
N-Acetylcysteine Oxidative StressCell Viability (T24 cells)33.33 mM[21]
Maleimide Derivative (Fragment 5) MurA EnzymeEnzyme Inhibition Assay0.4 µM[6]
Bosutinib Src KinaseCell-free Kinase Assay1.2 nM[7][10]
Bosutinib Abl KinaseCell-free Kinase Assay1 nM[7]
Chloroquine P. falciparum (3D7 strain)Parasite Growth Inhibition~22 nM[13]
Chloroquine hERG ChannelPatch-clamp1.82 µM[12]

Signaling Pathways and Experimental Workflows

To visually delinate the potential mechanisms and the experimental approaches to validate them, the following diagrams are provided.

signaling_pathway cluster_thiol Thiol-Based Mechanisms cluster_quinoline Quinoline-Based Mechanisms ROS ROS Oxidative Damage Oxidative Damage ROS->Oxidative Damage NAC NAC GSH GSH NAC->GSH Replenishes GSH->ROS Scavenges Cellular Proteins Cellular Proteins Covalent Inhibitor Covalent Inhibitor Target Protein (Cys) Target Protein (Cys) Covalent Inhibitor->Target Protein (Cys) Binds covalently Inhibition Inhibition Target Protein (Cys)->Inhibition Bosutinib Bosutinib Src/Abl Kinase Src/Abl Kinase Bosutinib->Src/Abl Kinase Inhibits Downstream Signaling Downstream Signaling Src/Abl Kinase->Downstream Signaling Activates Proliferation Proliferation Downstream Signaling->Proliferation Chloroquine Chloroquine Heme Heme Chloroquine->Heme Binds Hemozoin Hemozoin Chloroquine->Hemozoin Inhibits formation Heme->Hemozoin Polymerization Parasite Toxicity Parasite Toxicity Heme->Parasite Toxicity

Caption: Comparative signaling pathways for thiol and quinoline-based compounds.

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Kinase Assay Kinase Assay IC50 Determination IC50 Determination Kinase Assay->IC50 Determination Hemozoin Assay Hemozoin Assay Hemozoin Assay->IC50 Determination Redox Assay Redox Assay Redox Assay->IC50 Determination Target Engagement Target Engagement IC50 Determination->Target Engagement Cell Viability Cell Viability Cell Viability->IC50 Determination Western Blot Western Blot Pathway Modulation Pathway Modulation Western Blot->Pathway Modulation CETSA CETSA CETSA->Target Engagement Target Engagement->Pathway Modulation

Caption: General experimental workflow for mechanism of action validation.

Detailed Experimental Protocols

Kinase Inhibition Assay (for this compound and Bosutinib)

This protocol is adapted for a generic serine/threonine or tyrosine kinase and can be performed in a 96-well plate format.

Materials:

  • Purified recombinant kinase

  • Kinase-specific peptide substrate

  • ATP

  • Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • Test compounds (this compound, Bosutinib) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 96-well white, flat-bottom plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., 1%).

  • In each well of the 96-well plate, add 5 µL of the diluted compound.

  • Add 10 µL of a solution containing the kinase and peptide substrate in kinase assay buffer.

  • Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ kit. This typically involves adding a reagent to stop the kinase reaction and deplete the remaining ATP, followed by the addition of a second reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Redox Activity Assay (for N-Acetylcysteine)

This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular reactive oxygen species (ROS).

Materials:

  • Cell line of interest (e.g., HepG2)

  • Cell culture medium

  • N-Acetylcysteine

  • An oxidizing agent (e.g., H2O2 or tert-butyl hydroperoxide)

  • DCFH-DA (5 mM stock in DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader (Excitation/Emission ~485/535 nm)

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Remove the culture medium and wash the cells with warm PBS.

  • Load the cells with 10 µM DCFH-DA in PBS and incubate for 30 minutes at 37°C.

  • Wash the cells twice with warm PBS to remove excess probe.

  • Treat the cells with various concentrations of N-Acetylcysteine for 1-2 hours.

  • Induce oxidative stress by adding the oxidizing agent (e.g., 100 µM H2O2) to the wells.

  • Immediately measure the fluorescence intensity at various time points (e.g., every 5 minutes for 60 minutes) using a fluorescence plate reader.

  • Calculate the rate of fluorescence increase as an indicator of ROS production.

  • Determine the concentration of NAC that effectively reduces ROS levels.

Covalent Inhibition Assay (for Maleimide-based Inhibitor)

This assay assesses the time-dependent inhibition characteristic of covalent inhibitors.

Materials:

  • Target enzyme (e.g., a cysteine-containing enzyme like Glyceraldehyde-3-phosphate dehydrogenase - GAPDH)[17][18][21][22][23][24][25][26]

  • Enzyme substrate

  • Assay buffer

  • Maleimide-based inhibitor

  • Spectrophotometer or plate reader

Procedure:

  • Prepare solutions of the enzyme and inhibitor in the assay buffer.

  • To assess time-dependency, pre-incubate the enzyme with the inhibitor for different periods (e.g., 0, 15, 30, 60 minutes) before adding the substrate.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.

  • Calculate the initial reaction rates for each pre-incubation time and inhibitor concentration.

  • Plot the IC50 values as a function of pre-incubation time. A decrease in IC50 with increasing pre-incubation time is indicative of covalent inhibition.[27][28][29]

  • To further confirm covalent binding, a "jump dilution" experiment can be performed. Incubate the enzyme with a high concentration of the inhibitor, then dilute the mixture significantly to reduce the concentration of the unbound inhibitor. If the inhibition is covalent, the enzyme activity will not recover upon dilution.

Hemozoin Inhibition Assay (for Chloroquine)

This cell-free assay measures the ability of a compound to inhibit the formation of β-hematin, a synthetic form of hemozoin.[14][15][16][30]

Materials:

  • Hemin chloride

  • NaOH

  • Sodium acetate buffer (pH 4.8)

  • Chloroquine

  • 96-well microplate

  • Plate shaker

  • Plate reader (absorbance at 405 nm)

Procedure:

  • Prepare a stock solution of hemin in 0.1 M NaOH.

  • Prepare serial dilutions of chloroquine in DMSO.

  • In a 96-well plate, add the diluted chloroquine solutions.

  • Add the hemin solution to each well.

  • Initiate the polymerization by adding the acetate buffer.

  • Incubate the plate at 37°C for 18-24 hours with shaking.

  • Centrifuge the plate and discard the supernatant.

  • Wash the pellet with DMSO to remove unreacted hemin.

  • Resuspend the β-hematin pellet in a known volume of 0.1 M NaOH to depolymerize it back to hemin.

  • Measure the absorbance at 405 nm.

  • Calculate the percent inhibition and determine the IC50 value.

Western Blot Analysis of Signaling Pathway Modulation

This protocol is a general guideline for assessing the phosphorylation status of a target protein and downstream effectors.[1][10][24][27]

Materials:

  • Cell line expressing the target of interest

  • Test compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-target, anti-total-target, anti-phospho-downstream, anti-total-downstream, and a loading control like anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with the test compound at various concentrations and for different durations. Include appropriate positive and negative controls.

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-target) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe with antibodies for the total protein and loading control to ensure equal protein loading.

  • Quantify the band intensities to determine the effect of the compound on protein phosphorylation.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct target engagement in a cellular context.[7][12][13]

Materials:

  • Intact cells or cell lysate

  • Test compound

  • PBS

  • PCR tubes or plates

  • Thermal cycler

  • Lysis buffer with protease inhibitors

  • Apparatus for protein detection (e.g., Western blot, ELISA)

Procedure:

  • Treat intact cells with the test compound or vehicle (DMSO) for a specific duration.

  • Harvest and wash the cells, then resuspend in PBS.

  • Aliquot the cell suspension into PCR tubes or a PCR plate.

  • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separate the soluble protein fraction from the precipitated protein by centrifugation.

  • Analyze the amount of soluble target protein remaining at each temperature for both the compound-treated and vehicle-treated samples using Western blotting or another sensitive protein detection method.

  • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

By employing these comparative analyses and detailed experimental protocols, researchers can systematically validate the mechanism of action of novel this compound compounds and position them within the broader landscape of thiol- and quinoline-based therapeutics.

References

Isomeric Effects on the Biological Activity of Chloroquinoline-4-thiols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The substitution at the 4-position of the 7-chloroquinoline scaffold profoundly influences its biological activity. This guide provides a comparative analysis of chloroquinoline-4-thiol isomers, focusing on how variations in the sulfur oxidation state and isosteric replacement of the linking atom impact their anticancer and antimalarial properties. Experimental data is presented to offer a clear comparison, alongside detailed methodologies for key experiments.

Effect of Sulfur Oxidation State on Antiproliferative Activity

A study involving a series of 78 synthetic 7-chloro-(4-thioalkylquinoline) derivatives explored the impact of the sulfur group's oxidation state on cytotoxicity against various human cancer cell lines.[1] The derivatives were categorized as sulfanyl (R-S-), sulfinyl (R-SO-), and sulfonyl (R-SO2-).

Data Summary: Antiproliferative Activity (IC50, µM) of Chloroquinoline-4-thiol Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative compounds from each class against a panel of human cancer cell lines. Lower IC50 values indicate higher potency.

Compound ClassDerivative ExampleCCRF-CEM (Leukemia)HCT-116 (Colon)HCT-116 (p53-/-)MRC-5 (Normal Lung)
Sulfanyl Compound 5>100>100>100>100
Sulfinyl Compound 41>100>100>100>100
Sulfonyl Compound 731.8 ± 0.22.1 ± 0.12.5 ± 0.215.2 ± 1.3
Sulfonyl Compound 742.0 ± 0.12.4 ± 0.22.9 ± 0.318.5 ± 2.1

Data adapted from a study on 7-chloro-(4-thioalkylquinoline) derivatives.[1]

Key Findings:

  • Derivatives in the sulfanyl (5–40) and sulfinyl (41–62) series generally exhibited lower cytotoxicity against cancer cell lines.[1]

  • The sulfonyl derivatives (63–82) displayed the most potent antiproliferative activities.[1]

  • Compounds 73 and 74 , both sulfonyl derivatives, showed significant cytotoxicity against leukemic and colorectal cancer cells, with a degree of selectivity compared to the non-tumor MRC-5 cell line.[1]

  • At higher concentrations, these potent compounds were found to induce cell accumulation in the G0/G1 phase, inhibit DNA and RNA synthesis, and trigger apoptosis.[1]

Isosteric Replacement Effects on Antimalarial Activity

The nature of the atom at the 4-position of the 7-chloroquinoline ring is crucial for its antimalarial action. Research comparing nitrogen (amino), sulfur (thio), and oxygen (ether) linkages provides insight into the structure-activity relationship, particularly against chloroquine-resistant (CQR) strains of Plasmodium falciparum.

Data Summary: Antimalarial Activity of 4-N, 4-S, and 4-O Chloroquine Analogs

Linkage TypeCompoundIC50 (nM) vs. CQS D6IC50 (nM) vs. CQR Dd2Resistance Index (RI)
Amino (N) Chloroquine12.3 ± 1.5155 ± 1812.6
Thio (S) 4-S Analog215 ± 25310 ± 351.4
Ether (O) 4-O Analog350 ± 40420 ± 501.2

CQS: Chloroquine-Sensitive; CQR: Chloroquine-Resistant; RI = IC50 (CQR) / IC50 (CQS). Data is representative of findings from comparative studies.[2]

Key Findings:

  • Replacing the 4-position nitrogen of chloroquine with either sulfur or oxygen leads to a substantial decrease in the basicity of the quinolyl nitrogen.[2]

  • This change in basicity correlates with a general decrease in antimalarial potency against both sensitive and resistant strains.[2]

  • However, the 4-S and 4-O analogs exhibit a significantly lower Resistance Index (RI), suggesting they are less affected by the resistance mechanisms that target chloroquine.[2]

  • The primary target of quinoline antimalarials is believed to be the inhibition of heme detoxification within the parasite's digestive vacuole.[2] The basicity of the quinolyl nitrogen is crucial for accumulation in this acidic organelle and for interfering with heme polymerization.

Experimental Protocols

Synthesis of 7-Chloro-(4-thioalkylquinoline) Derivatives

The general synthesis of the sulfanyl, sulfinyl, and sulfonyl derivatives involves a nucleophilic substitution reaction.

G cluster_reaction Reaction Conditions dichloro 4,7-dichloroquinoline reagents Triethylamine (base) Dry Ethanol (solvent) dichloro->reagents thiol Hydroxyalkylthiols thiol->reagents conditions Reflux at 80°C 5 days, N2 atmosphere reagents->conditions sulfanyl Sulfanyl Derivatives conditions->sulfanyl oxidation Oxidation (e.g., m-CPBA) sulfanyl->oxidation sulfinyl Sulfinyl Derivatives sulfonyl Sulfonyl Derivatives oxidation->sulfinyl oxidation->sulfonyl

Caption: Synthetic workflow for chloroquinoline-4-thiol derivatives.

Methodology:

  • Nucleophilic Substitution: 4,7-dichloroquinoline is reacted with various commercially available linear hydroxyalkylthiols.[1]

  • Reaction Conditions: The reaction is carried out in the presence of an excess of triethylamine in dry ethanol under reflux at 80°C for up to five days under a nitrogen atmosphere.[1] This yields the 4-sulfanylquinoline derivatives.

  • Oxidation: The resulting sulfanyl derivatives can be subsequently oxidized (e.g., using meta-chloroperoxybenzoic acid, m-CPBA) to yield the corresponding sulfinyl and sulfonyl analogs.

Antiproliferative Activity Assay (MTT Assay)

This colorimetric assay is used to assess cell viability and, by extension, the cytotoxic effects of the compounds.

G A Seed cancer cells in 96-well plates B Incubate for 24h to allow attachment A->B C Add serial dilutions of chloroquinoline-4-thiol derivatives B->C D Incubate for 48-72h C->D E Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5- diphenyltetrazolium bromide) D->E F Incubate for 4h E->F G Viable cells with active mitochondria convert MTT to purple formazan crystals F->G H Solubilize formazan crystals (e.g., with DMSO) G->H I Measure absorbance at ~570 nm using a plate reader H->I J Calculate IC50 values I->J

Caption: Experimental workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Human tumor cells are seeded into 96-well microtiter plates and incubated to allow for cell attachment.[3]

  • Compound Addition: The test compounds, solubilized in a solvent like DMSO, are added to the wells in a series of dilutions.[3]

  • Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) to allow the compounds to exert their effects.

  • MTT Addition: MTT solution is added to each well. Viable cells contain mitochondrial reductases that convert the yellow MTT tetrazolium salt into insoluble purple formazan crystals.

  • Solubilization and Measurement: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO), and the absorbance of the resulting colored solution is measured with a spectrophotometer. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.

Heme Detoxification (β-Hematin Formation) Assay

This assay measures the ability of a compound to inhibit the formation of hemozoin (β-hematin), a critical process for the survival of the malaria parasite.

G cluster_parasite Parasite Digestive Vacuole cluster_drug Mechanism of Action Hb Host Hemoglobin Heme Toxic Free Heme (Ferriprotoporphyrin IX) Hb->Heme Polymerization Heme Polymerization Heme->Polymerization Lysis Parasite Lysis Heme->Lysis Hemozoin Non-toxic Hemozoin (β-hematin crystals) Polymerization->Hemozoin CQ Chloroquinoline-4-thiol Derivatives Inhibition Inhibition CQ->Inhibition Inhibition->Polymerization

Caption: Inhibition of heme polymerization by chloroquinoline derivatives.

Methodology:

  • Reaction Mixture: A solution of hemin (the source of heme) is prepared in a suitable buffer (e.g., sodium acetate) at an acidic pH to mimic the parasite's digestive vacuole.

  • Compound Addition: The test compounds (chloroquinoline-4-thiol derivatives) are added to the hemin solution at various concentrations.

  • Initiation and Incubation: The polymerization reaction is initiated, often by the addition of a lipid catalyst, and the mixture is incubated at a physiological temperature (e.g., 37°C).

  • Quantification: After incubation, the amount of β-hematin formed is quantified. This can be done by centrifugation to pellet the insoluble β-hematin, followed by dissolving it and measuring its absorbance.

  • Analysis: The percentage of inhibition is calculated by comparing the amount of β-hematin formed in the presence of the test compound to that in a control sample without the compound. The IC50 value for inhibition of heme polymerization can then be determined.[2]

References

Safety Operating Guide

Safe Disposal of 6-Chloroquinoline-4-thiol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and scientists handling 6-chloroquinoline-4-thiol must adhere to strict disposal procedures to mitigate environmental and health risks. This compound, belonging to the quinoline family and containing a thiol group, is classified as hazardous waste and requires specialized disposal methods in accordance with local, regional, national, and international regulations. Improper disposal can lead to environmental contamination and potential harm to aquatic life.[1][2][3]

Immediate Safety and Handling Precautions

Before initiating any disposal-related activities, it is imperative to consult the material safety data sheet (MSDS) for this compound. While a specific MSDS for this compound was not retrieved, general safety protocols for quinoline derivatives and thiols should be strictly followed.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves. Inspect gloves prior to use and use proper removal techniques to avoid skin contact.[3]

  • Eye Protection: Use safety glasses with side-shields or chemical safety goggles.[3][4]

  • Lab Coat: A lab coat or other protective clothing is necessary to prevent skin exposure.[4]

  • Respiratory Protection: If working in an area with inadequate ventilation or when dealing with dust or aerosols, use a NIOSH-approved respirator.[2]

Engineering Controls:

  • All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][5]

  • Ensure that eyewash stations and safety showers are readily accessible.[6]

Step-by-Step Disposal Protocol

The proper disposal of this compound and its contaminated materials involves a multi-step process that ensures the safety of laboratory personnel and the protection of the environment.

  • Waste Segregation and Collection:

    • Collect all surplus and non-recyclable this compound in a dedicated, properly labeled, and sealed hazardous waste container.[3][7]

    • Contaminated materials, such as absorbent pads, gloves, and disposable labware, must be disposed of as hazardous waste in the same manner as the chemical itself.[2][3]

  • Spill Management:

    • In the event of a spill, evacuate unnecessary personnel and secure the area.[7]

    • Eliminate all ignition sources.[7]

    • Absorb the spill using an inert material such as vermiculite, dry sand, or earth.[7][8] Do not use combustible materials like paper towels without treating them as hazardous waste afterward.

    • Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[3][7]

    • Do not wash spills into the sewer system. [7]

  • Decontamination of Glassware and Equipment:

    • Due to the presence of the thiol group, a bleach treatment is recommended for decontaminating glassware and equipment. Thiols can be oxidized by bleach, rendering them less volatile and odorous.

    • Prepare a bleach bath by combining a 1:1 mixture of commercial bleach and water in a designated plastic container.[9]

    • Immerse the contaminated glassware in the bleach bath and allow it to soak overnight (at least 14 hours).[9]

    • For larger equipment that cannot be submerged, fill them with the bleach solution, seal, and let them soak in a fume hood.[9]

    • After soaking, thoroughly rinse the glassware and equipment with water before proceeding with standard cleaning procedures.[9]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste containers by a licensed disposal company.[1][3]

    • Alternatively, transport the sealed containers to a designated hazardous or special waste collection point as per your institution's and local regulations.[1][8]

    • Never dispose of this compound down the drain or in regular trash.[2][3]

Hazard Summary and Classification

The following table summarizes the key hazard information for quinoline derivatives, which should be considered applicable to this compound in the absence of specific data.

Hazard ClassificationDescriptionGHS Hazard Statement
Acute Toxicity (Oral) Toxic if swallowed.H301[2]
Acute Toxicity (Dermal) Harmful in contact with skin.H312[2]
Skin Corrosion/Irritation Causes skin irritation.H315[2]
Serious Eye Damage/Irritation Causes serious eye irritation.H319[2]
Germ Cell Mutagenicity Suspected of causing genetic defects.H341[2]
Carcinogenicity May cause cancer.H350[2]
Aquatic Hazard (Chronic) Toxic to aquatic life with long lasting effects.H411[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Disposal Path cluster_2 Action cluster_3 Final Disposition Start Generation of This compound Waste Waste_Type Identify Waste Type Start->Waste_Type Pure_Chemical Unused/Surplus Chemical Waste_Type->Pure_Chemical Pure/Surplus Contaminated_Material Contaminated Labware, Absorbents, PPE Waste_Type->Contaminated_Material Contaminated Solid Glassware Contaminated Glassware & Equipment Waste_Type->Glassware Reusable Item Collect_Hazardous Collect in Labeled, Sealed Hazardous Waste Container Pure_Chemical->Collect_Hazardous Contaminated_Material->Collect_Hazardous Decontaminate Decontaminate with 1:1 Bleach Solution (min. 14 hours) Glassware->Decontaminate Licensed_Disposal Arrange for Pickup by Licensed Disposal Company Collect_Hazardous->Licensed_Disposal Rinse_Clean Thoroughly Rinse with Water & Clean Decontaminate->Rinse_Clean Reuse Reuse Glassware Rinse_Clean->Reuse

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 6-Chloroquinoline-4-thiol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for researchers, scientists, and drug development professionals working with 6-Chloroquinoline-4-thiol.

Hazard Identification and Personal Protective Equipment

This compound is anticipated to be a skin and eye irritant and may cause respiratory irritation, based on data from similar chloroquinoline compounds.[1][2] The thiol group contributes a strong, unpleasant odor and requires specific handling procedures to mitigate exposure and environmental release.

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[3][4][5][6]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents skin contact, which may cause irritation.[1][6]
Body Protection A lab coat or chemical-resistant apron.Protects against contamination of personal clothing.[3][4][6]
Respiratory Protection Not generally required for small-scale laboratory use if handled in a certified chemical fume hood. For large-scale operations or in case of ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge is recommended.Minimizes inhalation of dust or vapors, which may cause respiratory tract irritation.[1][5]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is crucial to ensure safety and minimize exposure. All operations involving this compound must be conducted in a well-ventilated laboratory, with all manipulations of the solid or its solutions performed inside a certified chemical fume hood.

Experimental Workflow for Handling this compound

prep Preparation - Assemble all necessary equipment and reagents. - Prepare a 10% bleach solution for decontamination. ppe Don PPE - Put on lab coat, safety goggles, and chemical-resistant gloves. prep->ppe fume_hood Work in Fume Hood - Perform all manipulations of the compound within a certified chemical fume hood. ppe->fume_hood weighing Weighing - Carefully weigh the required amount of this compound. - Avoid generating dust. fume_hood->weighing dissolution Dissolution - Add the solid to the desired solvent in a closed container. weighing->dissolution reaction Reaction - Conduct the experiment, ensuring the reaction vessel is appropriately sealed or vented to a scrubbe. dissolution->reaction decontamination Decontamination - Clean all contaminated glassware and surfaces with a 10% bleach solution, followed by a standard cleaning procedure. reaction->decontamination waste_disposal Waste Disposal - Dispose of all solid and liquid waste in designated, sealed hazardous waste containers. decontamination->waste_disposal remove_ppe Remove PPE - Remove gloves and lab coat before leaving the work area. - Wash hands thoroughly. waste_disposal->remove_ppe start Waste Generated segregate Segregate Waste - Solid vs. Liquid start->segregate decontaminate Decontaminate Glassware - Rinse with 10% bleach solution in fume hood. start->decontaminate solid_waste Solid Waste Container - Sealed and Labeled segregate->solid_waste liquid_waste Liquid Waste Container - Sealed and Labeled segregate->liquid_waste ehs_pickup Arrange for EHS Pickup - Follow institutional guidelines for hazardous waste disposal. solid_waste->ehs_pickup liquid_waste->ehs_pickup clean Clean Glassware - Wash with laboratory detergent. decontaminate->clean

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.